molecular formula C23H28F2N6O4S B579956 Ticagrelor sulphone CAS No. 1788033-05-5

Ticagrelor sulphone

Cat. No.: B579956
CAS No.: 1788033-05-5
M. Wt: 522.572
InChI Key: TUIWICWAOCUWJD-FNOIDJSQSA-N
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Description

Ticagrelor Sulphone, also known as Ticagrelor Impurity M, is a significant metabolite and impurity of Ticagrelor, which is a reversible oral P2Y12 receptor antagonist . Ticagrelor is clinically used to provide faster, greater, and more consistent ADP-receptor inhibition than clopidogrel for the treatment of acute coronary syndromes (ACS), ultimately working to lower the rate of cardiovascular events such as heart attack and stroke . The qualification and use of impurity materials like this compound are essential in pharmaceutical development for maintaining product consistency and ensuring compliance with global regulatory frameworks . This compound serves as a critical reference standard in impurity profiling, analytical method development, and validation studies. By using this well-characterized impurity, researchers can ensure the quality and safety of pharmaceutical batches, support forced degradation studies, and provide necessary data for regulatory filings such as ANDA and DMF . Its application is fundamental in the research and quality control environments for the ongoing development and manufacturing of Ticagrelor-based medications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-10-17(35-6-5-32)20(34)19(15)33)18-22(28-23)31(30-29-18)16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWICWAOCUWJD-FNOIDJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC3C4=CC(=C(C=C4)F)F)NC5CC(C(C5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ticagrelor Sulphone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive examination of Ticagrelor sulphone, a principal metabolite of the antiplatelet medication Ticagrelor. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, metabolic formation, synthesis, and analytical characterization, providing field-proven insights into its significance.

Context: Ticagrelor and its Metabolic Landscape

Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist, crucial for managing acute coronary syndromes (ACS).[1][2] Unlike thienopyridines like clopidogrel, Ticagrelor does not require metabolic activation to exert its antiplatelet effects.[1][3] It is, however, extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4] This metabolic process yields several compounds, including the equipotent active metabolite AR-C124910XX and the inactive sulphone metabolite, which is the focus of this guide.[3][5]

The Chemical Architecture of this compound

To comprehend the structure of this compound, one must first understand the parent molecule, Ticagrelor.

Ticagrelor IUPAC Name: (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[6]

The critical transformation from Ticagrelor to its sulphone derivative occurs at the propylthio (-S-C₃H₇) group on the triazolopyrimidine core.

This compound: The formation of the sulphone involves the oxidation of the sulfur atom within the propylthio group. This is a two-step process that first generates a sulphoxide intermediate, which is then further oxidized to the sulphone.[7]

The chemical name for this compound is (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-[1][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[8][9]

Structural Comparison and Data
FeatureTicagrelorThis compound
IUPAC Name (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-[1][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Molecular Formula C₂₃H₂₈F₂N₆O₄S[6]C₂₃H₂₈F₂N₆O₆S[9]
Molecular Weight 522.57 g/mol [10]554.57 g/mol [9]
Key Functional Group Propylthio (-S-C₃H₇)Propylsulfonyl (-SO₂-C₃H₇)
Pharmacological Activity Active P2Y12 AntagonistInactive

This oxidation adds two oxygen atoms to the sulfur, significantly altering the electronic environment and steric hindrance in this part of the molecule. This change is the primary reason for the loss of pharmacological activity, as it likely disrupts the binding interaction with the P2Y12 receptor.

Caption: Metabolic oxidation pathway of Ticagrelor to this compound.

Synthesis and Analytical Characterization

The definitive structural confirmation of this compound is achieved through a combination of targeted synthesis and sophisticated analytical techniques.

Synthetic Protocol

This compound is typically prepared in a laboratory setting via the controlled oxidation of Ticagrelor.[7]

Experimental Protocol: Synthesis of this compound

  • Starting Material: Begin with high-purity Ticagrelor.

  • Dissolution: Dissolve Ticagrelor in a suitable solvent mixture, such as acetic acid.

  • Oxidant Addition: Slowly add an oxidizing agent, like 30% Hydrogen Peroxide, to the solution. The reaction is managed at a controlled temperature to prevent unwanted side reactions.[7]

  • Reaction Monitoring: Track the reaction's progress using High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of Ticagrelor and the sulphoxide intermediate.

  • Work-up and Isolation: Once the reaction is complete, the product is isolated. This may involve neutralization, extraction into an organic solvent (e.g., methyl tert-butyl ether), and purification steps like recrystallization to yield pure this compound.[11]

Causality Behind Experimental Choices: The use of a well-controlled oxidizing agent like hydrogen peroxide in an acidic medium allows for the efficient and selective oxidation of the sulfide to a sulfone.[7] Careful monitoring is critical because the reaction proceeds through a sulphoxide intermediate, and stopping the reaction prematurely would result in a mixture of products.

Analytical Validation

A suite of analytical methods is required for the unequivocal structural elucidation and purity assessment of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Purpose: This is the cornerstone technique for identifying and quantifying Ticagrelor and its metabolites in biological matrices.[5][12]

  • Methodology:

    • Sample Preparation: Plasma samples are typically prepared via protein precipitation with acetonitrile.[12][13]

    • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase, often consisting of acetonitrile and an aqueous buffer like ammonium acetate.[5][13]

    • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, usually in negative electrospray ionization (ESI) mode.[12][13]

  • Key Data Points:

    • Ticagrelor Transition: m/z 521.11 → 361.10[13]

    • AR-C124910XX (Active Metabolite) Transition: m/z 477.03 → 361.10[13]

    • This compound: The protonated molecule [M+H]⁺ would have an m/z corresponding to its molecular weight of 554.57, and its fragmentation pattern would be distinct from Ticagrelor, confirming the structural modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: NMR provides the definitive structural proof by mapping the ¹H and ¹³C atomic environments.

  • Expected Observations: In the ¹H and ¹³C NMR spectra of this compound, the signals corresponding to the protons and carbons of the propyl group will be shifted downfield (to a higher ppm value) compared to Ticagrelor. This deshielding effect is a direct consequence of the strong electron-withdrawing nature of the adjacent sulfonyl (-SO₂) group.

Caption: Self-validating workflow for synthesis and characterization.

Pharmacological and Regulatory Importance

This compound is considered pharmacologically inactive. Its formation represents a key detoxification and elimination pathway for the parent drug. The conversion of the less polar propylthio group to the highly polar propylsulfonyl group increases water solubility, facilitating excretion primarily through feces.[4][14]

From a drug development and regulatory perspective, the thorough identification, synthesis, and characterization of all major metabolites are mandatory. This ensures that inactive metabolites like this compound do not possess unforeseen biological activities or toxicities, which is a critical component of the overall safety profile of any pharmaceutical agent.

Conclusion

The chemical structure of this compound is defined by the oxidation of the propylthio moiety of Ticagrelor to a propylsulfonyl group. This metabolic transformation, mediated by CYP3A4, results in a pharmacologically inactive compound that is readily eliminated. Its synthesis and rigorous characterization through advanced analytical techniques like LC-MS/MS and NMR are not merely academic exercises; they are fundamental to understanding the complete metabolic fate of Ticagrelor and are integral to the principles of scientific integrity and regulatory compliance in drug development.

References

  • Zhong, W., Wang, X., Tang, L., & Zhong, S.-L. (2016). Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Teng, R. (2012). Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Pharmacokinetics and Metabolism of Ticagrelor API. Available at: [Link]

  • Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. National Center for Biotechnology Information. Available at: [Link]

  • Saminathan, K., V, R., & Ramachandran, G. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ticagrelor. PubChem. Available at: [Link]

  • Xu, L., et al. (2019). Validated Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Ticagrelor and Its Active Metabolite in Human Plasma. PubMed. Available at: [Link]

  • Drugs.com. (n.d.). Ticagrelor: Package Insert / Prescribing Information / MOA. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Available at: [Link]

  • Patil, S. B., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. National Center for Biotechnology Information. Available at: [Link]

  • GLP Pharma Standards. (n.d.). Ticagrelor Sulfone Impurity | CAS No- 274693-39-9. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and Origin of Ticagrelor Sulphone Impurity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Ticagrelor sulphone impurity for researchers, scientists, and drug development professionals. It delves into the discovery, chemical origins, analytical methodologies, and characterization of this critical impurity, offering field-proven insights and detailed protocols.

Introduction: The Imperative of Impurity Profiling in Ticagrelor

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist, pivotal in the prevention of thrombotic events in patients with acute coronary syndromes.[1] As with any pharmaceutical agent, ensuring its purity, efficacy, and safety is paramount. The presence of impurities, even in minute quantities, can potentially impact the drug's stability, bioavailability, and could even pose toxicological risks.[2] This underscores the importance of rigorous impurity profiling throughout the drug development lifecycle. One such impurity of interest is the this compound, an oxidation product of the parent drug.

Discovery of the this compound Impurity: A Tale of Forced Degradation

The discovery of the this compound impurity is a direct outcome of forced degradation studies, a cornerstone of drug stability testing as mandated by regulatory bodies like the ICH.[3] These studies intentionally subject the drug substance to harsh conditions such as acid, base, heat, light, and oxidative stress to predict its degradation pathways and identify potential impurities that could form during its shelf life.[4][5]

During oxidative stress testing, where Ticagrelor is exposed to oxidizing agents like hydrogen peroxide, a new, more polar peak is often observed in the reverse-phase high-performance liquid chromatography (RP-HPLC) chromatogram.[6][7] This peak, upon further investigation using mass spectrometry, reveals a molecular weight of 554.57 g/mol , which is 32 atomic mass units higher than that of Ticagrelor (522.57 g/mol ). This mass difference strongly suggests the addition of two oxygen atoms to the Ticagrelor molecule.[2] The most probable site for such an oxidation is the thioether linkage in the propylthio side chain, leading to the formation of a sulphone.

The Chemical Origin and Formation Mechanism of this compound

The formation of this compound is a classic example of thioether oxidation. The sulfur atom in the propylthio group of Ticagrelor is susceptible to oxidation, which can occur in a stepwise manner. The initial oxidation product is the sulfoxide, which can then be further oxidized to the sulphone under more stringent oxidative conditions.

The mechanism of this oxidation typically involves the nucleophilic attack of the sulfur atom on the oxidizing agent, such as hydrogen peroxide. The reaction proceeds through a polar transition state, leading to the formation of the sulfoxide. A second oxidation step, following a similar mechanism, converts the sulfoxide to the sulphone.

G Ticagrelor Ticagrelor (Thioether) Sulfoxide Ticagrelor Sulfoxide Ticagrelor->Sulfoxide Oxidation [O] Oxidizing_Agent1 Oxidizing Agent (e.g., H₂O₂) Sulphone This compound Sulfoxide->Sulphone Further Oxidation [O] Oxidizing_Agent2 Oxidizing Agent (e.g., H₂O₂)

Figure 1: Stepwise Oxidation of Ticagrelor to this compound.

This transformation is not only a concern during manufacturing and storage if the drug substance is exposed to oxidizing conditions, but also has relevance in the context of in-vivo metabolism, where cytochrome P450 enzymes can catalyze similar oxidative reactions.[1][8]

Analytical Methodologies for the Detection and Quantification of this compound

A robust and validated analytical method is crucial for the detection and quantification of the this compound impurity. Stability-indicating HPLC and UPLC methods are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

A typical stability-indicating RP-HPLC method for the analysis of Ticagrelor and its sulphone impurity would involve a C18 column with gradient elution. The mobile phase usually consists of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5][9][10]

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Experimental Protocol: Forced Degradation Study (Oxidative Stress)
  • Sample Preparation: Accurately weigh 10 mg of Ticagrelor and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Condition: To the Ticagrelor solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Neutralization/Quenching (if necessary): After the incubation period, quench the reaction by adding a suitable agent, or dilute the sample directly with the mobile phase.

  • Analysis: Inject the stressed sample into the HPLC system and analyze the chromatogram for the presence of the sulphone peak.

G cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis A Weigh Ticagrelor B Dissolve in Solvent A->B C Add H₂O₂ B->C D Incubate at RT C->D E Quench/Dilute D->E F Inject into HPLC E->F G Analyze Chromatogram F->G

Figure 2: Workflow for Forced Degradation (Oxidative Stress) of Ticagrelor.

Characterization of this compound

The unequivocal identification of the this compound impurity requires its isolation and characterization using spectroscopic techniques.

Isolation

The sulphone impurity can be isolated from a stressed sample mixture using preparative HPLC. The collected fractions corresponding to the impurity peak are then combined, and the solvent is evaporated to obtain the purified impurity.

Spectroscopic Characterization
  • Mass Spectrometry (MS): As mentioned earlier, the protonated molecule [M+H]⁺ of this compound will appear at m/z 555. The fragmentation pattern in MS/MS will also be different from that of Ticagrelor, providing further structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most significant change in the ¹H NMR spectrum compared to Ticagrelor will be the downfield shift of the protons on the carbon atom adjacent to the sulfur atom in the propyl chain. This is due to the strong electron-withdrawing effect of the sulphone group.

    • ¹³C NMR: Similarly, the carbon atom attached to the sulphone group will also experience a significant downfield shift in the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show strong characteristic absorption bands for the S=O stretching vibrations, typically in the range of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observation
LC-MS [M+H]⁺ at m/z 555
¹H NMR Downfield shift of protons adjacent to the sulfur atom
¹³C NMR Downfield shift of the carbon atom adjacent to the sulfur atom
IR Strong S=O stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹

Synthesis of this compound Reference Standard

The availability of a pure reference standard is essential for the accurate quantification of the this compound impurity. While commercially available, understanding its synthesis is valuable.[2] A plausible synthetic route involves the direct oxidation of Ticagrelor using a suitable oxidizing agent under controlled conditions.

Plausible Synthetic Protocol
  • Dissolution: Dissolve Ticagrelor in a suitable organic solvent, such as dichloromethane or acetic acid.

  • Oxidation: Cool the solution in an ice bath and add a controlled amount (e.g., 2.2 equivalents) of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash the organic layer with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography to obtain pure this compound.

Conclusion

The this compound impurity is a critical degradation product formed under oxidative stress. Its discovery through forced degradation studies highlights the importance of such investigations in ensuring drug quality and safety. A thorough understanding of its formation mechanism, coupled with robust analytical methods for its detection and quantification, is essential for drug development professionals. The detailed characterization and availability of a pure reference standard are prerequisites for accurate impurity profiling and control, ultimately safeguarding patient health.

References

  • Yayé, H. S., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 74-83.
  • Kumar, N., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 216-226.
  • Pharmaffiliates. (n.d.). Ticagrelor-impurities. Retrieved from [Link]

  • GSC Online Press. (2024). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. GSC Biological and Pharmaceutical Sciences, 28(01), 054–070.
  • QTanalytics. (2024). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form.
  • Yaye, H. S., et al. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. 5th International Conference and Exhibition on Pharmaceutics & Novel Drug Delivery Systems.
  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095.
  • ResearchGate. (n.d.). results of forced degradation studies. Retrieved from [Link]

  • Kumar, N., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed.
  • Journal of Drug Delivery and Therapeutics. (2019). Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form.
  • GSC Online Press. (n.d.). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form.
  • ResearchGate. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]

  • Kshirsagar, A. H., et al. (n.d.). Identification and characterization of synthetic impurity in Ticagrelor drug substance.
  • ResearchGate. (2023). (PDF) Identification and characterization of synthetic impurity in Ticagrelor drug substance.
  • Kumar, N., et al. (n.d.). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Semantic Scholar.
  • National Institutes of Health. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
  • Kubica, J., et al. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. PMC - PubMed Central.
  • ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

  • Husted, S., & van Giezen, J. J. (2013). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. PMC.
  • Zhang, L., et al. (2024).

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Ticagrelor: Elucidating the Formation of its Sulphone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the metabolic pathways of ticagrelor, with a specific focus on the in vitro characterization of its oxidation to a sulphone derivative. As drug development professionals, understanding the complete metabolic fate of a compound is paramount for predicting its efficacy, potential for drug-drug interactions (DDIs), and overall safety profile. This document moves beyond standard protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to metabolic investigation.

Introduction: Ticagrelor's Metabolic Landscape

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent atherothrombotic events in patients with acute coronary syndromes (ACS).[1][2] Unlike thienopyridine antiplatelet agents like clopidogrel, ticagrelor is not a prodrug and does not require metabolic activation to exert its therapeutic effect.[1][3][4] However, it is extensively metabolized, primarily by the hepatic cytochrome P450 (CYP) 3A4 and 3A5 enzymes.[2][5][6][7]

The two most well-characterized metabolic pathways are:

  • O-dealkylation: This pathway leads to the formation of AR-C124910XX , the only known active metabolite of ticagrelor. This metabolite is equipotent to the parent drug and contributes significantly to its overall antiplatelet effect.[2][3][8]

  • N-dealkylation: This results in the inactive metabolite AR-C133913XX .[8][9]

While these pathways are dominant, the chemical structure of ticagrelor—specifically its propylthio group—presents a "soft nucleophile" susceptible to oxidative metabolism. This raises the critical question of S-oxidation, a pathway that can lead to the formation of sulphoxide and, subsequently, sulphone metabolites. Investigating this pathway is essential for a complete metabolic profile.

The S-Oxidation Pathway: From Thioether to Sulphone

The conversion of ticagrelor's thioether linkage to a sulphone is a two-step oxidative process. This transformation is of toxicological interest as sulphone metabolites can sometimes be associated with idiosyncratic adverse reactions.

Key Enzymatic Drivers of S-Oxidation

Two primary enzyme families are implicated in the S-oxidation of xenobiotics:

  • Flavin-Containing Monooxygenases (FMOs): FMOs are crucial enzymes in Phase I metabolism that specialize in oxygenating soft nucleophiles, particularly those containing nitrogen or sulfur atoms.[10][11] They are a complementary system to CYPs and often produce benign, polar metabolites that are easily excreted.[12] The FMO catalytic cycle makes it a prime candidate for the initial oxidation of ticagrelor's sulfur atom.[11]

  • Cytochrome P450 (CYP) Enzymes: While FMOs are specialists, CYP enzymes, particularly the versatile CYP3A4 which is already known to metabolize ticagrelor, can also catalyze S-oxidation reactions.[10] Therefore, a contribution from CYP3A4/5 in the formation of the sulphone derivative cannot be ruled out.

Proposed Metabolic Transformation

The logical progression from the parent drug to the sulphone derivative involves two successive oxygenation steps at the sulfur atom.

G cluster_enzymes Primary Catalyzing Enzymes Ticagrelor Ticagrelor (Propylthio Group: R-S-R') Sulphoxide Ticagrelor Sulphoxide (R-SO-R') Ticagrelor->Sulphoxide S-Oxidation [O] Sulphone Ticagrelor Sulphone (R-SO2-R') Sulphoxide->Sulphone S-Oxidation [O] Enzymes FMOs (e.g., FMO3) CYP450s (e.g., CYP3A4)

Caption: Proposed metabolic pathway for the S-oxidation of Ticagrelor.

Experimental Guide: In Vitro Protocol for Characterizing Sulphone Formation

This section details a robust, step-by-step workflow for identifying and quantifying the formation of ticagrelor's sulphone metabolite. The causality behind each step is explained to ensure scientifically sound data generation.

Objective

To determine the kinetic profile of ticagrelor's sulphone metabolite formation in vitro and to identify the primary enzyme(s) responsible for its generation using various subcellular and cellular systems.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis A Select In Vitro System (HLM, rhEnzymes, Hepatocytes) B Prepare Reagents (Ticagrelor, NADPH, Buffer) A->B C Pre-warm System & Substrate (37°C) B->C D Initiate Reaction (Add NADPH) C->D E Incubate (Time Course) (e.g., 0-60 min) D->E F Terminate Reaction (Add Ice-Cold Acetonitrile) E->F G Sample Processing (Centrifuge, Collect Supernatant) F->G H LC-MS/MS Analysis (Quantify Metabolite) G->H I Data Interpretation (Determine Formation Rate) H->I

Caption: Standard workflow for an in vitro drug metabolism experiment.

Detailed Step-by-Step Methodology

Materials:

  • Ticagrelor reference standard

  • Pooled Human Liver Microsomes (HLM)

  • Recombinant human CYP3A4 and FMO3 enzymes

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (HPLC grade), containing an appropriate internal standard

  • Control substrates (e.g., Testosterone for CYP3A4)

Protocol:

  • Reagent Preparation:

    • Prepare a 1 M stock of Ticagrelor in DMSO. Serially dilute in buffer to achieve final incubation concentrations (e.g., 1-50 µM). Rationale: A concentration range allows for the determination of kinetic parameters like Km and Vmax.[6]

    • Prepare the NADPH regenerating system or a 10 mM stock of NADPH in buffer. Keep on ice. Rationale: NADPH is the essential cofactor that provides reducing equivalents for both CYP and FMO enzyme activity.[11]

  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes, combine the buffer, NADPH regenerating system, and the enzyme source (e.g., HLM at a final protein concentration of 0.2-0.5 mg/mL).[13] Rationale: Using a low microsomal protein concentration minimizes non-specific binding of the substrate.[13]

    • Include control wells:

      • Negative Control (No NADPH): To assess for non-enzymatic degradation.

      • Negative Control (Heat-inactivated enzyme): To confirm the reaction is enzyme-mediated.

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the optimal reaction temperature.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed Ticagrelor solution to each well.

    • Incubate at 37°C with gentle shaking. Samples should be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to characterize the reaction rate.

    • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. Rationale: Acetonitrile precipitates the proteins, effectively stopping all enzymatic activity, and the internal standard corrects for variability during sample processing and analysis.[14][15]

  • Sample Processing for Analysis:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge the plate/tubes at high speed (e.g., >3,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[16]

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Analytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its high sensitivity and specificity.[14][15][17]

  • Chromatography: A C18 reversed-phase column is typically used to separate Ticagrelor from its more polar metabolites. A gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, provides robust separation.[14][17]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode should be optimized. Negative mode has been shown to be effective for Ticagrelor and its active metabolite AR-C124910XX.[14]

    • Mass Transitions (MRM): Specific mass-to-charge (m/z) transitions must be determined for the parent drug and the putative metabolites.

      • Ticagrelor: m/z 521.1 -> [Fragment Ion][14]

      • Ticagrelor Sulphoxide: Theoretical [M-H]⁻ of m/z 537.1. A transition would be 537.1 -> [Fragment Ion].

      • This compound: Theoretical [M-H]⁻ of m/z 553.1. A transition would be 553.1 -> [Fragment Ion].

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate clear interpretation and comparison across different experimental conditions.

Metabolite Formation Kinetics
In Vitro SystemSubstrate Conc. (µM)Time (min)Sulphone Metabolite (pmol/mg protein)
HLM 1000.0
10158.5
103015.2
106025.1
rhCYP3A4 106011.3
rhFMO3 106019.8
HLM + FMO Inhibitor 106012.5

Table represents hypothetical data for illustrative purposes.

Field-Proven Insights for Interpretation
  • HLM Incubations: The initial experiments with Human Liver Microsomes will confirm whether the sulphone metabolite is formed under standard in vitro conditions. A time-dependent increase in the metabolite concentration is indicative of enzyme-mediated formation.

  • Recombinant Enzymes (Reaction Phenotyping): By comparing the rate of formation between individual recombinant CYPs (like CYP3A4) and FMOs (like FMO3), you can directly pinpoint the primary enzymatic contributor.[18] If, for instance, rhFMO3 shows a significantly higher turnover rate than rhCYP3A4, it strongly suggests FMOs are the main drivers of the initial S-oxidation step.

  • Chemical Inhibition: Including known inhibitors in the HLM incubations provides corroborating evidence. If an FMO inhibitor significantly reduces sulphone formation while a CYP3A4 inhibitor has a lesser effect, it validates the findings from the recombinant enzyme experiments.

Conclusion

While the formation of the active metabolite AR-C124910XX is the most pharmacologically significant metabolic pathway for ticagrelor, a comprehensive understanding of all biotransformation routes is a cornerstone of modern drug development. The S-oxidation pathway, leading to the formation of sulphoxide and sulphone derivatives, is a plausible metabolic fate given ticagrelor's chemical structure.

The protocols and rationale outlined in this guide provide a robust framework for researchers to investigate this pathway with high scientific integrity. By employing a combination of human liver microsomes, recombinant enzymes, and high-sensitivity LC-MS/MS analysis, drug development professionals can build a complete metabolic map of ticagrelor, ensuring a thorough assessment of its disposition and safety profile.

References

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A Technical Guide to the Preliminary Biological Investigation of Ticagrelor Sulphone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ticagrelor is a potent, direct-acting, and reversible P2Y12 receptor antagonist critical in the management of acute coronary syndromes (ACS).[1][2] While the parent drug and its major active metabolite, AR-C124910XX, are well-characterized, the biological activities of all metabolic products are not fully elucidated.[3][4] This guide outlines a comprehensive, technically-grounded framework for the preliminary in vitro investigation of Ticagrelor sulphone, a putative metabolite formed via oxidation of the parent compound's propylthio moiety. The primary objective is to determine if this metabolite possesses clinically relevant biological activity, focusing on on-target P2Y12 receptor interaction, functional antiplatelet effects, and potential off-target activity related to adenosine transport. This document provides detailed, self-validating experimental protocols and the scientific rationale underpinning each methodological choice, intended for researchers in pharmacology and drug development.

Introduction and Scientific Rationale

Ticagrelor, a member of the cyclopentyl-triazolo-pyrimidine class, distinguishes itself from thienopyridine antiplatelet agents like clopidogrel as it does not require metabolic activation to exert its effect.[2][5] It is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) into several metabolites.[2][6][7] The most significant of these is AR-C124910XX, which is formed by O-deethylation and is equipotent to Ticagrelor, contributing substantially to its overall antiplatelet effect.[1][6][7]

Metabolism of xenobiotics containing a sulfide group, such as the propylthio side chain of Ticagrelor, commonly involves oxidation to form sulfoxide and sulphone derivatives. The formation of a sulphone metabolite would represent a significant chemical modification, potentially altering the compound's size, polarity, and stereoelectronic properties. Such changes could profoundly impact its ability to bind to the P2Y12 receptor or other biological targets.

The core scientific questions addressed by this investigational plan are:

  • Does this compound retain affinity for the platelet P2Y12 receptor?

  • If binding occurs, does it translate into functional antagonism of ADP-induced platelet aggregation?

  • Does this compound modulate the equilibrative nucleoside transporter 1 (ENT1), a known off-target activity of the parent drug?[8][9]

A thorough characterization is imperative. An active metabolite could contribute to the therapeutic profile or adverse effects, while an inactive metabolite would be considered a detoxification product. Understanding the complete metabolic fate and activity profile is a cornerstone of preclinical drug safety and efficacy assessment.

Overview of Ticagrelor Metabolism

Ticagrelor undergoes extensive hepatic metabolism. The primary pathways involve CYP3A4/5, leading to the formation of the active metabolite AR-C124910XX and other inactive products.[1][4] This investigation focuses on a plausible but less-studied metabolic route: the oxidation of the sulfur atom in the propylthio group.

Ticagrelor Ticagrelor (Propylthio Moiety) AR_C124910XX AR-C124910XX (Active Metabolite) Ticagrelor->AR_C124910XX CYP3A4/5 (O-deethylation) Sulphone This compound (Putative Metabolite) Ticagrelor->Sulphone CYP-mediated Oxidation Other Other Metabolites Ticagrelor->Other Other Pathways

Caption: Plausible metabolic pathways of Ticagrelor.

Proposed Investigational Workflow

A tiered, sequential approach is proposed to efficiently characterize the biological activity of this compound. The workflow begins with the most direct assessment of on-target activity (receptor binding) and progresses to more complex functional cellular assays.

start Synthesis & Purification of this compound binding P2Y12 Receptor Binding Assay start->binding off_target ENT1 Adenosine Uptake Assay start->off_target functional Platelet Aggregation Assay (LTA) binding->functional If binding observed analysis Data Analysis: Determine IC50 / Ki & Percent Inhibition binding->analysis cAMP cAMP Signalling Assay functional->cAMP Confirm mechanism functional->analysis cAMP->analysis off_target->analysis conclusion Conclusion on Biological Activity Profile analysis->conclusion

Caption: Experimental workflow for biological characterization.

Detailed Experimental Protocols

For all in vitro experiments, this compound should be synthesized, purified (>98% purity confirmed by HPLC and NMR), and characterized.[10][11] A stock solution in DMSO should be prepared, and subsequent dilutions made in the appropriate assay buffer. It is critical to ensure the final DMSO concentration is consistent across all conditions (including vehicle controls) and is non-interfering (typically ≤0.1%).

P2Y12 Receptor Binding Assay

Causality: This experiment is the foundational step to determine if this compound has a direct physical interaction with its primary molecular target. A competitive radioligand binding assay provides a quantitative measure of the affinity (Ki) of the test compound for the P2Y12 receptor.

Methodology:

  • Preparation: Use cell membranes prepared from a stable cell line overexpressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Components:

    • Radioligand: [³H]-2-MeSADP, a specific P2Y12 agonist.

    • Test Compound: this compound (at concentrations ranging from 0.1 nM to 100 µM).

    • Positive Control: Unlabeled Ticagrelor (0.1 nM to 10 µM).

    • Non-specific Binding Control: A high concentration of a known P2Y12 antagonist (e.g., 10 µM Cangrelor).

    • Assay Buffer: Tris-HCl buffer containing MgCl₂ and BSA.

  • Incubation: Combine cell membranes, radioligand, and the test compound (or control) in a 96-well plate. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B), washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Platelet Aggregation Assay via Light Transmission Aggregometry (LTA)

Causality: This is the gold-standard functional assay for antiplatelet agents.[12] It measures the compound's ability to inhibit the physiological response (aggregation) triggered by a P2Y12-specific agonist (ADP), providing a direct link between receptor interaction and cellular effect.[13]

Methodology:

  • Sample Preparation:

    • Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least 14 days) into tubes containing 3.2% sodium citrate.[14]

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[12]

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.[15] PPP is used to set the 100% aggregation baseline.

  • Instrumentation: Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay Procedure:

    • Pipette PRP into a cuvette with a stir bar and allow it to stabilize at 37°C in the aggregometer.

    • Add the test compound (this compound), positive control (Ticagrelor), or vehicle (DMSO) and incubate for a predefined period (e.g., 5-10 minutes).

    • Initiate aggregation by adding a sub-maximal concentration of ADP (Adenosine Diphosphate), typically 5-10 µM.[12]

    • Record the change in light transmission for 5-10 minutes.

  • Analysis: The primary endpoint is the maximal aggregation percentage achieved. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition vs. log concentration to determine the IC50 value.

P2Y12 Downstream Signaling: cAMP Assay

Causality: The P2Y12 receptor is a Gi-coupled receptor.[16] Its activation by ADP inhibits the enzyme adenylyl cyclase, leading to a drop in intracellular cyclic AMP (cAMP) levels.[17] An antagonist will block this effect, preventing the ADP-induced decrease in cAMP. This assay confirms that any observed anti-aggregatory effect is mediated through the canonical P2Y12 signaling pathway.

ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP ↓ cAMP ATP->cAMP Converts AC Aggregation Platelet Aggregation cAMP->Aggregation Leads to Ticagrelor Ticagrelor Sulphone Ticagrelor->P2Y12 Blocks AC_label_pos

Caption: P2Y12 receptor signaling pathway.

Methodology:

  • Cell System: Use washed human platelets or a P2Y12-expressing cell line.

  • Assay Procedure:

    • Pre-treat cells with the test compound (this compound), positive control (Ticagrelor), or vehicle.

    • To amplify the signal, stimulate adenylyl cyclase with a compound like Forskolin or a stable prostacyclin analogue (e.g., Iloprost).

    • Add ADP to induce P2Y12-mediated inhibition of the stimulated cAMP production.

    • After incubation, lyse the cells to release intracellular cAMP.

  • Quantification: Measure cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Analysis: Calculate the ability of this compound to reverse the ADP-induced inhibition of cAMP production. Determine an IC50 value from the dose-response curve.

Data Presentation and Interpretation

The quantitative data generated from these assays should be compiled to create a clear activity profile for this compound relative to the parent compound.

CompoundP2Y12 Binding (Ki, nM)Platelet Aggregation (IC50, nM)cAMP Functional Assay (IC50, nM)
Ticagrelor (Control) Expected: < 20Expected: < 50Expected: < 50
This compound To be determinedTo be determinedTo be determined
AR-C124910XX (Control) Expected: < 20Expected: < 50Expected: < 50

Interpretation of Potential Outcomes:

  • Scenario 1: Potent Activity. If this compound shows Ki and IC50 values comparable to Ticagrelor, it is an active metabolite that likely contributes to the overall pharmacological effect.

  • Scenario 2: Weak Activity. If the values are significantly higher (e.g., >1 µM), the metabolite is largely inactive at therapeutic concentrations and can be considered a minor contributor.

  • Scenario 3: No Activity. If no binding or functional inhibition is observed within the tested concentration range, it is an inactive metabolite.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial biological characterization of this compound. By systematically evaluating receptor binding, functional platelet inhibition, and key downstream signaling, researchers can definitively determine the on-target activity of this putative metabolite.

Based on the results, future work could include:

  • In Vivo Studies: If significant in vitro activity is confirmed, studies in animal thrombosis models would be warranted.

  • Pharmacokinetic Profiling: Quantifying the levels of this compound in human plasma after Ticagrelor administration to understand its exposure and clinical relevance.

  • Broader Off-Target Screening: Assessing activity against a panel of other receptors and enzymes to ensure no unintended pharmacological effects.

A complete understanding of the metabolic and activity profile of all major and minor metabolites is essential for building a comprehensive safety and efficacy model for any therapeutic agent.

References

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An In-depth Technical Guide to the Formation of Ticagrelor Sulphone During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding and controlling impurity formation is a cornerstone of robust pharmaceutical manufacturing. This guide provides a detailed exploration of the formation of Ticagrelor sulphone, a critical process-related impurity in the synthesis of the antiplatelet agent Ticagrelor. By delving into the underlying chemical mechanisms, analytical methodologies, and preventative strategies, this document serves as a comprehensive resource for ensuring the purity and safety of this vital medication.

Introduction: The Significance of the Sulphone Impurity

Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a crucial therapeutic agent for preventing thrombotic events in patients with acute coronary syndromes. Its complex multi-step synthesis, however, presents several challenges, including the formation of process-related impurities. One such impurity of concern is this compound. The presence of this impurity not only affects the purity of the active pharmaceutical ingredient (API) but also has the potential to alter its pharmacological profile and introduce safety risks. Therefore, a thorough understanding of its formation is paramount for developing effective control strategies.

The Ticagrelor molecule contains a propylthioether functional group, which is susceptible to oxidation. This oxidation can occur in two stages: first to the sulfoxide and subsequently to the sulphone. Both are considered oxidative impurities that must be monitored and controlled to meet stringent regulatory standards.

The Genesis of this compound: A Mechanistic Perspective

The formation of this compound is a direct consequence of the oxidation of the propylthioether moiety of the Ticagrelor molecule. This transformation is a well-understood chemical process, but its occurrence during a complex synthesis requires a nuanced understanding of the reaction conditions.

The Oxidation Pathway

The oxidation of a thioether to a sulphone proceeds through a sulfoxide intermediate. This two-step oxidation can be triggered by various oxidizing agents that may be present, either intentionally or unintentionally, during the synthesis.

Oxidation_Pathway Ticagrelor Ticagrelor (Propylthioether) Sulfoxide Ticagrelor Sulfoxide Ticagrelor->Sulfoxide [O] (e.g., H₂O₂, peroxy acids) Sulphone This compound Sulfoxide->Sulphone [O] (Stronger oxidation)

Caption: Oxidation pathway of Ticagrelor to its sulphone impurity.

The initial oxidation of the electron-rich sulfur atom in the propylthioether group of Ticagrelor by an oxidizing agent leads to the formation of the sulfoxide. This sulfoxide can then undergo further oxidation under the same or more forcing conditions to yield the sulphone.

Potential Sources of Oxidation in Ticagrelor Synthesis

A critical analysis of various published synthetic routes for Ticagrelor reveals potential steps where oxidative conditions may arise:

  • Residual Oxidizing Agents: Certain synthetic schemes may utilize oxidizing agents in earlier steps. For instance, some routes involve the use of reagents like hydrogen peroxide (H₂O₂)[1]. If not completely removed, these agents can carry over and induce the oxidation of the thioether in subsequent steps.

  • Aerobic Oxidation: The thioether moiety can be susceptible to aerobic oxidation, especially in the presence of metal catalysts or under prolonged exposure to air and heat during work-up and purification procedures[2].

  • Degradation Conditions: Forced degradation studies, which are conducted to understand the stability of a drug substance, have shown that Ticagrelor is susceptible to oxidative degradation[3]. Conditions such as exposure to peroxides can lead to the formation of a range of oxidative byproducts, including the sulphone.

One study on process-related impurities of Ticagrelor identified the sulfoxide (referred to as TIC Imp-II) and hypothesized its formation via aerobic oxidation during the synthesis[2]. This lends strong support to the notion that the manufacturing process itself can inadvertently create the conditions for the formation of these oxidative impurities.

Analytical Characterization and Control

Effective control of the this compound impurity relies on robust analytical methods capable of detecting, quantifying, and separating it from the API and other related substances.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice for analyzing Ticagrelor and its impurities. A well-developed chromatographic method should provide sufficient resolution between Ticagrelor, the sulfoxide intermediate, and the sulphone.

A proposed UPLC method by the Indian Pharmacopeia for related substances in Ticagrelor tablets provides a good foundation for such a separation. While not explicitly naming the sulphone, its principles can be adapted.

Table 1: Representative Chromatographic Parameters for Ticagrelor and Oxidative Impurities

CompoundRelative Retention Time (RRT) (Approx.)
Ticagrelor1.00
Ticagrelor Sulfoxide~1.1 - 1.3
This compound~1.4 - 1.6

Note: The exact RRT values will depend on the specific chromatographic conditions (column, mobile phase, temperature, etc.) and should be determined during method validation.

Structural Elucidation

The definitive identification of the this compound impurity is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: LC-MS is a powerful tool for identifying impurities. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight of 554.57 g/mol , which is 32 atomic mass units higher than that of Ticagrelor (522.57 g/mol ), accounting for the two additional oxygen atoms.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure by showing characteristic shifts in the signals of the protons and carbons adjacent to the sulphone group compared to the parent drug.

The chemical structure and identity of this compound are well-established, with its own CAS number (274693-39-9) and commercially available reference standards.

Chemical Information:

  • Chemical Name: (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1][2]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

  • Molecular Formula: C₂₃H₂₈F₂N₆O₆S

  • Molecular Weight: 554.57 g/mol

  • CAS Number: 274693-39-9

Experimental Protocols for Mitigation and Control

The control of this compound formation is a multi-faceted challenge that requires careful consideration of the entire synthetic process, from raw material control to final purification.

Process Optimization to Minimize Oxidation

The primary strategy for controlling the sulphone impurity is to prevent its formation in the first place.

Mitigation_Strategy cluster_synthesis Ticagrelor Synthesis cluster_purification Purification cluster_analysis Analytical Control Raw_Materials Raw Material Control Reaction_Conditions Inert Atmosphere (N₂ or Ar) Raw_Materials->Reaction_Conditions Reagent_Control Avoid/Limit Oxidizing Agents Reaction_Conditions->Reagent_Control Workup Minimize Heat and Exposure to Air Reagent_Control->Workup Crystallization Recrystallization Workup->Crystallization Chromatography Preparative HPLC Crystallization->Chromatography In_Process_Control In-Process Monitoring (IPC) Crystallization->In_Process_Control Chromatography->In_Process_Control Final_Release Final API Release Testing In_Process_Control->Final_Release

Caption: A workflow for mitigating the formation of this compound.

Step-by-Step Mitigation Protocol:

  • Inert Atmosphere: Conduct reactions involving the thioether-containing intermediates and the final API under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Control of Reagents: Scrutinize all raw materials and reagents for the presence of peroxides or other oxidizing impurities. If a synthetic step requires an oxidizing agent, ensure its complete quenching and removal before proceeding to the next step.

  • Temperature Control: Avoid excessive temperatures during reactions and work-up procedures, as higher temperatures can accelerate the rate of oxidation.

  • Optimized Work-up: Minimize the duration of work-up and purification steps where the product is exposed to air.

  • Purification Strategy: Develop a robust purification strategy, such as recrystallization from a suitable solvent system (e.g., Methanol and Water), to effectively purge any formed sulfoxide and sulphone impurities[1].

Analytical Monitoring Protocol (Based on a UPLC Method)

This protocol is adapted from the proposed Indian Pharmacopeia monograph for related substances in Ticagrelor tablets.

  • Chromatographic System:

    • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% v/v trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program that allows for the separation of all related substances.

    • Flow Rate: Approximately 0.3 mL/min.

    • Detection: UV at 254 nm.

  • Standard and Sample Preparation:

    • Prepare a standard solution of Ticagrelor reference standard.

    • Prepare a sample solution of the Ticagrelor API at a known concentration.

    • Prepare a spiked sample solution containing Ticagrelor and known amounts of the sulfoxide and sulphone impurities to verify the separation.

  • System Suitability:

    • Inject a solution containing Ticagrelor and a known impurity to ensure the resolution between the two peaks is adequate (typically >1.5).

  • Analysis:

    • Inject the sample solution and identify the peaks corresponding to Ticagrelor, the sulfoxide, and the sulphone based on their retention times relative to the main peak.

    • Quantify the impurities using appropriate methods (e.g., area normalization or against a calibrated standard).

Conclusion

The formation of this compound is a critical quality attribute that must be carefully controlled during the synthesis of Ticagrelor. Its origin lies in the oxidation of the propylthioether group, a reaction that can be promoted by residual oxidizing agents, aerobic conditions, or during degradation. A comprehensive control strategy, integrating robust process controls to minimize its formation and sensitive analytical methods for its detection and quantification, is essential. By understanding the mechanistic underpinnings of its formation and implementing the preventative and analytical measures outlined in this guide, researchers and manufacturers can ensure the production of high-purity Ticagrelor, thereby safeguarding the efficacy and safety of this important therapeutic agent.

References

  • Rasayan J. Chem. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. [Link]

  • Shimadzu. Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. [Link]

Sources

Role of Ticagrelor sulphone in the overall impurity profile of Ticagrelor.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Role of Ticagrelor Sulphone in the Overall Impurity Profile of Ticagrelor

Abstract

Ticagrelor is a pivotal antiplatelet agent in the management of acute coronary syndromes. As with any pharmaceutical compound, ensuring its purity is paramount to guaranteeing safety and efficacy. The impurity profile of a drug substance provides a critical fingerprint of its manufacturing process and stability. Among the various impurities associated with Ticagrelor, this compound emerges as a significant degradation product, primarily formed through oxidative pathways. This technical guide offers an in-depth analysis of the role and significance of this compound, delving into its mechanism of formation, analytical detection, and the regulatory framework governing its control. This paper is intended for researchers, scientists, and drug development professionals, providing expert insights into the causality behind experimental choices and the establishment of self-validating control strategies.

Introduction to Ticagrelor and the Imperative of Impurity Profiling

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet activation and aggregation, playing a crucial role in preventing thrombotic events in patients with cardiovascular diseases.[1][2] The chemical integrity of the Ticagrelor active pharmaceutical ingredient (API) is fundamental to its therapeutic action. Pharmaceutical impurities are undesired chemical substances that can arise during synthesis or storage and may affect the quality, safety, and efficacy of the final drug product.[3][]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[5][6] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, making comprehensive impurity profiling a non-negotiable aspect of drug development and manufacturing.[3][7] This guide will focus specifically on this compound, a key oxidative degradant, to illustrate the principles and practices of modern impurity management.

The Ticagrelor Impurity Landscape

Impurities in a drug substance are broadly classified based on their origin.[5][7]

  • Organic Impurities : These can be process-related (starting materials, by-products, intermediates) or degradation products.[3] Process-related impurities are often unique to a specific synthetic route, while degradation products arise from the chemical instability of the drug substance itself under various stress conditions like exposure to light, heat, or oxidizing agents.[][8]

  • Inorganic Impurities : These derive from the manufacturing process and include reagents, ligands, and catalysts.[3]

  • Residual Solvents : These are organic volatile chemicals used during the synthesis and purification processes.

For Ticagrelor, a number of process-related impurities and degradation products have been identified.[1][9] Forced degradation studies, which intentionally subject the drug to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis, are essential for identifying potential degradation pathways and the resulting impurities.[10][11] It is through such studies that oxidation has been identified as a significant degradation pathway for Ticagrelor, leading to the formation of this compound.[1][10]

In Focus: this compound (Ticagrelor Impurity M)

This compound is a prominent degradation impurity that warrants careful consideration due to its potential to form during both manufacturing and storage.[12][13]

Chemical Structure and Formation

Ticagrelor's molecular structure contains a propylthioether (-S-CH2CH2CH3) functional group. This thioether is susceptible to oxidation. The formation of this compound involves the oxidation of the sulfur atom in this group to a sulphone (-SO2-).[13][14]

  • Ticagrelor: C23H28F2N6O4S[14]

  • This compound: C23H28F2N6O6S[13][14]

The addition of two oxygen atoms to the sulfur atom results in the sulphone derivative. This transformation is a common degradation pathway for pharmaceuticals containing thioether moieties.

Mechanism of Formation: The Oxidative Pathway

The conversion of the thioether in Ticagrelor to a sulphone is an oxidative process. This can be triggered by various factors:

  • Atmospheric Oxygen: Auto-oxidation can occur with prolonged exposure to air.[10]

  • Oxidizing Agents: Trace amounts of oxidizing agents or residual peroxides from starting materials or solvents used in the manufacturing process can promote this degradation.[]

  • Stress Conditions: Forced degradation studies confirm that Ticagrelor degrades in the presence of oxidizing agents like hydrogen peroxide (H2O2) to form oxidative impurities.[]

The oxidation typically proceeds in a stepwise manner, potentially forming a sulphoxide intermediate before the fully oxidized sulphone is generated.

G Ticagrelor Ticagrelor (-S-R) Sulphoxide Ticagrelor Sulphoxide (-SO-R) Ticagrelor->Sulphoxide [O] Sulphone This compound (-SO2-R) Sulphoxide->Sulphone [O] Oxidant Oxidizing Agent (e.g., H2O2, atmospheric O2) Oxidant->Sulphoxide Oxidant->Sulphone

Caption: Oxidative degradation pathway of Ticagrelor to this compound.

Analytical Control and Methodologies

A robust, stability-indicating analytical method is required to separate and quantify Ticagrelor from its impurities, including this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[15]

The Role of Stability-Indicating HPLC Methods

A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation. Crucially, it must also resolve the API peak from all potential impurity and degradant peaks.[11] For Ticagrelor, various reversed-phase HPLC (RP-HPLC) methods have been developed that effectively separate it from its key impurities.[16][17]

Data Presentation: Key Analytical Parameters
ParameterTicagrelorThis compound
Molecular Formula C23H28F2N6O4SC23H28F2N6O6S
Molecular Weight 522.57 g/mol [14]554.57 g/mol [14]
Typical HPLC Elution Later elutingEarlier eluting (more polar)
Detection Wavelength ~254 nm[11][18]~254 nm
Experimental Protocol: Representative RP-HPLC Method

This protocol is a synthesized example based on common practices for analyzing Ticagrelor and its impurities.[11][18][19]

Objective: To quantify Ticagrelor and resolve it from its degradation product, this compound.

1. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector. (e.g., Agilent 1200 series, Shimadzu Nexera)[19][20]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Cosmocil C18, 250 x 4.6 mm, 5 µm).[16][18]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.1% Formic acid in water (Solvent A) and Acetonitrile (Solvent B).[18] A typical starting ratio could be 55:45 (A:B).

  • Flow Rate: 1.0 mL/min.[18]

  • Detection Wavelength: 254 nm.[11]

  • Column Temperature: Ambient or controlled at 25 °C.[20]

  • Injection Volume: 10-20 µL.[20]

3. Standard and Sample Preparation:

  • Solvent/Diluent: A mixture of acetonitrile and water is commonly used.[19]

  • Standard Solution: Prepare a stock solution of Ticagrelor reference standard and a separate stock of this compound reference standard in the diluent. Create working solutions at known concentrations (e.g., 50 µg/mL for Ticagrelor).

  • Sample Solution: Accurately weigh and dissolve the Ticagrelor drug substance or powdered tablets in the diluent to achieve a target concentration similar to the standard solution. Sonicate to ensure complete dissolution.[19]

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interference.

  • Perform replicate injections of the standard solution to verify system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of peak areas).

  • Inject the sample solution.

  • Identify the peaks for Ticagrelor and this compound based on their retention times relative to the standards.

  • Calculate the amount of this compound in the sample using the peak area response and the concentration of the reference standard.

5. Structural Confirmation:

  • For definitive identification, especially during method development, fractions corresponding to the impurity peak can be collected and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (554.57 g/mol ).[1][18]

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Workflow cluster_confirm Identification & Reporting Prep_Sample Prepare Drug Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Prep_Standard Prepare Reference Standard Solutions (Ticagrelor & Sulphone) Inject_Std Inject Standards (System Suitability) Prep_Standard->Inject_Std Equilibrate Equilibrate HPLC System Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Process_Data Process Data (Integration & Quantification) Inject_Sample->Process_Data LCMS Confirm Structure (LC-MS) Process_Data->LCMS If needed Report Report Results vs. Specifications Process_Data->Report

Caption: General workflow for HPLC-based impurity profiling of Ticagrelor.

Regulatory and Toxicological Significance

The presence of any impurity, including this compound, must be controlled within acceptable limits. These limits are not arbitrary; they are based on rigorous safety and toxicological evaluations as mandated by ICH guidelines.[7]

ICH Thresholds for Impurity Control

The ICH Q3A(R2) guideline provides a framework for managing impurities in new drug substances.[6] The key thresholds determine the actions required:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day TDI (whichever is lower)0.15% or 1.0 mg per day TDI (whichever is lower)
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[7]

Given the maximum daily dose of Ticagrelor is 180 mg, the 0.15% threshold is typically applied for qualification.[21]

Toxicological Assessment

Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[7] If this compound is present in the drug substance at a level above the qualification threshold (e.g., >0.15%), its safety must be demonstrated. This can be done by:

  • Referencing batches of Ticagrelor used in safety and clinical studies where the impurity was present at or above the proposed level.[7]

  • Conducting specific toxicological studies on the isolated impurity. This often includes genotoxicity tests (e.g., Ames test) to assess its potential to cause genetic mutations.[21][22]

While specific public data on the genotoxicity of isolated this compound is limited, regulatory submissions for Ticagrelor would have included a comprehensive evaluation of all impurities exceeding the qualification threshold to ensure patient safety.[21][22]

Conclusion

This compound is a critical impurity to monitor in the overall quality control of Ticagrelor. As a primary product of oxidative degradation, its presence is a key indicator of the drug substance's stability and the robustness of the manufacturing and storage conditions. Understanding its formation mechanism allows for the implementation of effective control strategies, such as using antioxidants or inert atmospheres. The use of validated, stability-indicating HPLC methods is essential for its accurate quantification. Ultimately, controlling this compound within ICH-qualified limits is a fundamental requirement to ensure the consistent safety, quality, and efficacy of this life-saving medication.

References

  • Yaye, H. S., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 74-83. [Link]

  • Yaye, H. S., et al. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. 5th International Conference and Exhibition on Pharmaceutics & Novel Drug Delivery Systems. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Kumar, P., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260. [Link]

  • Kakde, R., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-237. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • PubMed. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. [Link]

  • ResearchGate. (2022). Development and Validation of RP-HPLC Method for Estimation of Ticagrelor in Pharmaceutical Dosage Form and Force degradation study. [Link]

  • GSC Online Press. (n.d.). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. [Link]

  • QTanalytics. (2024). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • International Journal of PharmTech Research. (2017). [Link]

  • Shimadzu. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. [Link]

  • Pharmaffiliates. (n.d.). Ticagrelor-impurities. [Link]

  • ResearchGate. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method | Request PDF. [Link]

  • Veeprho. (n.d.). Ticagrelor Impurities and Related Compound. [Link]

  • SynZeal. (n.d.). Ticagrelor Sulfonate Impurity. [Link]

  • GOV.UK. (2009). Nonclinical Overview - Drug Substance Ticagrelor (AZD6140). [Link]

  • MSN. (n.d.). MSN TICAGRELOR IMPURITY.cdr. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathway of ticagrelor and its metabolites. [Link]

  • PubMed. (2012). Synthesis and Biological Evaluation of Ticagrelor Derivatives as Novel Antiplatelet Agents. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]

  • pA2 Online. (n.d.). P607 BRILIQUE /TICAGRELOR/ SAFETY PROFILE RELATED TO THRESHOLD OF TOXICOLOGICAL CONCERN /TTC/ FOR IMPURITIES UL127, UL133,UL13. [Link]

  • SynZeal. (n.d.). Ticagrelor Impurities. [Link]

  • accessdata.fda.gov. (n.d.). 022433Orig1s000. [Link]

  • Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion Ticagrelor Sandoz 60 mg and 90 mg, film‐coated tablets. [Link]

  • NIH. (n.d.). Structural and functional characterization of a specific antidote for ticagrelor. [Link]

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An In-Depth Technical Guide to the Exploratory Toxicological Assessment of Ticagrelor Sulphone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a cornerstone of antiplatelet therapy for patients with acute coronary syndromes.[1][2] Like most small molecules, ticagrelor undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to the formation of several metabolites.[1][3][4] While the primary active metabolite (AR-C124910XX) is well-characterized and known to be equipotent to the parent drug, other metabolites, such as Ticagrelor Sulphone, are less understood.[1][4] This guide outlines a structured, science-driven exploratory strategy to evaluate the toxicological potential of this compound. The objective is to proactively identify potential safety liabilities early in the drug development lifecycle, adhering to principles of scientific integrity and regulatory expectations.

Introduction: The Rationale for Metabolite Safety Evaluation

Ticagrelor is an orally administered antiplatelet agent that reversibly binds to the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation.[4][5][6] Its efficacy in reducing thrombotic events is well-established.[1][2] The metabolism of ticagrelor is rapid, with the primary pathway being O-deethylation to form the active metabolite, AR-C124910XX.[7] However, a comprehensive understanding of a drug's safety profile necessitates the evaluation of all significant metabolites.

Regulatory bodies like the U.S. Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH) M3(R2) guidelines, recommend safety testing for any human metabolite that constitutes more than 10% of the total drug-related exposure at steady state.[8] This is crucial because metabolites can sometimes exhibit unique toxicities not observed with the parent compound.[9] The discovery of a disproportionate drug metabolite—one found only in humans or at significantly higher concentrations than in preclinical safety species—late in development can lead to significant delays.[8][10]

This whitepaper focuses on this compound, a product of the oxidative metabolism of ticagrelor's propylthio side chain. While not the primary active metabolite, its systemic exposure and potential for unique pharmacological or toxicological activity warrant a dedicated exploratory safety assessment.

Guiding Principles & Regulatory Framework

The decision to conduct nonclinical safety studies on a metabolite is risk-based. The ICH M3(R2) guidance provides a framework for this evaluation.[8][11] The primary goal is to ensure that the exposure levels of human metabolites have been adequately covered by the toxicology studies of the parent drug in at least one animal species.

If human exposure to a metabolite is significantly higher than that observed in any animal species used in toxicology studies, it is termed a "disproportionate metabolite" and may require dedicated safety testing.[10] This can be achieved by either selecting a species that adequately forms the metabolite or by synthesizing the metabolite and administering it directly.[10][11]

The following diagram illustrates the decision-making process for initiating an exploratory toxicological study on a metabolite like this compound.

Metabolite_Safety_Decision_Tree start Metabolite Identified (e.g., this compound) q1 Is Metabolite Present in Humans? start->q1 q2 Does Human Exposure Exceed 10% of Total Drug-Related Material at Steady State? q1->q2 Yes no_test No Dedicated Testing Required Under ICH M3(R2) q1->no_test No q3 Is Human Exposure Significantly Higher Than in Preclinical Toxicology Species? q2->q3 Yes q2->no_test No q3->no_test No test Initiate Exploratory Toxicological Studies q3->test Yes

Caption: Decision tree for metabolite safety testing based on ICH M3(R2) guidelines.

Proposed In Vitro Exploratory Toxicology Strategy

A tiered, in vitro-first approach is recommended to efficiently screen for the toxicological potential of this compound while minimizing compound and resource expenditure.[12][13] This strategy allows for early identification of potential hazards and informs the design of any subsequent in vivo studies.

The following workflow diagram outlines the proposed experimental plan.

Toxicology_Workflow cluster_tier1 Tier 1: Foundational Assessment cluster_tier2 Tier 2: General & Specific Toxicity Screening cluster_tier3 Tier 3: Mechanistic Investigation cluster_tier4 Tier 4: Risk Assessment a1 Physicochemical Characterization b1 General Cytotoxicity (e.g., HepG2, HEK293 cells) a1->b1 a2 Primary Pharmacology (P2Y12 Receptor Binding) a2->b1 b2 Cardiotoxicity (hERG Assay) b1->b2 d1 Data Integration & Reporting b1->d1 b3 Genotoxicity (Ames & Micronucleus Assays) b2->b3 c1 CYP Inhibition Profile b3->c1 If Toxicity Signal is Detected c2 Mitochondrial Toxicity c1->c2 c2->d1 d2 In Vivo Study Decision d1->d2

Caption: Tiered workflow for the in vitro toxicological evaluation of this compound.

Tier 1: Foundational Assessment

The initial step is to understand the basic properties of this compound and its activity at the parent drug's primary target.

Protocol 1: P2Y12 Receptor Binding Assay

  • Causality: The first question is whether this compound retains affinity for the P2Y12 receptor. Significant on-target activity would imply a potential for similar pharmacological effects (e.g., antiplatelet activity) and on-target side effects (e.g., bleeding risk) as ticagrelor.[1][5]

  • Methodology:

    • System: A competitive radioligand binding assay using cell membranes expressing the human P2Y12 receptor.

    • Radioligand: [³H]-2-MeS-ADP or a similar specific P2Y12 antagonist radioligand.

    • Procedure:

      • Incubate receptor-containing membranes with a fixed concentration of the radioligand and increasing concentrations of this compound (e.g., 1 nM to 100 µM).

      • Ticagrelor is used as the positive control.

      • After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

      • Quantify bound radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and the Ki (inhibitory constant) for this compound. Compare these values to those of the parent drug, ticagrelor.

  • Self-Validation: The assay includes positive (ticagrelor) and negative (vehicle) controls. The specific binding should be >80% of total binding, and the control IC₅₀ values must fall within a historically validated range.

Tier 2: General & Specific Toxicity Screening

This tier employs a battery of standard, regulatory-accepted in vitro assays to screen for key toxicological liabilities.[13][14]

Protocol 2: General Cytotoxicity Assay

  • Causality: This assay provides a baseline measure of the compound's potential to cause cell death. Using cell lines from relevant organs (e.g., liver, kidney) is crucial, as the liver is a primary site of metabolism and the kidney a route of excretion.[14][15] HepG2 (human liver) and HEK293 (human embryonic kidney) cells are standard choices.

  • Methodology:

    • System: HepG2 and HEK293 cells cultured in 96-well plates.

    • Endpoint: Cell viability measured by ATP content (e.g., CellTiter-Glo® assay) or membrane integrity via LDH release (e.g., CytoTox-ONE™ assay).[12]

    • Procedure:

      • Expose cells to a range of this compound concentrations (e.g., 0.1 µM to 200 µM) for 24 to 48 hours.

      • A known cytotoxic agent (e.g., Doxorubicin) serves as a positive control.

      • Measure the chosen endpoint according to the manufacturer's protocol.

    • Data Analysis: Determine the CC₅₀ (concentration causing 50% cytotoxicity).

  • Self-Validation: The assay's Z'-factor (a measure of statistical effect size) should be ≥ 0.5. The positive control must induce a response within a predefined range.

Protocol 3: hERG Potassium Channel Assay

  • Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary mechanism for drug-induced cardiac arrhythmia (QT prolongation). This is a critical safety screen for all new chemical entities.

  • Methodology:

    • System: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293-hERG).

    • Procedure:

      • Establish a stable baseline hERG current.

      • Apply increasing concentrations of this compound.

      • A known hERG blocker (e.g., E-4031) is used as a positive control.

      • Measure the hERG tail current at each concentration.

    • Data Analysis: Calculate the IC₅₀ for hERG channel inhibition.

  • Self-Validation: Vehicle controls should show minimal current rundown (<15%). The positive control IC₅₀ must be within the accepted historical range for the system.

Protocol 4: Bacterial Reverse Mutation (Ames) Test

  • Causality: Assesses the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli. This is a standard component of the genotoxicity testing battery.

  • Methodology:

    • System: Histidine-dependent Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent E. coli strain (e.g., WP2 uvrA).

    • Procedure:

      • Test in both the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).

      • Plate the bacterial strains with varying concentrations of this compound onto minimal agar plates.

      • Incubate for 48-72 hours.

      • Count the number of revertant colonies (colonies that have mutated and can now grow).

    • Data Analysis: A positive result is typically defined as a concentration-related increase in revertant colonies that is at least two-fold greater than the vehicle control.

  • Self-Validation: Strain-specific positive controls (e.g., sodium azide, 2-nitrofluorene) must induce a significant increase in revertants. The vehicle control counts must be within historical limits.

Data Interpretation & Risk Assessment

The data generated from this in vitro program must be synthesized to form a preliminary risk assessment.

AssayHypothetical Result (this compound)Interpretation & Next Steps
P2Y12 Binding Ki > 50 µM (vs. Ticagrelor Ki ≈ 10 nM)The sulphone metabolite has negligible activity at the primary pharmacological target. On-target toxicity is highly unlikely.
Cytotoxicity CC₅₀ (HepG2) = 75 µMModerate cytotoxicity observed. Calculate the in vitro therapeutic index (IVTI = CC₅₀ / projected human Cmax). If the margin is low (<100x), consider mechanistic follow-up (e.g., mitochondrial toxicity).
hERG Assay IC₅₀ > 100 µMLow risk of hERG-mediated cardiotoxicity. A safety margin >30x between the IC₅₀ and human Cmax is generally considered low risk.
Ames Test Negative in all strains (+/- S9)No evidence of mutagenic potential in this assay. Proceed to in vitro micronucleus testing for clastogenicity.

Calculating the Safety Margin: The concept of a safety margin is central to risk assessment. It compares the concentration at which toxicity is observed in vitro to the expected therapeutic plasma concentration (Cmax) in humans. A large margin provides confidence in the compound's safety profile.

Conclusion and Future Directions

This technical guide proposes a logical, tiered, and efficient in vitro strategy for the initial toxicological evaluation of this compound. By systematically assessing its primary pharmacology, general cytotoxicity, and specific liabilities like cardiotoxicity and genotoxicity, a robust preliminary safety profile can be established.

The results of these studies will directly inform a data-driven decision on whether further characterization is necessary. A finding of significant, unexplained cytotoxicity at clinically relevant concentrations, for example, would trigger mechanistic studies and potentially escalate to targeted in vivo toxicology studies in an appropriate species. Conversely, a clean profile across these assays would provide strong evidence to de-risk the metabolite and support the continued development of ticagrelor.

References

  • Title: Ticagrelor: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]

  • Title: Proposed metabolic pathway of ticagrelor and its metabolites. Source: ResearchGate URL: [Link]

  • Title: Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects Source: PubMed URL: [Link]

  • Title: Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety Source: PMC (Pharmacotherapy) URL: [Link]

  • Title: Services for in vitro Toxicology research Source: Admescope URL: [Link]

  • Title: High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage Source: Taylor & Francis Online URL: [Link]

  • Title: FDA Revises Guidance on Safety Testing of Drug Metabolites Source: RAPS URL: [Link]

  • Title: Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Ticagrelor | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

  • Title: What is the mechanism of Ticagrelor? Source: Patsnap Synapse URL: [Link]

  • Title: In vitro toxicology nonclinical studies Source: Labcorp URL: [Link]

  • Title: In Vitro Toxicity Test Services Source: Creative Biolabs URL: [Link]

  • Title: An FDA Perspective: Safety Testing of Drug Metabolites in Drug development Source: Delaware Valley Drug Metabolism Discussion Group URL: [Link]

  • Title: M3(R2) Implementation Working Group - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Nonclinical Overview - Drug Substance Ticagrelor (AZD6140) Source: GOV.UK URL: [Link]

  • Title: Ticagrelor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Toxicology resources Source: In Vitro Technologies URL: [Link]

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The Unseen Partners: A Technical Guide to the Significance of Ticagrelor Metabolites in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the metabolic fate of ticagrelor, a cornerstone antiplatelet agent in the management of acute coronary syndromes (ACS). We will delve into the nuanced roles of its metabolites, moving beyond a simplistic view of drug action to a more comprehensive understanding of how these chemical entities contribute to the therapeutic efficacy and safety profile of ticagrelor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed perspective on the clinical pharmacology of ticagrelor and its metabolic derivatives.

Introduction: Ticagrelor's Unique Paradigm in Antiplatelet Therapy

Ticagrelor, a member of the cyclopentyltriazolopyrimidine class, distinguishes itself from other oral P2Y12 receptor antagonists like clopidogrel and prasugrel.[1][2] Unlike these thienopyridines, which are prodrugs requiring metabolic activation, ticagrelor is an orally active drug that reversibly binds to the P2Y12 receptor.[2][3][4][5][6][7] This direct-acting and reversible mechanism contributes to a faster onset of action and a more predictable antiplatelet effect.[2][4] Ticagrelor and its primary active metabolite interact with the P2Y12 receptor at a site distinct from adenosine diphosphate (ADP), leading to a non-competitive inhibition of platelet activation and aggregation.[1][3]

While ticagrelor itself is pharmacologically active, its journey through the body's metabolic machinery results in the formation of several metabolites, with one in particular playing a pivotal role in its overall therapeutic effect. Understanding the formation, activity, and clinical relevance of these metabolites is crucial for optimizing patient outcomes and informing future drug development.

The Metabolic Transformation of Ticagrelor: A Symphony of Enzymes

Ticagrelor undergoes extensive metabolism, primarily in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system.[4][8][9] In vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for ticagrelor's metabolism, with a lesser contribution from CYP3A5.[1][10][11] This metabolic process gives rise to a portfolio of metabolites, but two have garnered the most attention due to their abundance and pharmacological properties: AR-C124910XX (the active metabolite) and AR-C133913XX (an inactive metabolite).[1][12]

The formation of the active metabolite, AR-C124910XX, occurs through O-deethylation of the hydroxyethyl side chain of ticagrelor.[12] Conversely, the inactive metabolite, AR-C133913XX, is formed via N-dealkylation, resulting in the loss of the difluorophenylcyclopropyl group.[12][13]

Ticagrelor_Metabolism ticagrelor Ticagrelor cyp3a4_5 CYP3A4/5 ticagrelor->cyp3a4_5 cyp3a4 CYP3A4 ticagrelor->cyp3a4 arc124910xx AR-C124910XX (Active Metabolite) arc133913xx AR-C133913XX (Inactive Metabolite) cyp3a4_5->arc124910xx O-deethylation cyp3a4->arc133913xx N-dealkylation

Figure 1: Simplified metabolic pathway of Ticagrelor.

The Pharmacological Significance of Ticagrelor's Metabolites

The clinical efficacy of ticagrelor is not solely attributable to the parent drug. Its major active metabolite, AR-C124910XX, is a crucial contributor to the overall antiplatelet effect.

AR-C124910XX: An Equipotent Partner

AR-C124910XX is considered to be as potent as ticagrelor itself in inhibiting the P2Y12 receptor.[1][4][7] This active metabolite circulates in the plasma at concentrations that are approximately 30-40% of the parent drug.[1][12] The combined action of ticagrelor and AR-C124910XX results in a sustained and robust inhibition of platelet aggregation.[14]

The pharmacokinetic profiles of both ticagrelor and AR-C124910XX are characterized by rapid absorption and predictable, linear kinetics.[4] The elimination half-life of ticagrelor is approximately 7 hours, while its active metabolite has a slightly longer half-life of about 9 hours, contributing to the prolonged duration of action.[5]

CompoundCmax (approx.)Tmax (approx.)Elimination Half-life (approx.)Contribution to Antiplatelet Effect
Ticagrelor Dose-dependent1.5 - 3 hours[15]6.7 - 9.1 hours[4]Direct and significant
AR-C124910XX ~30-40% of Ticagrelor[1]2.5 - 4 hours[4]7.5 - 12.4 hours[4]Equipotent to Ticagrelor
AR-C133913XX: The Inactive Counterpart

In contrast to AR-C124910XX, the metabolite AR-C133913XX (also known as M5) is pharmacologically inactive.[11][13] While it is a major product of ticagrelor metabolism, its lack of antiplatelet activity means it does not contribute to the therapeutic effect.[12] However, its formation and excretion are important aspects of the overall disposition of ticagrelor.

Clinical Implications and Considerations

The significant contribution of an active metabolite to ticagrelor's efficacy has several clinical implications for researchers and drug development professionals.

Genetic Polymorphisms and Patient Variability

The reliance on CYP3A4 for metabolism introduces the potential for inter-individual variability in drug response due to genetic polymorphisms. For instance, the CYP3A4*22 allele has been shown to impair the elimination of ticagrelor, leading to higher plasma concentrations and a more pronounced antiplatelet effect.[10][16] This can, in turn, increase the risk of bleeding events in carriers of this variant.[10][17] Therefore, understanding a patient's CYP3A4 genotype could be crucial for personalizing ticagrelor therapy.

Drug-Drug Interactions

Co-administration of ticagrelor with strong inhibitors or inducers of CYP3A4 can significantly alter its pharmacokinetics and, consequently, its pharmacodynamics.[1] Strong CYP3A4 inhibitors (e.g., ketoconazole) can lead to increased exposure to both ticagrelor and its active metabolite, heightening the risk of bleeding. Conversely, potent CYP3A4 inducers (e.g., rifampicin) can decrease their plasma concentrations, potentially compromising therapeutic efficacy.

Drug_Interactions cluster_0 CYP3A4 Inhibitors (e.g., Ketoconazole) cluster_1 CYP3A4 Inducers (e.g., Rifampicin) inhibitor Inhibit CYP3A4 cyp3a4 CYP3A4 Metabolism of Ticagrelor inhibitor->cyp3a4 inducer Induce CYP3A4 inducer->cyp3a4 ticagrelor_exposure Increased Ticagrelor & AR-C124910XX Exposure cyp3a4->ticagrelor_exposure decreased_exposure Decreased Ticagrelor & AR-C124910XX Exposure cyp3a4->decreased_exposure bleeding_risk Increased Bleeding Risk ticagrelor_exposure->bleeding_risk thrombotic_risk Potential for Reduced Efficacy (Increased Thrombotic Risk) decreased_exposure->thrombotic_risk

Figure 2: Impact of CYP3A4 modulators on Ticagrelor.

Analytical Methodologies for Metabolite Quantification

Accurate and sensitive analytical methods are paramount for studying the pharmacokinetics of ticagrelor and its metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for their simultaneous quantification in biological matrices such as plasma and urine.[14][18]

Protocol: Sample Preparation and LC-MS/MS Analysis

The following provides a generalized workflow for the analysis of ticagrelor and AR-C124910XX in human plasma.

Step 1: Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., ticagrelor-d7).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Step 2: Chromatographic Separation

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

  • Injection Volume: 5-10 µL.

Step 3: Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for ticagrelor, AR-C124910XX, and the internal standard, ensuring high selectivity and sensitivity.

LCMSMS_Workflow start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection Injection into LC System reconstitution->lc_injection hplc Chromatographic Separation (C18 Column) lc_injection->hplc msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Figure 3: General workflow for LC-MS/MS analysis.

Conclusion: A Holistic View for Future Development

The story of ticagrelor is a compelling example of how a parent drug and its active metabolite can work in concert to achieve a desired therapeutic outcome. For researchers and drug development professionals, a deep understanding of this metabolic partnership is essential. It informs strategies for dose optimization, prediction of drug-drug interactions, and the identification of patient populations who may be at higher risk for adverse events or therapeutic failure. As we move towards an era of more personalized medicine, the detailed characterization of drug metabolites will undoubtedly play an increasingly critical role in the development of safer and more effective therapies.

References

  • What is the mechanism of Ticagrelor?
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  • Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC.
  • Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Upd
  • Overview, Pharmacology, Dosage, Uses, Mechanism of action, Effects - YouTube. (2024-10-27).
  • ANALYTICAL METHOD DEVELOPMENT AND VALID
  • Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Upd
  • CYP3A4*22 Impairs the Elimination of Ticagrelor, But Has No Significant Effect on the Bioactivation of Clopidogrel or Prasugrel - PubMed.
  • The effect of gene polymorphism on ticagrelor metabolism: an in vitro study of 22 CYP3A4 variants in Chinese Han popul
  • Pharmacokinetics, pharmacodynamics, safety and tolerability of multiple ascending doses of ticagrelor in healthy volunteers - NIH.
  • Full article: CYP2C19 and CYP3A4 activity and ADP-induced platelet reactivity in prasugrel- or ticagrelor-treated STEMI patients: monocentric study in PRAGUE-18 trial participants - Taylor & Francis Online.
  • Effects of CYP3A4*22 and CYP3A5 on clinical outcome in patients treated with ticagrelor for ST-segment elevation myocardial infarction: POPular Genetics sub-study - NIH.
  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in p
  • (PDF) Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. (2025-10-22).
  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - MDPI. (2021-01-08).
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  • Validated LC–MS/MS Method for the Simultaneous Determination of Ticagrelor, Its Two Metabolites and Major Constituents of Tea Polyphenols in Rat Plasma and Its Application in a Pharmacokinetic Study - Oxford Academic. (2021-02-26).
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Methodological & Application

Application Notes and Protocols: Synthesis and Isolation of Ticagrelor Sulphone Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ticagrelor is a pivotal antiplatelet agent, administered orally, that functions as a direct-acting and reversible P2Y12 receptor antagonist.[1][2] It is clinically significant in the management of acute coronary syndromes (ACS) by inhibiting platelet aggregation.[3][4] The metabolic fate of Ticagrelor in vivo is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites.[5] One of these is Ticagrelor Sulphone, a process-related impurity and metabolite formed by the oxidation of the propylthio group of the parent molecule.[6] As a critical reference standard, the availability of high-purity this compound is essential for the accurate identification, quantification, and control of impurities in the Ticagrelor drug substance and formulated products, thereby ensuring their quality, safety, and efficacy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and isolation of the this compound reference standard. The protocols detailed herein are designed to be robust and reproducible, ensuring the generation of a well-characterized reference material suitable for analytical method development, validation, and routine quality control.

Synthesis of this compound

The synthesis of this compound is achieved through the controlled oxidation of the thioether moiety present in Ticagrelor. This chemical transformation converts the propylthio group (-S-CH₂CH₂CH₃) into a propylsulphonyl group (-SO₂-CH₂CH₂CH₃). The choice of the oxidizing agent and reaction conditions is critical to ensure a high yield of the desired sulphone while minimizing the formation of the corresponding sulphoxide intermediate and other byproducts.

A commonly employed and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). It is known for its ability to oxidize thioethers to sulphones efficiently under mild conditions.[7] The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (DCM), to facilitate the dissolution of the starting material and the reagent.

Synthetic Workflow Visualization

Synthesis_Workflow Ticagrelor Ticagrelor (Starting Material) Oxidation Oxidation Reaction (m-CPBA, DCM) Ticagrelor->Oxidation Dissolution in DCM Crude_Product Crude this compound (Mixture of sulphone, sulphoxide, and unreacted starting material) Oxidation->Crude_Product Quenching and Work-up

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • Ticagrelor (Starting Material)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Ticagrelor (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 20 mL per gram of Ticagrelor). Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

  • Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in DCM to the cooled Ticagrelor solution dropwise over 30-60 minutes. The slow addition helps to maintain the reaction temperature and minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid or semi-solid.

Isolation and Purification of this compound

The crude product obtained from the synthesis contains the desired this compound along with unreacted starting material, the intermediate Ticagrelor Sulphoxide, and other process-related impurities. Purification is paramount to obtain a reference standard of high purity. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for this purpose due to its high resolving power.

Purification Workflow Visualization

Purification_Workflow Crude_Product Crude this compound Prep_HPLC Preparative HPLC (C18 Column, Gradient Elution) Crude_Product->Prep_HPLC Dissolution in mobile phase Fraction_Collection Fraction Collection (Monitoring at 254 nm) Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Fractions >99.5% purity Lyophilization Lyophilization Pooling->Lyophilization Pure_Standard Pure this compound (Reference Standard) Lyophilization->Pure_Standard

Caption: Purification workflow for this compound.

Step-by-Step Isolation and Purification Protocol

Materials and Equipment:

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Analytical HPLC system for purity analysis

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase mixture (e.g., acetonitrile/water). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC:

    • Column: C18 reverse-phase preparative column.

    • Mobile Phase A: Water (with optional 0.1% formic acid).

    • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid).

    • Elution: A gradient elution is typically employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B. A suggested starting point is a gradient from 30% to 70% Acetonitrile over 30-40 minutes.

    • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

    • Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound. The sulphone is expected to be more polar than Ticagrelor and will likely elute earlier.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Pooling and Concentration: Pool the fractions with a purity of ≥99.5%. Concentrate the pooled fractions under reduced pressure to remove the majority of the organic solvent.

  • Lyophilization: Freeze the concentrated aqueous solution and lyophilize (freeze-dry) to obtain the pure this compound as a white to off-white solid.

  • Characterization: The final product should be thoroughly characterized by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy to confirm its identity and structure. The purity should be re-confirmed by HPLC.

Analytical Characterization Data

The following table summarizes the key analytical data for the this compound reference standard.

Analytical Technique Expected Results
High-Performance Liquid Chromatography (HPLC) Purity: ≥99.5% (by peak area). Separation from Ticagrelor and other related impurities.
Mass Spectrometry (MS) Molecular Formula: C₂₃H₂₈F₂N₆O₆S.[8] Molecular Weight: 554.57 g/mol .[8] Expected [M+H]⁺: m/z 555.18.
¹H Nuclear Magnetic Resonance (¹H NMR) Provides chemical shifts and coupling constants for all protons in the molecule, confirming the structure.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Shows chemical shifts for each carbon atom, confirming the carbon skeleton.
Infrared (IR) Spectroscopy Characteristic absorption bands for S=O stretching of the sulphone group (typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

References

  • Zhang, H., Liu, J. O., Zhang, L., Yao, H., & Sun, H. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3598–3602. [Link]

  • Goffin, E., Jacques, N., Musumeci, L., Nchimi, A., Oury, C., Lancellotti, P., & Pirotte, B. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112767. [Link]

  • Suzuki, M., Ogawa, R., Echizen, H., Kogen, K., & Kobayashi, K. (2020). Concise synthesis of the major metabolite M8 from ticagrelor and simultaneous determination of ticagrelor and M8 by a novel LC/MS method. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Goffin, E., Jacques, N., Musumeci, L., Nchimi, A., Oury, C., Lancellotti, P., & Pirotte, B. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. ORBi. [Link]

  • Patsnap. (n.d.). Ticagrelor impurity preparation method. Eureka. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ticagrelor-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Ticagrelor Sulfonate Impurity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of Ticagrelor, an ant. JOCPR. [Link]

  • GLP Pharma Standards. (n.d.). Ticagrelor Sulfone Impurity | CAS No- 274693-39-9. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of ticagrelor.
  • Google Patents. (n.d.). A kind of preparation method of ticagrelor impurity.
  • Google Patents. (n.d.). Preparation method of ticagrelor intermediate oxide impurity.
  • National Institutes of Health. (n.d.). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion mass spectra of [M -H] -ions of ticagrelor (A), AR-C124910XX (B), and tolbutamide, IS, (C). Retrieved from [Link]

  • Pharma Pure. (n.d.). Ticagrelor Sulfone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ticagrelor. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Retrieved from [Link]

  • PubMed. (n.d.). Validated Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Ticagrelor and Its Active Metabolite in Human Plasma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and in vivo/in vitro characterization of Ticagrelor PLGA sustained-release microspheres for injection. Retrieved from [Link]

  • International Journal of PharmTech Research. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. [Link]

  • ResearchGate. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. [Link]

  • PubMed. (n.d.). Characterization of the adenosine pharmacology of ticagrelor reveals therapeutically relevant inhibition of equilibrative nucleoside transporter 1. Retrieved from [Link]

  • VSN Labs. (n.d.). Ticagrelor. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

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Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of Ticagrelor Sulphone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Ticagrelor sulphone, a potential oxidative degradation product of Ticagrelor. The method is designed to be specific for the quantification of this compound in the presence of the parent drug, Ticagrelor, and other potential degradation products. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ticagrelor.

Introduction

Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] As with any pharmaceutical compound, it is susceptible to degradation under various stress conditions, leading to the formation of impurities that may impact its safety and efficacy. One of the potential degradation pathways for Ticagrelor is the oxidation of the thioether group to form this compound.[2][3] The chemical structures of Ticagrelor and this compound are presented in Figure 1.

Figure 1. Chemical Structures of Ticagrelor and this compound.

The quantification of such impurities is a critical aspect of drug development and quality control, as mandated by regulatory bodies worldwide. This application note provides a comprehensive guide to developing and validating a stability-indicating HPLC-UV method for the quantification of this compound. The method is developed based on established principles of chromatography and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Materials and Methods

Chemicals and Reagents
  • Ticagrelor Reference Standard (Purity >99.5%)

  • This compound Reference Standard (Purity >99.0%)[3]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required. Data acquisition and processing should be performed using a suitable chromatography data system.

Chromatographic Conditions (Proposed)

The following chromatographic conditions are proposed as a starting point for method development and optimization. The rationale for these choices is to achieve a good separation between the less polar Ticagrelor and the more polar this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
104060
154060
177030
207030

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh about 25 mg of Ticagrelor and this compound reference standards into separate 25 mL volumetric flasks.

  • Dissolve the contents in a small amount of methanol and make up the volume with the same solvent.

3.1.2. Working Standard Solution Preparation (100 µg/mL)

  • Pipette 2.5 mL of each stock solution into separate 25 mL volumetric flasks and dilute to volume with the mobile phase (initial composition).

3.1.3. Sample Preparation (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of Ticagrelor.[6][7]

  • Acid Hydrolysis: Dissolve 10 mg of Ticagrelor in 10 mL of methanol. Add 10 mL of 0.1 N HCl and reflux for 4 hours at 60 °C. Neutralize the solution with 0.1 N NaOH and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Dissolve 10 mg of Ticagrelor in 10 mL of methanol. Add 10 mL of 0.1 N NaOH and reflux for 4 hours at 60 °C. Neutralize the solution with 0.1 N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Dissolve 10 mg of Ticagrelor in 10 mL of methanol. Add 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Keep 10 mg of Ticagrelor in a hot air oven at 105 °C for 48 hours. Dissolve the sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose 10 mg of Ticagrelor to UV light (254 nm) for 48 hours. Dissolve the sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL.

Method Development and Optimization Workflow

The development of a robust HPLC method requires a systematic approach to optimize the separation of the analyte of interest from potential interferences.

Method_Development_Workflow start Start: Define Analytical Target Profile (ATP) col_select Column Selection (e.g., C18, C8) start->col_select Initial Choice mp_select Mobile Phase Screening (ACN vs. MeOH, Buffer pH) col_select->mp_select Evaluate Selectivity grad_opt Gradient Optimization (Slope, Time) mp_select->grad_opt Refine Separation flow_temp Flow Rate & Temperature Optimization grad_opt->flow_temp Improve Efficiency sys_suit System Suitability Testing (Resolution, Tailing Factor) flow_temp->sys_suit Verify Performance sys_suit->col_select Re-optimize if SST Fails validation Method Validation (ICH Q2(R1)) sys_suit->validation Proceed if SST Passes end_node Final Method validation->end_node Successful Validation

Diagram 1: HPLC Method Development Workflow.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]

3.3.1. Specificity

Inject the blank (mobile phase), Ticagrelor standard, this compound standard, and the degraded samples. The method is considered specific if there is no interference from the blank at the retention times of Ticagrelor and this compound, and both peaks are well-resolved from each other and from any degradation products.

3.3.2. Linearity

Prepare a series of at least five concentrations of this compound (e.g., 1, 5, 10, 20, 50 µg/mL) from the stock solution. Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

3.3.3. Accuracy

Perform a recovery study by spiking a known amount of this compound into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

3.3.4. Precision

  • Repeatability (Intra-day precision): Analyze six replicate injections of the this compound standard solution (10 µg/mL) on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

3.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

3.3.6. Robustness

Evaluate the effect of small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units) The system suitability parameters should remain within the acceptance criteria.

System Suitability

Before each validation run, perform a system suitability test by injecting the standard solution. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Resolution between Ticagrelor and this compound ≥ 2.0

Results and Discussion

The proposed HPLC-UV method is expected to effectively separate Ticagrelor from its more polar sulphone metabolite. Due to the introduction of two additional oxygen atoms, this compound will have a significantly lower retention time compared to Ticagrelor under reversed-phase conditions. The gradient elution will ensure that both the early-eluting sulphone and the later-eluting parent drug are well-resolved with good peak shapes.

The forced degradation studies will demonstrate the stability-indicating nature of the method. It is anticipated that under oxidative stress (e.g., with hydrogen peroxide), a significant peak corresponding to this compound will be observed, well-separated from the parent Ticagrelor peak.

The validation of the method as per the described protocol will ensure its suitability for the routine quality control and stability testing of Ticagrelor, specifically for the quantification of the this compound impurity.

Validation_Workflow start Start: Developed HPLC Method specificity Specificity (Resolution from degradants) start->specificity linearity Linearity (r² ≥ 0.999) specificity->linearity accuracy Accuracy (Recovery 98-102%) linearity->accuracy precision Precision (%RSD ≤ 2.0%) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Varying parameters) lod_loq->robustness validated_method Validated Method robustness->validated_method

Diagram 2: Method Validation Workflow.

Conclusion

This application note provides a detailed protocol for the development and validation of a stability-indicating HPLC-UV method for the quantification of this compound. The proposed method is designed to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated laboratory environment. Adherence to this protocol will enable reliable monitoring of this compound levels in drug substance and product, ensuring product quality and patient safety.

References

  • Sadou Yaye, H., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., ... & Yagoubi, N. (2014). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 98, 274-283. [Link]

  • Vegesna, S., et al. "ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW." World Journal of Pharmacy and Pharmaceutical Sciences 6.9 (2017): 686-701.
  • Teng, R., Butler, K., & Oliver, S. (2010). Pharmacokinetics, metabolism, and excretion of ticagrelor in healthy subjects. Drug metabolism and disposition, 38(9), 1514-1521.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kelemen, H., Hancu, G., & Papp, L. A. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography, 33(7), e4528. [Link]

  • Kubiak, R., et al. "Metabolism of ticagrelor in patients with acute coronary syndromes." Scientific reports 8.1 (2018): 1-8.
  • GSC Biological and Pharmaceutical Sciences. "Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form." [Link]

  • Bueno, L., Manoel, J. W., Garcia, C. V., & Schapoval, E. E. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Journal of pharmaceutical and biomedical analysis, 133, 59-67. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review."
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate.
  • Journal of Global Trends in Pharmaceutical Sciences. "Method development and validation for estimation of ticagrelor in pharmaceutical dosage form by using RP-HPLC."
  • QTanalytics. "RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form."
  • ResearchGate. "Chemical structure of ticagrelor. | Download Scientific Diagram."
  • World Journal of Pharmaceutical and Medical Research. "INDICATING ASSAY METHOD OF TICAGRELOR TABLETS BY USING RP-HPLC."
  • PubChem. "Ticagrelor." [Link]

  • ResearchGate. "(PDF)
  • Google Patents.
  • ResearchGate. "(PDF)

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Application Note: A Protocol for the Oxidative Forced Degradation of Ticagrelor to Generate and Analyze the Sulphone Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for conducting forced degradation studies on Ticagrelor, a direct-acting P2Y12 platelet inhibitor. The focus is on the oxidative stress pathway to selectively generate and identify the sulphone derivative, a critical potential degradation product. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed experimental procedures, analytical methods, and the scientific rationale behind the protocol design, in alignment with international regulatory expectations.

Introduction: The Imperative of Forced Degradation

Ticagrelor, (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a cornerstone in the management of acute coronary syndromes.[4] Its efficacy and safety are intrinsically linked to its chemical stability. Forced degradation, or stress testing, is a mandatory and scientifically essential component of drug development. As stipulated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are designed to deliberately degrade a drug substance under conditions more severe than accelerated stability testing.[5][6]

The primary objectives of such studies are threefold:

  • Identify Degradation Pathways: To understand the chemical vulnerabilities of the molecule.[1][5]

  • Elucidate Degradant Structures: To identify the likely degradation products that could appear in the final drug product during its shelf life.[2][7]

  • Develop Stability-Indicating Methods: To prove that the chosen analytical methods are specific and capable of separating the active pharmaceutical ingredient (API) from any potential impurities and degradants.[5][8]

Ticagrelor's structure contains a propylthio ether moiety, which is a known site for oxidative attack. This process can lead to the formation of sulfoxide and, subsequently, sulphone impurities.[9][10] This document details a robust protocol to induce this specific degradation pathway using hydrogen peroxide (H₂O₂) and to analyze the resulting mixture using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Scientific Rationale and Mechanistic Insight

The choice of an oxidative stress agent and the experimental conditions are not arbitrary; they are based on the chemical nature of Ticagrelor and the goals of the study.

2.1. The Target: The Propylthio Group The sulfur atom in the propylthio (-S-C₃H₇) group of Ticagrelor is nucleophilic and susceptible to oxidation. The oxidation typically proceeds in two steps: first to the sulfoxide (-SO-C₃H₇) and then to the sulphone (-SO₂-C₃H₇).

2.2. The Stress Agent: Hydrogen Peroxide (H₂O₂) Hydrogen peroxide is a widely used oxidant in forced degradation studies because it is a clean reagent (its byproduct is water) and effectively mimics potential oxidative conditions that a drug product might encounter. The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, a range that provides sufficient quantities of degradants for reliable detection and characterization without rendering the sample unusable.[1][3]

2.3. The Analytical Approach: Stability-Indicating RP-HPLC A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for this application. Ticagrelor is a relatively non-polar molecule. Its oxidative degradants, the sulfoxide and sulphone, are more polar due to the introduction of electronegative oxygen atoms. On a non-polar stationary phase like C18, the more polar degradants will elute earlier than the parent Ticagrelor, allowing for effective separation and quantification.[11]

Chemical Transformation Pathway

The diagram below illustrates the oxidative degradation of the Ticagrelor side chain.

Caption: Oxidative pathway of Ticagrelor from sulfide to sulfoxide and sulphone.

Detailed Experimental Protocol

This protocol outlines the steps for the preparation of solutions, the execution of the oxidative stress study, and the subsequent analysis.

4.1. Materials and Reagents

  • Ticagrelor Reference Standard

  • Hydrogen Peroxide (H₂O₂), 30% w/v solution

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Deionized Water (Type I)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes and tips

  • 0.45 µm syringe filters (PTFE or equivalent)

4.2. Preparation of Solutions

  • Ticagrelor Stock Solution (1 mg/mL): Accurately weigh 25 mg of Ticagrelor Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Oxidative Stress Agent (3% H₂O₂): Transfer 10 mL of 30% H₂O₂ into a 100 mL volumetric flask and dilute to the mark with deionized water. Prepare this solution fresh.

  • Diluent: Prepare a mixture of Methanol and Water in a 50:50 v/v ratio.

4.3. Forced Degradation Procedure The following workflow provides a systematic approach to the stress study.

Caption: Workflow for the oxidative forced degradation of Ticagrelor.

Step-by-Step Method:

  • Sample Preparation: Pipette 5 mL of the Ticagrelor Stock Solution (1 mg/mL) into a 50 mL volumetric flask. Add 5 mL of the 3% H₂O₂ solution.[12]

  • Control Preparation: Pipette 5 mL of the Ticagrelor Stock Solution into a separate 50 mL volumetric flask. Add 5 mL of deionized water. This "mock-stressed" sample serves as the time-zero or undegraded control.

  • Incubation: Stopper both flasks and keep them at room temperature for a specified period (e.g., 4 hours). The duration may need to be optimized to achieve the target 5-20% degradation.[12] Some studies have also used elevated temperatures (e.g., reflux at 80°C for 5 hours with 10% H₂O₂) for more aggressive degradation.

  • Final Dilution: After the incubation period, dilute the contents of both flasks to the 50 mL mark with the Diluent (Methanol:Water). This yields a final theoretical concentration of 100 µg/mL. Further dilute to a working concentration suitable for the analytical method (e.g., 50 µg/mL).

  • Filtration: Filter the final solutions through a 0.45 µm syringe filter before injection into the HPLC system.

4.4. Summary of Stress Conditions

ParameterConditionRationale
Stress Agent Hydrogen Peroxide (H₂O₂)Standard oxidant for forced degradation studies as per ICH guidelines.[1][8]
Concentration 3% v/vA common starting concentration to achieve controlled degradation.[12]
Temperature Room TemperatureA mild condition to avoid overly rapid or complex degradation pathways.
Duration 4 hours (optimization may be required)Provides sufficient time for the reaction to proceed to the target degradation level.
API Concentration Initial: 0.5 mg/mLA standard concentration for stress testing before final dilution for analysis.

Analytical Methodology: Stability-Indicating HPLC-UV

The following HPLC method is designed to be stability-indicating, providing clear separation between Ticagrelor and its oxidative degradation products.

5.1. Chromatographic Conditions

ParameterSpecification
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[12]
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (pH adjusted to 8.2) (57:43 v/v)[]
Flow Rate 1.0 mL/min[12]
Detection Wavelength 254 nm or 270 nm[12][]
Column Temperature 25°C[]
Injection Volume 20 µL[]
Run Time Sufficient to allow for the elution of the parent drug and all degradants.

Note: This method is a starting point. The mobile phase composition and gradient may need to be optimized to achieve the best resolution for all degradation products formed under the specific stress conditions used.

Expected Results and Data Interpretation

Upon analysis, the chromatogram of the control sample should show a single major peak corresponding to Ticagrelor. The chromatogram of the stressed sample is expected to show:

  • A reduced peak for the parent Ticagrelor.

  • One or more new peaks eluting earlier than Ticagrelor, corresponding to more polar degradation products.

The primary oxidative degradants are often the N-oxide and the diastereomeric mixture of the sulfoxide. With more stringent conditions, the sulphone may be generated. Definitive identification of the sulphone peak requires advanced techniques like high-resolution mass spectrometry (LC-MS) to confirm the molecular weight and fragmentation pattern, which corresponds to the addition of two oxygen atoms to the sulfur of the propylthio group.[2][7] The success of the protocol is determined by achieving measurable degradation and demonstrating that the analytical method can baseline-resolve these newly formed peaks from the parent drug, thus proving its stability-indicating capability.

References

  • Vertex AI Search. (2025).
  • Yaye, H. S., et al. (2014).
  • Resolve Mass Spectrometry. (2025).
  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
  • GSC Online Press. (n.d.). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form.
  • Yaye, H. S., et al. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. Pharm Anal Acta.
  • Journal of Drug Delivery and Therapeutics. (2019). Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form.
  • Kelemen, H., et al. (2019).
  • Rao, V., et al. (2015).
  • International Journal of Creative Research Thoughts. (2021).
  • Iyer, M., et al. (n.d.).
  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Journal of Pharmaceutical and Biomedical Analysis. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis.
  • International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review.
  • ResearchGate. (2024). A Review on Analytical Methods for Determination of Ticagrelor in Bulk and its Pharmaceutical Dosage Form.
  • Google Patents. (n.d.).
  • International Journal of Electrochemical Science. (2022).
  • BOC Sciences. (n.d.). Ticagrelor and Impurities.
  • Rasayan Journal of Chemistry. (n.d.).
  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.).

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Application Notes & Protocols: Ticagrelor Sulphone Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Ticagrelor Quality Assurance

Ticagrelor is a potent and reversible P2Y12 receptor antagonist, pivotal in the management of acute coronary syndromes (ACS) by inhibiting platelet aggregation.[1][2] The therapeutic efficacy and safety of Ticagrelor are intrinsically linked to its purity profile. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[3] Impurities, which can arise from the manufacturing process, degradation, or storage, may possess undesirable pharmacological or toxicological effects, potentially compromising patient safety.[3]

Therefore, the accurate identification and quantification of these impurities are paramount. This necessitates the use of highly characterized Certified Reference Materials (CRMs).[4] CRMs serve as the benchmark for analytical methods, ensuring accuracy, precision, and traceability in measurements.[4] This application note focuses on a key potential impurity, Ticagrelor Sulphone , and outlines the application of its CRM in pharmaceutical quality control.

This compound: An Overview

This compound is a process-related impurity and a potential degradation product of Ticagrelor. It is formed by the oxidation of the propylthio group of the Ticagrelor molecule to a sulphone.

Chemical Structure:

  • Ticagrelor: (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio )-3H-[1][5][]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol[1]

  • This compound: (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylsulphonyl )-3H-[1][5][]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol

The structural difference is the oxidation state of the sulfur atom, which can impact the molecule's polarity and chromatographic behavior.

This compound Certified Reference Material (CRM)

A CRM for this compound is a highly purified and characterized substance intended for use as a calibration standard and for method validation. It provides a reliable means to identify and quantify this specific impurity in Ticagrelor drug substances and products.

Table 1: Typical Specifications for this compound CRM

ParameterSpecification
Chemical Name (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylsulphonyl)-3H-[1][5][]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol
CAS Number 1788033-05-5
Molecular Formula C₂₃H₂₈F₂N₆O₆S
Molecular Weight 554.57
Purity (HPLC) ≥ 98.0%
Format Neat Solid (Powder)
Storage 2-8°C, protected from light
Certification Accompanied by a Certificate of Analysis (CoA) detailing purity, identity, and traceability.

Application Protocols

The primary application of this compound CRM is in the development, validation, and routine use of analytical methods for impurity profiling of Ticagrelor. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique employed.

Protocol 1: Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate concentrations of this compound CRM for calibration and system suitability testing.

Materials:

  • This compound CRM

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound CRM.

    • Transfer the weighed CRM to a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Make up the volume to 100 mL with acetonitrile and mix thoroughly.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of dilutions from the stock solution to create calibration standards at different concentration levels (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).

    • Use a mixture of acetonitrile and water (e.g., 50:50 v/v) as the diluent to match the initial mobile phase composition.

Protocol 2: HPLC-UV Method for Quantification of this compound

Objective: To separate and quantify this compound in a Ticagrelor drug substance or product.

Table 2: Example HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

System Suitability: Before sample analysis, inject a system suitability solution containing known concentrations of Ticagrelor and this compound. The system is deemed suitable if:

  • The resolution between the Ticagrelor and this compound peaks is > 2.0.

  • The tailing factor for both peaks is < 1.5.

  • The relative standard deviation (%RSD) for replicate injections is < 2.0%.

Sample Preparation:

  • Accurately weigh a sample of Ticagrelor API or powdered tablets equivalent to 50 mg of Ticagrelor.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 35 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 15 minutes.

  • Allow to cool to room temperature and dilute to volume with the same solvent mixture.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis and Calculation:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the CRM.

  • Calculate the concentration of this compound in the sample using the calibration curve generated from the working standard solutions.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_quant Quantification CRM This compound CRM Stock Stock Solution (100 µg/mL) CRM->Stock Weigh & Dissolve Working Working Standards (0.05 - 2.0 µg/mL) Stock->Working Serial Dilution HPLC HPLC System Working->HPLC Inject for Calibration Data Chromatographic Data HPLC->Data Result Impurity Concentration (%) Data->Result Calculate vs. Calibration Curve Sample Prepared Sample Sample->HPLC Inject for Analysis

Caption: Workflow for the quantification of this compound using a CRM.

Method Validation Insights

The use of this compound CRM is essential for the validation of the analytical method according to ICH guidelines.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interference at the retention time of this compound from Ticagrelor, other known impurities, or placebo components.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using the CRM, and a correlation coefficient (r²) of >0.999 is typically desired.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking a placebo or sample with known amounts of the CRM at different concentration levels and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is crucial for ensuring that the method is sensitive enough to measure impurities at or below the reporting threshold.

G center This compound CRM Specificity Specificity center->Specificity Peak Identification Linearity Linearity center->Linearity Calibration Curve Accuracy Accuracy center->Accuracy Spiking Studies Precision Precision center->Precision Replicate Analysis LOQ LOQ/LOD center->LOQ Sensitivity SystemSuit System Suitability center->SystemSuit Performance Check

Caption: The central role of the CRM in analytical method validation.

Conclusion

The this compound Certified Reference Material is an indispensable tool for pharmaceutical manufacturers and quality control laboratories. It ensures the reliability and accuracy of analytical methods used to monitor and control this potential impurity in Ticagrelor drug substance and drug product. The proper application of this CRM, as outlined in the protocols above, supports regulatory compliance, enhances product quality, and ultimately contributes to patient safety.

References

  • Drugs.com. (2025, September 24). Ticagrelor Monograph for Professionals. Available at: [Link]

  • AG-Ticagrelor (Ticagrelor Tablets) Product Monograph. (2023, April 12). Angita Pharma Inc. Available at: [Link]

  • Research and Reviews. (2021, September 27). Analytical Method Development and Validation of Ticagrelor. Available at: [Link]

  • PubMed Central. (2021, January 8). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Available at: [Link]

  • Pharmaffiliates. Ticagrelor-impurities. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, August 30). Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. Available at: [Link]

  • Teva-Ticagrelor (ticagrelor) tablets Product Monograph. (2021, April 19). Teva Canada Limited. Available at: [Link]

  • International Journal of Pharmacy and Chemistry. DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP). Available at: [Link]

  • ResearchGate. (2025, August 7). Analytical method development and validation studies of ticagrelor tablets by RP-HPLC. Available at: [Link]

  • Google Patents. WO2013150495A2 - Preparation of ticagrelor.
  • ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Available at: [Link]

  • Veeprho. Ticagrelor Impurities and Related Compound. Available at: [Link]

  • Scribd. Ticagrelor - British Pharmacopoeia. Available at: [Link]

  • Geneesmiddeleninformatiebank. (2025, May 1). Public Assessment Report Scientific discussion Ticagrelor Xiromed 60 mg and 90 mg film-coated tablets. Available at: [Link]

  • Public Assessment Report Scientific discussion Ticagrelor Newbury. (2022, March 8). Newbury Pharmaceuticals AB. Available at: [Link]

  • PubMed. (2020, December 15). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. Available at: [Link]

  • Shimadzu. Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Available at: [Link]

  • SynZeal. Ticagrelor Impurities. Available at: [Link]

  • JOCPR. Novel synthesis of Ticagrelor, an ant. Available at: [Link]

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Application Note: A Validated RP-HPLC Method for the Potency and Purity Determination of Ticagrelor and its Sulphone Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the antiplatelet agent Ticagrelor and its critical process-related impurity, Ticagrelor Sulphone. The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. This document provides a comprehensive protocol, from solution preparation to chromatographic analysis, grounded in established scientific principles and aligned with international regulatory standards. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Scientific Rationale

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, widely prescribed to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome[1][2]. It belongs to the chemical class of triazolopyrimidines and its mechanism involves preventing signal transduction and subsequent platelet activation[1][2].

During the synthesis or storage of Ticagrelor, process-related impurities and degradation products can form. One such critical impurity is this compound, also identified as Ticagrelor Impurity M[3][4]. Its chemical name is (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[5][6][7]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[4][8]. The presence of such impurities, even in small amounts, can potentially impact the drug's safety and efficacy profile. Therefore, regulatory agencies mandate stringent control over impurity levels.

This necessitates the development of reliable and validated analytical methods capable of accurately separating and quantifying Ticagrelor from its impurities. Reversed-phase HPLC is the predominant technique for this purpose due to its high resolving power and suitability for moderately polar molecules like Ticagrelor and its analogues. The method described herein utilizes a C8 stationary phase, which provides excellent selectivity for this separation. The choice of a buffered mobile phase at a slightly alkaline pH of 8.2 enhances peak shape and resolution by controlling the ionization state of the analytes.

Experimental Workflow

The overall process from sample handling to final analysis is outlined below. This workflow ensures reproducibility and adherence to good laboratory practices.

Chromatographic_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Solution Preparation (Dissolution & Sonication) A->B C Filtration (0.45 µm Syringe Filter) B->C D HPLC System Equilibration C->D Inject into HPLC E System Suitability Injections D->E F Sample & Standard Injection Sequence E->F G Chromatogram Acquisition F->G Run Analysis H Peak Integration & Identification G->H I Quantification & Reporting H->I

Caption: Workflow for Ticagrelor impurity analysis.

Detailed Methodology and Protocols

Instrumentation and Materials
  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. An Agilent 1200 Series or similar is suitable[5][7].

  • Reference Standards: Ticagrelor and this compound Impurity reference standards.

  • Reagents: HPLC grade Acetonitrile, Ammonium Acetate, Ammonium Hydroxide, and purified water.

Chromatographic Conditions

The selection of these parameters is critical for achieving the desired separation. The C8 column offers a less hydrophobic stationary phase compared to C18, which can be advantageous for resolving compounds with subtle structural differences. The mobile phase composition and pH are optimized to ensure efficient elution and symmetrical peak shapes.

ParameterCondition
Stationary Phase (Column) Zorbax Plus C8 (150 x 4.6 mm, 5.0 µm) or equivalent[5][7][]
Mobile Phase Acetonitrile : 50mM Ammonium Acetate (57:43, v/v)[5][7][]
pH Adjustment Adjusted to pH 8.2 with 6M Ammonium Hydroxide[5][]
Elution Mode Isocratic[]
Flow Rate 0.7 mL/min[5][7][]
Column Temperature 25°C[5][7][]
Detection Wavelength 270 nm[5][7][]
Injection Volume 20 µL[5][7][]
Run Time Approximately 15 minutes (ensure elution of all components)
Protocol 1: Preparation of Solutions
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 1:1 ratio (v/v). This is used for dissolving standards and samples.

  • Standard Stock Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of Ticagrelor Reference Standard (RS) and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Impurity Stock Solution (0.5 mg/mL):

    • Accurately weigh approximately 5 mg of this compound Impurity RS and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with diluent as described for the Ticagrelor standard.

  • System Suitability Solution:

    • Prepare a mixed solution containing approximately 0.5 mg/mL of Ticagrelor and 0.005 mg/mL of this compound Impurity in diluent. This solution is used to verify resolution and other system performance characteristics.

  • Sample Preparation (from 90 mg Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to approximately 50 mg of Ticagrelor and transfer it to a 100 mL volumetric flask[10].

    • Add about 60 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the active ingredient[10].

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix well.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.

Protocol 2: Chromatographic Analysis
  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30-60 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention times of the analytes.

  • System Suitability Test (SST):

    • Inject the System Suitability Solution five or six replicate times.

    • The system is deemed ready for analysis if it meets the predefined acceptance criteria.

SST ParameterAcceptance CriteriaRationale
% RSD (Peak Area) ≤ 2.0% for TicagrelorEnsures injection precision and system stability[11].
Tailing Factor (T) ≤ 2.0Measures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Resolution (Rs) ≥ 2.0 between Ticagrelor and Sulphone peaksConfirms the method's ability to separate the two critical components[10].
  • Analysis Sequence: Once SST criteria are met, inject the blank, standard solutions, and sample solutions according to a predefined sequence.

Method Validation Framework: Ensuring Trustworthiness

The reliability of any analytical method hinges on its validation, which demonstrates its fitness for the intended purpose.[12] This process is governed by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2)[6][12][13]. A validated method is a self-validating system, providing assurance in the quality of the generated data.

  • Specificity: The method must unequivocally assess the analyte in the presence of other components like impurities, degradants, or excipients[11]. This is demonstrated by achieving baseline resolution between Ticagrelor and its sulphone impurity and by confirming the absence of interference from tablet excipients via placebo analysis[5].

  • Linearity: A linear relationship must be established between the concentration of the sulphone impurity and the detector response. This is typically assessed over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit[14]. A correlation coefficient (r²) of >0.99 is generally required[5][14].

  • Accuracy: This parameter confirms the closeness of the measured value to the true value. It is evaluated by performing recovery studies on samples spiked with known amounts of the sulphone impurity[11]. Recoveries are typically expected to be within 98-102%[14].

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day): The precision of the method over a short interval, with multiple measurements of the same sample.

    • Intermediate Precision (Inter-day/Inter-analyst): The reproducibility of the method under varied conditions within the same lab.

    • The acceptance criterion is typically a Relative Standard Deviation (%RSD) of <10% for impurities[5].

  • Limit of Quantitation (LOQ): The lowest amount of the sulphone impurity that can be quantitatively determined with suitable precision and accuracy[5]. This is vital for controlling impurities at very low levels. The LOQ for impurities can be in the range of 0.2 µg/mL[5][7].

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters (e.g., ±5% change in mobile phase organic content, ±0.2 unit change in pH, ±10% change in flow rate) demonstrates its reliability for routine use[15].

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, precise, and accurate for the separation and quantification of Ticagrelor and its sulphone impurity. The provided protocols are designed to be directly implemented in a quality control or research laboratory setting. By grounding the methodology in established scientific principles and aligning it with ICH validation standards, this guide serves as an authoritative resource for professionals in drug development and analysis, ensuring the quality and safety of Ticagrelor formulations.

References

  • Bueno, L. M., et al. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. PubMed. Available at: [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. ijpras.com. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. amsbiopharma.com. Available at: [Link]

  • Shimadzu. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. shimadzu.com. Available at: [Link]

  • Google Patents. (2016). CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography. patents.google.com.
  • Kakde, R., et al. (2016). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. Semantic Scholar. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ema.europa.eu. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ich.org. Available at: [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org. Available at: [Link]

  • Lankallapali, S., et al. (2023). A Validated Stability-Indicating High performance liquid chromatography Method for Quantification of Related substances and Assa. International Scientific Organization. Available at: [Link]

  • Research and Reviews. (2021). Analytical Method Development and Validation of Ticagrelor. rroij.com. Available at: [Link]

  • SynZeal. (n.d.). Ticagrelor Sulfonate Impurity. synzeal.com. Available at: [Link]

  • Scholars Research Library. (2017). Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. scholarsresearchlibrary.com. Available at: [Link]

  • ResearchGate. (2017). (PDF) Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. researchgate.net. Available at: [Link]

  • ACG Publications. (2019). Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. acgpubs.org. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. globalresearchonline.net. Available at: [Link]

  • PubMed. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • ACG Publications. (2019). Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. acgpubs.org. Available at: [Link]

  • GLP Pharma Standards. (n.d.). Ticagrelor Sulfone Impurity | CAS No- 274693-39-9. glppharmastandards.com. Available at: [Link]

  • QTanalytics. (2022). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. qtanalytics.in. Available at: [Link]

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In vitro assay for assessing the P2Y12 inhibitory activity of Ticagrelor sulphone.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Assessment of P2Y12 Inhibitory Activity for Ticagrelor Sulphone

Introduction

The P2Y12 receptor, a G-protein-coupled receptor (GPCR) predominantly found on the surface of platelets, is a cornerstone target in antiplatelet therapy.[1][2] Its activation by the endogenous agonist adenosine diphosphate (ADP) is a critical step in the amplification of platelet activation and the formation of a stable thrombus.[1][3] Consequently, P2Y12 antagonists are vital in the management of acute coronary syndromes (ACS) and the prevention of atherothrombotic events.[4][5]

Ticagrelor is a first-in-class, direct-acting, and reversibly binding oral P2Y12 receptor antagonist.[6][7] Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation to exert its effect.[5][7][8] However, it is extensively metabolized by CYP3A4 enzymes in the liver.[9][10] Its major active metabolite, AR-C124910XX, is equipotent to the parent drug and contributes significantly to the overall antiplatelet effect.[5][9][10][11]

As part of comprehensive drug development and metabolism studies, it is imperative to characterize all major metabolites. This application note provides a detailed protocol for assessing the in vitro P2Y12 inhibitory activity of this compound, a potential metabolite of Ticagrelor. The primary methodology described herein is a highly specific and reproducible cyclic adenosine monophosphate (cAMP) competition assay using a recombinant cell line stably expressing the human P2Y12 receptor. This approach provides direct mechanistic insight into the compound's effect on the Gi signaling pathway.

Principle of the Assay

The P2Y12 receptor is coupled to the inhibitory G-protein, Gαi.[12][13] Upon binding of an agonist like ADP, the Gαi subunit is activated, which in turn inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.[12][13]

This assay is designed to quantify the ability of a test compound, such as this compound, to antagonize this process. Because the basal level of cAMP in resting cells is low, adenylyl cyclase is first stimulated with Forskolin , which directly activates the enzyme and raises intracellular cAMP to a high, measurable level.[14] Subsequently, the P2Y12 receptor is activated with a specific concentration of its agonist, ADP . This activation of the Gαi pathway inhibits the forskolin-stimulated adenylyl cyclase, resulting in a quantifiable drop in cAMP levels.

A P2Y12 antagonist will bind to the receptor and prevent ADP from activating the Gαi pathway. Therefore, in the presence of an effective antagonist, the ADP-induced drop in cAMP is blocked, and the cAMP level remains high. The inhibitory potency of the test compound is determined by measuring its ability to reverse the ADP-induced cAMP reduction in a dose-dependent manner. The use of a phosphodiesterase (PDE) inhibitor like IBMX is often recommended to prevent the degradation of cAMP and enhance the assay window.

G_protein_signaling cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gαi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Low) AC->cAMP Converts Gi->AC Inhibits ADP ADP (Agonist) ADP->P2Y12 Binds Ticagrelor_S This compound (Test Antagonist) Ticagrelor_S->P2Y12 Binds & Blocks Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC VASP_P VASP-P (Phosphorylated) cAMP->VASP_P Promotes Phosphorylation VASP VASP Platelet_Activation Platelet Activation & Aggregation VASP->Platelet_Activation Promotes VASP_P->VASP VASP_P->Platelet_Activation Inhibits workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Culture & Harvest P2Y12-Expressing Cells D 4. Seed Cells into 384-well Plate A->D B 2. Prepare Serial Dilutions of Test Compounds (4X) E 5. Add Test Compounds Incubate 15-30 min B->E C 3. Prepare Stimulation Mix (ADP + Forskolin, 4X) F 6. Add Stimulation Mix Incubate 30 min C->F D->E E->F G 7. Lyse Cells & Add HTRF Detection Reagents F->G H 8. Incubate 60 min (Protect from Light) G->H I 9. Read Plate (665nm / 620nm) H->I J 10. Calculate IC50 Value I->J

Caption: High-level experimental workflow for the cAMP assay.

Data Analysis and Interpretation

  • Calculate HTRF Ratio: For each well, calculate the emission ratio according to the formula: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize Data: The data should be normalized to the assay controls to determine the percent inhibition.

    • 0% Inhibition Control (Min Signal): Wells with cells + Forskolin + ADP (no inhibitor).

    • 100% Inhibition Control (Max Signal): Wells with cells + Forskolin only (no ADP).

    • Normalization Formula: % Inhibition = 100 * (Sample Ratio - Min Signal) / (Max Signal - Min Signal)

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • Calculate IC₅₀: Use a non-linear regression analysis with a four-parameter logistic model (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the antagonist that produces 50% of the maximum inhibition.

Sample Data Presentation
CompoundConcentration (nM)HTRF Ratio (Avg)% Inhibition
Controls
Min Signal (FSK+ADP)-5500%
Max Signal (FSK)-3550100%
Ticagrelor 0.16001.7%
195013.3%
10200048.3%
100340095.0%
1000350098.3%
This compound 105600.3%
1005750.8%
10006503.3%
100008008.3%
100000110018.3%

Calculated Potency:

CompoundIC₅₀ (nM)
Ticagrelor10.5
This compound> 100,000

Alternative and Complementary Methodologies

While the cAMP assay provides excellent mechanistic data, other assays can offer more physiologically relevant context.

  • VASP Phosphorylation Assay: This is a highly specific downstream biomarker of P2Y12 receptor activity in platelets. [15][16]P2Y12 inhibition leads to an increase in VASP phosphorylation, which can be quantified by flow cytometry or ELISA. [16][17][18]This method is considered a robust alternative for assessing P2Y12 antagonists and can be performed using isolated platelets or whole blood. [15][19]

  • Light Transmission Aggregometry (LTA): LTA is a functional assay that measures platelet aggregation in platelet-rich plasma (PRP) in response to agonists like ADP. [20][21]The degree of inhibition is measured by the reduction in light transmission as aggregation is blocked. [22][23]It is a valuable tool for assessing the overall functional consequence of P2Y12 inhibition.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor / Small Assay Window - Suboptimal cell number.- Suboptimal Forskolin or ADP concentration.- High PDE activity.- Titrate cell density.- Perform a full dose-response for both Forskolin and ADP to find optimal concentrations.- Include a PDE inhibitor like IBMX in the assay buffer.
High Well-to-Well Variability - Inconsistent cell seeding.- Poor mixing of reagents.- Edge effects on the plate.- Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette or liquid handler.- Avoid using the outermost wells of the plate.
Inconsistent IC₅₀ for Control Compound - Instability of compound dilutions.- Variation in cell passage number or health.- Incorrect incubation times.- Prepare fresh compound dilutions for each experiment.- Maintain a consistent cell culture protocol and use cells within a defined passage number range.- Adhere strictly to the optimized incubation times.

References

  • B. Aleil, M. Ravanat, C. Cazenave, J.P., Roch-congar, p., Heitz, m., Gachet, c. (2005). Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor. Thrombosis and Haemostasis.
  • Hollopeter, G., Jantzen, H. M., Vincent, D., Li, G., England, L., Ramakrishnan, V., ... & Gurney, M. (2001). Central role of the P2Y12 receptor in platelet activation. Nature. Available at: [Link]

  • A. Amczar, A., C. Penkava, F., D. Heber, M., D. Hodi, F., S. Flier, J., & A. Luscinskas, F. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences. Available at: [Link]

  • Linnemann, B., & Schwonberg, J. (2018). Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. Journal of Clinical Medicine. Available at: [Link]

  • Amczar, A., Penkava, F., Heber, D., Hodi, D., Flier, S., & Luscinskas, A. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences. Available at: [Link]

  • van der Spank, A., Claushuis, T. A. M., van den Eshof, B. L. A., van der Heijden, W. A., van der Ven, A. J. A. M., Roest, M., & de Mast, Q. (2020). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets. Available at: [Link]

  • Amczar, A., Penkava, F., Heber, D., Hodi, D., Flier, S., & Luscinskas, A. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. ResearchGate. Available at: [Link]

  • Remijn, J. A., Aleil, B., Gachet, C., & Nurden, A. T. (2002). Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Stago. (2010). Stago's VASP Assay Used For P2Y12 Biomarker Studies. Stago. Available at: [Link]

  • Thoracic Key. (2016). Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Thoracic Key. Available at: [Link]

  • Judge, H. M., Buckland, R. J., Jakubowski, J. A., Storey, R. F. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. PLoS One. Available at: [Link]

  • Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. American Journal of Health-System Pharmacy. Available at: [Link]

  • Machaon Diagnostics. Platelet Aggregation - Plavix Sensitivity. Machaon Diagnostics. Available at: [Link]

  • Börst, A., Greinacher, A., & Vögtle, T. (2014). Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12-receptor. Journal of Thrombosis and Haemostasis. Available at: [Link]

  • van Giezen, J. J., Nilsson, D., Berntsson, P., & Greasley, P. J. (2009). Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. Journal of Thrombosis and Haemostasis. Available at: [Link]

  • Biocytex. (n.d.). VASP/P2Y12. Biocytex. Available at: [Link]

  • Anboran, M., & Gopinath, S. C. B. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology. Available at: [Link]

  • An, S. S. A., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). The Assay Guidance Manual. Available at: [Link]

  • UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay. UChicago Medicine. Available at: [Link]

  • Aungraheeta, R., Butler, M. J., & Heptinstall, S. (2020). Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate. British Journal of Pharmacology. Available at: [Link]

  • Harrison, P., & Lordkipanidzé, M. (2012). Discordance in tests used to detect inhibition of the P2Y12 receptor in patients undergoing interventional neuroradiology procedures. Journal of Neurointerventional Surgery. Available at: [Link]

  • ResearchGate. (2017). Robust cAMP assay kit for Gi coupled GPCRs? ResearchGate. Available at: [Link]

  • Fritsma, G. A. (2007). Platelet Function Testing: Aggregometry and Lumiaggregometry. Clinical Laboratory Science. Available at: [Link]

  • Jakubowski, J. A., Payne, C. D., Li, Y. G., Brandt, J. T., & Small, D. S. (2008). A comparison of the VerifyNow P2Y12 point-of-care device and light transmission aggregometry to monitor platelet function with prasugrel and clopidogrel: an integrated analysis. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Franchi, F., & Angiolillo, D. J. (2015). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Clinical Pharmacokinetics. Available at: [Link]

  • Husted, S., & van Giezen, J. J. (2009). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular Therapeutics. Available at: [Link]

  • Gresele, P., & Falcinelli, E. (2020). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Seminars in Thrombosis and Hemostasis. Available at: [Link]

  • Storey, R. F., & Armstrong, M. (2018). Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. British Journal of Clinical Pharmacology. Available at: [Link]

  • de la Torre, J., & Alfonso-Cristancho, R. (2023). Pharmacokinetics and Bioequivalence of a Generic Ticagrelor 90‐mg Formulation Versus the Innovator Product in Healthy White Subjects Under Fasting Conditions. Clinical Pharmacology in Drug Development. Available at: [Link]

  • Storey, R. F., & Angiolillo, D. J. (2015). Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update. Drugs. Available at: [Link]

  • Heptinstall, S., & Butler, M. J. (2016). Reversibility of platelet P2Y12 inhibition by platelet supplementation: ex vivo and in vitro comparisons of prasugrel, clopidogrel and ticagrelor. Journal of Thrombosis and Haemostasis. Available at: [Link]

  • AstraZeneca. (n.d.). Clinical Pharmacology | BRILINTA | For HCPs. BRILINTA. Available at: [Link]

  • Gajos, G., & Siniarski, A. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. Scientific Reports. Available at: [Link]

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Application and Protocol for the Use of Ticagrelor Sulphone in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in the Quality Control of Ticagrelor

Ticagrelor is a pivotal antiplatelet medication, belonging to the chemical class of cyclopentyltriazolopyrimidines, that functions as a direct-acting and reversible P2Y12 receptor antagonist.[1] It is widely prescribed to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome.[2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Therefore, the identification and control of impurities in the drug substance and final drug product are paramount during pharmaceutical development and manufacturing.[3]

Impurities can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of these impurities to ensure patient safety.[5][6] This application note focuses on Ticagrelor sulphone, a key oxidative degradation product of Ticagrelor, and outlines a comprehensive protocol for its use in pharmaceutical quality control testing.

This compound (CAS: 274693-39-9) is formed by the oxidation of the propylthio group of the Ticagrelor molecule to a sulphone.[7] Its presence in the drug product can be indicative of improper storage conditions or instability. Therefore, a robust analytical method for its detection and quantification is essential for release testing and stability studies of Ticagrelor-containing pharmaceuticals.

Physicochemical Properties of Ticagrelor and this compound

A fundamental understanding of the physicochemical properties of both the API and its impurity is crucial for the development of a selective and sensitive analytical method.

PropertyTicagrelorThis compound
Chemical Name (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio )-3H-[1][5][8]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol(1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylsulfonyl )-3H-[1][5][8]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
CAS Number 274693-27-5[9]274693-39-9[1]
Molecular Formula C₂₃H₂₈F₂N₆O₄S[9]C₂₃H₂₈F₂N₆O₆S
Molecular Weight 522.57 g/mol [9]554.57 g/mol

The key structural difference, the oxidation of the sulfur atom, leads to an increase in polarity for this compound compared to Ticagrelor. This difference in polarity is the basis for their chromatographic separation.

Regulatory Framework for Impurity Control

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

ThresholdMaximum Daily Dose ≤ 2g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

For a typical Ticagrelor dosage, any impurity exceeding these thresholds must be reported, structurally identified, and qualified through toxicological studies to ensure its safety.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for the separation and quantification of Ticagrelor and its related substances, including this compound. The following protocol is a comprehensive guide for this analysis.

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting prep_std Prepare Ticagrelor and This compound Reference Standard Solutions hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution (from Drug Substance or Product) prep_sample->hplc_system inject_std Inject System Suitability and Standard Solutions hplc_system->inject_std inject_sample Inject Sample Solution inject_std->inject_sample analyze_chrom Analyze Chromatograms inject_sample->analyze_chrom quantify Quantify this compound analyze_chrom->quantify report Report Results and Compare against Specifications quantify->report

Caption: Workflow for the analysis of this compound.

Protocol for HPLC Analysis

1. Reagents and Materials

  • Ticagrelor Reference Standard (e.g., USP or EP grade)[8]

  • This compound Reference Standard[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium phosphate, monobasic (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds like Ticagrelor and its impurities.
Mobile Phase A 0.2% w/v monobasic ammonium phosphate, pH 2.5 with orthophosphoric acidThe acidic pH ensures the analytes are in their protonated form, leading to better peak shape. The buffer controls the pH for reproducible chromatography.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient Elution Time (min)%B
030
2070
2570
2630
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds like Ticagrelor.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.

3. Preparation of Solutions

  • Diluent: Acetonitrile and Water (35:65 v/v)

  • Buffer Solution (Mobile Phase A): Dissolve 2.0 g of monobasic ammonium phosphate in 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid.

  • Standard Stock Solution (Ticagrelor): Accurately weigh about 25 mg of Ticagrelor Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Impurity Stock Solution (this compound): Accurately weigh about 5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability Solution: Transfer 5.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This solution contains Ticagrelor and this compound.

  • Sample Solution: Accurately weigh a portion of the powdered tablets or drug substance equivalent to 50 mg of Ticagrelor into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.[10]

4. System Suitability

Inject the System Suitability Solution and evaluate the following parameters:

  • Resolution: The resolution between the Ticagrelor and this compound peaks should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Ticagrelor peak should be not more than 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak area of Ticagrelor from six replicate injections should be not more than 2.0%.

5. Analysis Procedure

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the System Suitability Solution to verify the performance of the chromatographic system.

  • Inject the Sample Solution in duplicate.

  • Identify the peaks of Ticagrelor and this compound in the sample chromatogram based on their retention times relative to the standards. Due to its higher polarity, this compound is expected to have a shorter retention time than Ticagrelor.

6. Calculation

The percentage of this compound in the sample can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity is the peak area of this compound in the sample chromatogram.

  • Area_standard is the peak area of this compound in the standard chromatogram.

  • Conc_standard is the concentration of this compound in the standard solution.

  • Conc_sample is the concentration of Ticagrelor in the sample solution.

A relative response factor (RRF) should be established if the response of the impurity is significantly different from that of the API.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Ticagrelor should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][11]

Oxidative Degradation: To specifically generate this compound, the drug substance can be treated with an oxidizing agent like hydrogen peroxide. Analysis of the stressed sample should show a significant increase in the this compound peak, confirming its identity as an oxidative degradant and demonstrating the method's ability to separate it from the parent drug and other degradation products.

G Ticagrelor Ticagrelor Propylthio group (-S-CH₂CH₂CH₃) Oxidation Oxidative Stress (e.g., H₂O₂) Ticagrelor->Oxidation Sulphone This compound Propylsulphonyl group (-SO₂-CH₂CH₂CH₃) Oxidation->Sulphone

Caption: Formation of this compound via oxidation.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical quality control. This compound, as a potential oxidative degradation product of Ticagrelor, requires careful monitoring. The HPLC method detailed in this application note provides a robust and reliable protocol for the identification and quantification of this compound in Ticagrelor drug substance and drug products. The availability of a well-characterized reference standard is crucial for the accurate implementation of this method. By adhering to this protocol and the principles outlined in regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of Ticagrelor formulations.

References

  • GLP Pharma Standards. Ticagrelor Sulfone Impurity | CAS No- 274693-39-9. [Link]

  • Veeprho. Ticagrelor Impurities and Related Compound. [Link]

  • Iyer, M., et al. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Pharma Pure. Ticagrelor Sulfone - Impurity Reference Materials and Analytical Standards. [Link]

  • International Journal of PharmTech Research. (2017).
  • European Medicines Agency. Quality: impurities. [Link]

  • Shimadzu. Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form. 9(1-s), 143-149.
  • U.S. Food and Drug Administration. BRILINTA® (ticagrelor) tablets, for oral use. [Link]

  • PubChem. Ticagrelor. [Link]

  • Google Patents.
  • SynThink Research Chemicals. Ticagrelor EP Impurities & USP Related Compounds. [Link]

  • SynZeal. Ticagrelor Impurities. [Link]

  • ResearchGate. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260.
  • GSC Online Press. (2024). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. GSC Biological and Pharmaceutical Sciences, 28(01), 054–070.
  • PubMed. (2014). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 98, 149-160.
  • QTanalytics. (2024). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. [Link]

  • ResearchGate. (2025). (PDF) Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. [Link]

  • International Journal of PharmTech Research. (2017).
  • PubMed Central. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Pharmaceuticals, 14(1), 58.
  • Scholars Research Library. (2013). Development and validation of RP-HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. Der Pharmacia Lettre, 5(4), 211-219.

Sources

Application Notes & Protocols: Experimental Design for Studying the Pharmacokinetics of Ticagrelor Sulphone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Metabolite Pharmacokinetic Profiling

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist crucial in the management of acute coronary syndromes.[1] Unlike thienopyridines, it does not require metabolic activation to exert its antiplatelet effect.[2] However, it is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4, into several metabolites.[1][3] The major active metabolite, AR-C124910XX, is nearly equipotent to the parent drug and contributes significantly to the overall therapeutic effect.[2][3]

Beyond the principal active metabolites, a comprehensive understanding of a drug's disposition requires the characterization of all significant metabolic products, including those that are inactive or minor. These metabolites can be critical for assessing complete clearance pathways, identifying potential drug-drug interactions, or in rare cases, contributing to off-target effects or toxicity.

This application note provides a detailed experimental framework for conducting a preclinical pharmacokinetic (PK) study of Ticagrelor sulphone, a lesser-characterized oxidative metabolite. The formation of sulphones from thioether moieties, such as the propylsulfanyl group in Ticagrelor, is a common metabolic pathway. Characterizing its in vivo exposure profile is essential for a complete regulatory submission and a thorough understanding of Ticagrelor's absorption, distribution, metabolism, and excretion (ADME) profile. This guide is designed for researchers in drug development, offering field-proven insights and robust protocols grounded in regulatory expectations.

Ticagrelor Metabolism: From Thioether to Sulphone

Ticagrelor undergoes extensive hepatic metabolism. The primary pathway involves CYP3A4-mediated N-dealkylation to form the active metabolite AR-C124910XX.[1][4] Another key metabolic site is the propylthio side chain. This thioether can undergo oxidation, likely via CYP enzymes or flavin-containing monooxygenases (FMOs), to form the corresponding sulfoxide and subsequently the sulphone derivative. While not pharmacologically active at the P2Y12 receptor, quantifying the sulphone metabolite provides a more complete picture of the drug's elimination pathways.

G cluster_0 Metabolic Pathway Ticagrelor Ticagrelor ARC124910XX AR-C124910XX (Active Metabolite) Ticagrelor->ARC124910XX CYP3A4/5 (N-Dealkylation) Sulphone This compound (Inactive Metabolite) Ticagrelor->Sulphone Oxidation (e.g., CYP, FMO)

Caption: Proposed metabolic pathways for Ticagrelor.

Pre-Analytical Integrity: The Foundation of Reliable Data

A common pitfall in pharmacokinetic studies is the failure to account for analyte stability in the biological matrix. This is particularly critical for Ticagrelor and its metabolites.

Expert Insight: Published literature indicates that Ticagrelor and its active metabolite are unstable in whole blood, showing significant degradation after just 3 hours at room temperature or 4°C.[5] This necessitates rapid processing of blood samples to isolate plasma. Assuming this compound has similar stability challenges is a prudent, risk-mitigating approach.

Protocol for Sample Handling:

  • Collect whole blood into tubes containing K2-EDTA as the anticoagulant.

  • Immediately place the tubes on wet ice.

  • Within 30 minutes of collection, centrifuge the samples at approximately 1500 x g for 10 minutes at 4°C.

  • Immediately transfer the resulting plasma supernatant to clearly labeled polypropylene cryovials.

  • Flash-freeze the plasma samples in a dry ice/isopropanol bath and store them at -80°C until analysis.

In Vivo Study: Preclinical Pharmacokinetic Experimental Design

The design of the in vivo phase is critical for generating a meaningful concentration-time profile. This protocol is based on guidelines from regulatory bodies like the FDA and EMA for preclinical studies.[6][7]

4.1 Study Objective To determine the plasma pharmacokinetic profile of this compound following a single oral administration of Ticagrelor to a relevant animal species.

4.2 Rationale for Experimental Choices

  • Test System: Male Sprague-Dawley rats (250-300g). Causality: Rats are a commonly used species in preclinical toxicology and PK studies due to their well-characterized physiology and metabolism. While metabolic profiles can differ from humans, they provide essential initial data on a compound's in vivo behavior.[6] A cross-over study design can be considered to minimize inter-animal variability and reduce the number of animals used.[8]

  • Route of Administration: Oral gavage (PO). Causality: This route matches the clinical administration of Ticagrelor, ensuring that the resulting data reflects the relevant absorption and first-pass metabolism phenomena.

  • Dose Formulation: Ticagrelor suspended in a vehicle of 0.5% w/v hydroxypropyl methylcellulose (HPMC) in water. Causality: HPMC is an inert, widely accepted suspending agent for preclinical oral dosing of poorly soluble compounds like Ticagrelor.

  • Dose Level: 10 mg/kg. Causality: This dose is selected to be high enough to ensure that metabolite concentrations will be well above the bioanalytical method's limit of quantitation, without inducing overt toxicity that could alter normal physiological processes.[9]

  • Blood Sampling: A serial sampling schedule is employed to construct a full PK profile from each animal, minimizing inter-animal variability. Causality: The time points are designed to capture the key phases of the PK profile (absorption, distribution, and elimination) based on the known half-life of Ticagrelor (~7 hours) and its active metabolite (~9 hours).[2] The schedule should extend to at least 3-5 half-lives.

4.3 Experimental Workflow Diagram

G cluster_workflow In Vivo Experimental Workflow acclimatize Animal Acclimatization (≥ 5 days) fasting Overnight Fasting (~12 hours) acclimatize->fasting dose Oral Gavage Dosing (10 mg/kg Ticagrelor) fasting->dose sampling Serial Blood Sampling (via jugular vein cannula) dose->sampling processing Plasma Processing (<30 mins post-collection) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc

Caption: High-level workflow for the preclinical pharmacokinetic study.

4.4 Blood Sampling Protocol

  • Anesthetize rats and collect blood samples (~150 µL per time point) via a jugular vein cannula.

  • Collect a pre-dose (0 h) sample.

  • Following oral administration, collect samples at: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Process samples immediately as described in Section 3.0.

Bioanalytical Methodology: LC-MS/MS Quantification

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for quantifying drug metabolites in complex biological matrices.[10][11]

5.1 Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[5][12]

G cluster_prep Plasma Sample Preparation Workflow plasma Thaw 50 µL Plasma Sample is Add 10 µL Internal Standard (e.g., Ticagrelor-d7) plasma->is precip Add 150 µL Acetonitrile is->precip vortex Vortex Mix (1 min) precip->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject 5 µL onto LC-MS/MS System transfer->inject

Caption: Step-by-step workflow for plasma sample protein precipitation.

5.2 LC-MS/MS Instrumentation and Conditions

ParameterRecommended Condition
LC System UPLC/UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate.
Mass Spectrometer Triple Quadrupole (e.g., Sciex 7500, Thermo TSQ Altis)
Ionization Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be determined by direct infusion of this compound analytical standard. Precursor ion will be [M-H]\⁻.
Internal Standard A stable isotope-labeled analog (e.g., Ticagrelor-d7) is highly recommended.

5.3 Bioanalytical Method Validation (BMV) The method must be fully validated according to regulatory guidelines to ensure data integrity.[13][14][15] The validation must assess:

  • Selectivity & Specificity: No interference at the retention times of the analyte and internal standard.

  • Calibration Curve: Linearity, range, and weighting. A typical range could be 1 - 1000 ng/mL.

  • Accuracy & Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Recovery: Efficiency of the extraction process.

  • Stability: Bench-top, freeze-thaw, and long-term stability of the analyte in the matrix.

Pharmacokinetic Data Analysis

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix™ WinNonlin®).

6.1 Key Pharmacokinetic Parameters The following parameters will be calculated for this compound:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC₀₋t Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC₀₋inf Area under the plasma concentration-time curve from time 0 to infinity.
t₁/₂ Terminal elimination half-life.
CL/F Apparent total body clearance.
Vz/F Apparent volume of distribution.

6.2 Data Presentation Results should be presented as mean ± standard deviation (SD).

Table 1: Example Pharmacokinetic Parameters for this compound in Rats (n=5)

Parameter Mean ± SD
Dose (mg/kg) 10 (PO)
Cmax (ng/mL) 150 ± 25
Tmax (h) 4.0 ± 1.5
AUC₀₋t (ng*h/mL) 1250 ± 210
AUC₀₋inf (ng*h/mL) 1310 ± 235

| t₁/₂ (h) | 8.5 ± 2.1 |

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • An, G., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. [Link]

  • European Medicines Agency. Bioanalytical method validation emea. [Link]

  • Hira, D., et al. (2023). Pharmacokinetics and Bioequivalence of a Generic Ticagrelor 90-mg Formulation Versus the Innovator Product in Healthy White Subjects Under Fasting Conditions. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • An, G., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. [Link]

  • National Center for Biotechnology Information. Ticagrelor. [Link]

  • Teng, R. (2012). Absorption, Distribution, Metabolism, and Excretion of Ticagrelor in Healthy Subjects. [Link]

  • Gurbel, P. A., et al. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. [Link]

  • Cho, Y., et al. (2021). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. [Link]

  • Haguet, H., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. [Link]

  • Gurbel, P. A., et al. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. [Link]

  • Xu, X., et al. (2019). Validated Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Ticagrelor and Its Active Metabolite in Human Plasma. [Link]

  • Xu, X., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. [Link]

  • Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. [Link]

  • Sillén, H., et al. (2010). Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Agoram, B. (2012). Integrating preclinical data into early clinical development. [Link]

  • Parizek, B., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of high-purity Ticagrelor sulphone.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high-purity Ticagrelor sulphone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and purification of this critical Ticagrelor-related compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful and efficient production of high-purity this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is an oxidized derivative of Ticagrelor, where the propylthio group has been oxidized to a sulphone. The study of such metabolites and related substances is crucial in drug development to understand the metabolic fate of the drug, identify potential impurities, and assess their biological activity and toxicological profile.[1][2] High-purity this compound is essential as a reference standard for analytical method development, validation, and in impurity profiling of Ticagrelor drug substance and products.[3]

Q2: How is this compound typically formed?

A2: this compound is formed through the oxidation of the propylthio ether group of Ticagrelor. This can occur under conditions of oxidative stress.[1][2] In a laboratory setting, this is typically achieved by treating Ticagrelor with an oxidizing agent. The oxidation proceeds in a stepwise manner, first forming the intermediate Ticagrelor sulfoxide, which is then further oxidized to the sulphone.

Q3: What are the main challenges in synthesizing high-purity this compound?

A3: The primary challenges in synthesizing high-purity this compound are:

  • Controlling the extent of oxidation: The oxidation of the thioether to the sulphone must be driven to completion without causing degradation of other functional groups in the Ticagrelor molecule.

  • Overcoming the stability of the sulfoxide intermediate: The oxidation of the sulfoxide to the sulphone can be slower than the initial oxidation of the thioether to the sulfoxide, often requiring harsher conditions.[4][5]

  • Purification: Separating the final sulphone product from the starting material (Ticagrelor), the sulfoxide intermediate, and any degradation byproducts can be challenging due to their structural similarities.

Q4: Which analytical techniques are recommended for monitoring the synthesis and purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most suitable techniques for monitoring the reaction progress and assessing the purity of the final product.[6][7][8] These methods, coupled with a UV or mass spectrometry (MS) detector, can effectively separate Ticagrelor, Ticagrelor sulfoxide, and this compound.[1][2]

Troubleshooting Guide

Synthesis & Reaction Monitoring

Problem 1: My reaction is incomplete, and I have a mixture of Ticagrelor, Ticagrelor sulfoxide, and this compound.

Cause & Explanation: This is a common issue and is often due to insufficient oxidizing agent, suboptimal reaction temperature, or inadequate reaction time. The oxidation of the thioether to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulphone.[4][5]

Solution:

  • Increase the molar equivalents of the oxidizing agent: Gradually increase the amount of the oxidizing agent (e.g., hydrogen peroxide) in increments. Monitor the reaction closely by HPLC to avoid over-oxidation and degradation.

  • Elevate the reaction temperature: A moderate increase in temperature can enhance the rate of the second oxidation step. However, be cautious as higher temperatures may lead to the formation of degradation products.

  • Extend the reaction time: The conversion of the sulfoxide to the sulphone may require a significantly longer reaction time. Continue to monitor the reaction at regular intervals until the desired conversion is achieved.

Problem 2: I am observing significant degradation of my product.

Cause & Explanation: The use of harsh oxidizing conditions (e.g., high concentration of oxidizing agent, high temperature) can lead to the degradation of the Ticagrelor molecule at sites other than the propylthio group.[1][2]

Solution:

  • Use a milder oxidizing agent: Consider using alternative, more controlled oxidizing agents.

  • Optimize the reaction temperature: Perform the reaction at a lower temperature to minimize side reactions.

  • Control the pH of the reaction mixture: The stability of Ticagrelor can be pH-dependent. Buffering the reaction mixture may help to reduce degradation.

Purification

Problem 3: I am struggling to separate this compound from the sulfoxide intermediate using column chromatography.

Cause & Explanation: this compound and sulfoxide are structurally very similar, differing only in the oxidation state of the sulfur atom. This results in very close polarities, making their separation by standard column chromatography challenging.

Solution:

  • Optimize the mobile phase: Use a shallow gradient elution with a solvent system that maximizes the polarity difference between the two compounds. A combination of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone) is a good starting point.

  • Use a high-performance stationary phase: Employing a high-resolution silica gel or a bonded-phase silica (like diol or cyano) can improve separation.

  • Consider preparative HPLC: For achieving high purity, preparative HPLC is often the most effective method. It offers superior resolution compared to conventional column chromatography.

Problem 4: My purified this compound shows residual starting material (Ticagrelor).

Cause & Explanation: The polarity difference between Ticagrelor and this compound is more significant than that between the sulphone and sulfoxide. However, incomplete separation can still occur, especially if the column is overloaded.

Solution:

  • Improve chromatographic separation: As with the sulfoxide, optimizing the mobile phase and stationary phase is key.

  • Recrystallization: If the purity is reasonably high, recrystallization from a suitable solvent system can be an effective final purification step. Experiment with different solvent and anti-solvent combinations to find the optimal conditions for selective crystallization of the sulphone.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol describes a general method for the oxidation of Ticagrelor to this compound using hydrogen peroxide.

Materials:

  • Ticagrelor

  • Acetic acid

  • Hydrogen peroxide (30% w/w)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC for reaction monitoring

Procedure:

  • Dissolve Ticagrelor (1 equivalent) in acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by HPLC until the starting material and sulfoxide intermediate are consumed.

  • Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated solution of sodium bisulfite until a negative peroxide test is obtained.

  • Dilute the reaction mixture with water and extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Note: The exact equivalents of the oxidizing agent and reaction time will need to be optimized based on the scale of the reaction and the purity of the starting material.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Dichloromethane, Methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% Dichloromethane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimum amount of dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% Dichloromethane and gradually increasing the percentage of Methanol.

  • Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Data Presentation

Parameter Ticagrelor Ticagrelor Sulfoxide This compound
Relative Retention Time (RRT) 1.00~1.2-1.4~1.5-1.7
Typical Mobile Phase Gradient of Acetonitrile and water with 0.1% Formic AcidGradient of Acetonitrile and water with 0.1% Formic AcidGradient of Acetonitrile and water with 0.1% Formic Acid
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µm
Detection Wavelength 254 nm254 nm254 nm

Note: The exact RRTs may vary depending on the specific chromatographic conditions.

Visualizations

Oxidation Pathway of Ticagrelor

Oxidation_Pathway Ticagrelor Ticagrelor (Thioether) Sulfoxide Ticagrelor Sulfoxide Ticagrelor->Sulfoxide [O] (Fast) Sulphone This compound Sulfoxide->Sulphone [O] (Slow)

Caption: Oxidation of Ticagrelor to its sulfoxide and sulphone derivatives.

Troubleshooting Workflow for Low Sulphone Yield

Troubleshooting_Workflow decision decision action action start Low Yield of This compound check_hplc Analyze reaction mixture by HPLC start->check_hplc incomplete incomplete check_hplc->incomplete degradation degradation incomplete->degradation No increase_oxidant increase_oxidant incomplete->increase_oxidant Yes milder_conditions milder_conditions degradation->milder_conditions Yes optimize_purification Optimize purification (Column/Prep HPLC) degradation->optimize_purification No increase_oxidant->check_hplc increase_time increase_time increase_time->check_hplc increase_temp increase_temp increase_temp->check_hplc milder_conditions->check_hplc end High Purity This compound optimize_purification->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

  • Yaye, H. S., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., ... & Yagoubi, N. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. 5th International Conference and Exhibition on Pharmaceutics & Novel Drug Delivery Systems. [Link]

  • ResearchGate. (n.d.). results of forced degradation studies. Retrieved from [Link]

  • Dal Piaz, F., Granata, I., De Simone, A., Fabbrocini, A., Orefice, M., D'Ursi, A. M., ... & Vassallo, A. (2014). Identification of the major degradation pathways of ticagrelor. Journal of pharmaceutical and biomedical analysis, 98, 107-116. [Link]

  • GSC Online Press. (n.d.). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. GSC Biological and Pharmaceutical Sciences. [Link]

  • ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. [Link]

  • Mathad, V. T., Latha, D., Kumar, A., & Rao, B. S. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Medicinal Chemistry Research, 25(1), 138-147. [Link]

  • QTanalytics. (2024). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. [Link]

  • Rao, S. V., Reddy, G. P., & Reddy, P. M. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASAYAN Journal of Chemistry, 11(3), 1088-1095. [Link]

  • Eureka. (n.d.).
  • Papathanasiou, S., Gkika, E., Theodoridis, G., & Raikos, N. (2019). Analytical methodologies for the determination of ticagrelor. Bioanalysis, 11(13), 1247-1262. [Link]

  • Lović, J., Bogdanović, A., Mijin, D., Vuković, D., Petrović, S., & Avramov Ivić, M. (2022). Ticagrelor Determination via Its Electrooxidation as the Standard, in Tablets and the Spiked Human Serum at Au Solid Electrode. International Journal of Electrochemical Science, 17, 220928. [Link]

  • Shimadzu. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. [Link]

  • ResearchGate. (n.d.). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. [Link]

  • ResearchGate. (n.d.). Ticagrelor Determination via Its Electrooxidation as the Standard, in Tablets and the Spiked Human Serum at Au Solid Electrode. [Link]

  • Google Patents. (n.d.).
  • SynZeal. (n.d.). Ticagrelor Sulfonate Impurity. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). ANALYTICAL METHODS OF TICAGRELOR: A REVIEW. [Link]

  • WIPO Patentscope. (n.d.). WO/2019/127294 TICAGRELOR PURIFICATION METHOD. [Link]

  • ResearchGate. (n.d.). A Review on Analytical Methods for Determination of Ticagrelor in Bulk and its Pharmaceutical Dosage Form. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Analytical Method Development and Validation of Ticagrelor. [Link]

  • Kubica, A., Kasprzak, M., Siller-Matula, J., & Kubica, J. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. Vascular pharmacology, 107, 1-6. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Nawarskas, J. J., & Clark, S. M. (2011). Ticagrelor: a novel reversible oral antiplatelet agent. Cardiology in review, 19(1), 37-44. [Link]

  • Butler, K., & Teng, R. (2017). Structural and functional characterization of a specific antidote for ticagrelor. Blood, The Journal of the American Society of Hematology, 129(10), 1337-1345. [Link]

  • Wang, Y., & Wang, B. (2024). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS omega. [Link]

  • ResearchGate. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

  • Georgia State University. (2025). PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis". [Link]

  • Waldhauser, L., & Uetrecht, J. (1991). Oxidation of propylthiouracil to reactive metabolites by activated neutrophils. Implications for agranulocytosis. Drug metabolism and disposition: the biological fate of chemicals, 19(2), 354-359. [Link]

  • Zhang, X., Chen, H., & Wang, L. (2023). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society, 145(19), 10839-10846. [Link]

  • Mohiseni, M., & Heidari, R. (2018). An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury. Journal of Basic and Clinical Pathophysiology, 6(2), 53-70. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Propylthiouracil?. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?. [Link]

  • Dimeski, G. (2023). Propylthiouracil (PTU). In StatPearls [Internet]. StatPearls Publishing. [Link]

Sources

Navigating the Chromatographic Challenge: A Technical Guide to Resolving Ticagrelor and its Sulphone Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to our dedicated Technical Support Center. As Senior Application Scientists, we understand the nuances of chromatographic separations that are critical to drug development and quality control. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for a common analytical challenge: the chromatographic resolution of Ticagrelor and its sulphone metabolite, also known as Ticagrelor Related Compound B.

This resource is designed for researchers, analytical scientists, and drug development professionals to facilitate robust and reliable method development and troubleshooting.

The Analytical Imperative: Separating Ticagrelor and its Sulphone

Ticagrelor, a potent P2Y12 platelet inhibitor, is susceptible to oxidation, leading to the formation of its sulphone metabolite. While metabolically less active, the sulphone's structural similarity to the parent drug presents a significant chromatographic challenge. Ensuring baseline separation is paramount for accurate quantification in stability studies, impurity profiling, and quality control of the drug substance and product.

The primary difference lies in the oxidation of the sulfide group in Ticagrelor to a sulphone group. This seemingly minor change significantly impacts the polarity of the molecule, which is the cornerstone of its separation by reverse-phase chromatography.

Below are the chemical structures of Ticagrelor and its sulphone metabolite for reference.

cluster_ticagrelor Ticagrelor cluster_sulphone Ticagrelor Sulphone (Related Compound B) ticagrelor ticagrelor sulphone sulphone cluster_troubleshoot Troubleshooting & Optimization start Start: Define Separation Goal (Baseline resolution of Ticagrelor and Sulphone) col_select Column Selection (e.g., C18, <2 µm, 100 x 2.1 mm) start->col_select mp_select Mobile Phase Selection (A: 0.1% H3PO4 in H2O, B: ACN) col_select->mp_select gradient_dev Initial Gradient Development (e.g., 5-95% B in 10 min) mp_select->gradient_dev eval1 Evaluate Initial Separation (Resolution, Peak Shape, Retention) gradient_dev->eval1 fine_tune_gradient Fine-tune Gradient Slope eval1->fine_tune_gradient Resolution < 1.5 validation Method Validation (Specificity, Linearity, Precision, Accuracy) eval1->validation Resolution > 1.5? eval2 Re-evaluate Separation fine_tune_gradient->eval2 adjust_ph Adjust Mobile Phase pH (e.g., 2.5 ± 0.2) adjust_ph->eval2 adjust_flow Adjust Flow Rate (e.g., 0.4 mL/min) adjust_flow->eval2 eval2->adjust_ph Resolution < 1.5 eval2->adjust_flow Still Poor Resolution eval2->validation Resolution > 1.5?

Troubleshooting guide for Ticagrelor sulphone peak tailing in HPLC.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography Excellence

Guide ID: TSC-HPLC-042 Topic: Troubleshooting Guide for Ticagrelor Sulphone Peak Tailing in HPLC Senior Application Scientist: Dr. Gemini

Introduction: Understanding the Challenge of Peak Tailing

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is fundamental to accurate quantification in pharmaceutical analysis. Peak tailing, a common chromatographic problem, can compromise resolution, affect integration accuracy, and ultimately cast doubt on your results. This is particularly relevant when analyzing polar, ionizable compounds like Ticagrelor and its metabolites on reversed-phase columns.

This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this compound. We will move beyond simple checklists to explore the underlying chemical and physical causes, empowering you to make informed, logical decisions in your method development and troubleshooting workflows.

Part 1: Initial Diagnosis - Is It Really Tailing and What Does It Mean?

Before adjusting parameters, it's crucial to confirm and quantify the issue. Peak tailing occurs when a peak's asymmetry factor (As) is significantly greater than 1.0.

Q1: How do I correctly measure peak asymmetry and what is an acceptable limit?

A1: The most common calculation is the USP Tailing Factor (T), also referred to as the asymmetry factor (As). It is calculated at 5% or 10% of the peak height. The formula is:

As = B / A [1]

Where:

  • A is the width of the front half of the peak measured from the leading edge to the center.

  • B is the width of the back half of the peak measured from the center to the trailing edge.

An ideal Gaussian peak has an As of 1.0. For most pharmaceutical assays, an asymmetry factor between 0.9 and 1.5 is acceptable, though tighter limits (e.g., <1.2) are often desired for high-precision quantification.[1] Always refer to specific monograph requirements, such as those outlined in the USP General Chapter <621>.[2][3][4][5]

Tailing Factor (As)Peak Shape DescriptionImplication
1.0Perfectly Symmetrical (Gaussian)Ideal; indicates a single, uniform retention mechanism.
> 1.2Noticeable TailingSuggests secondary retention mechanisms or other issues are present.
> 1.5Significant TailingProblematic; can lead to poor resolution and inaccurate integration.
> 2.0Severe TailingUnacceptable for quantitative analysis.

Q2: My peak is tailing. What are the primary causes I should consider?

A2: Peak tailing is primarily caused by more than one retention mechanism occurring simultaneously, with one being much slower than the primary one.[1] For a basic compound like this compound on a C18 column, the causes can be broadly categorized as chemical or physical.

G start Peak Tailing Observed (As > 1.2) chemical chemical start->chemical If only basic peaks tail physical physical start->physical If all peaks tail silanol silanol chemical->silanol ph_pka ph_pka chemical->ph_pka metal metal chemical->metal column_void column_void physical->column_void frit_block frit_block physical->frit_block extra_col extra_col physical->extra_col solvent solvent physical->solvent

Figure 1. Initial diagnostic flowchart for peak tailing.

Part 2: Troubleshooting Chemical Interactions

Chemical interactions are the most common cause of tailing for specific compounds, especially basic analytes like this compound.

Q3: What are secondary silanol interactions and why do they cause my basic analyte to tail?

A3: Standard silica-based reversed-phase columns (e.g., C18) have a silica backbone. During the manufacturing process, not all surface silanol groups (Si-OH) are bonded with the C18 chains. These residual silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above approximately 3.0.[1][6]

This compound contains basic nitrogen atoms that will be protonated (positively charged) at acidic to neutral pH. This creates a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol groups.[7][8] This secondary retention mechanism is slower to release the analyte compared to the primary hydrophobic interaction, resulting in a "tail" of molecules eluting late.[9]

analyte [label=<

Analyte-NH+ (Protonated Basic Analyte)

, shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

analyte -> silanol [label="Strong Ionic Interaction\n(Secondary Retention)\nCAUSES TAILING", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } DOT

Figure 2. Mechanism of secondary silanol interactions.

Q4: How can I mitigate these silanol interactions?

A4: You have several powerful strategies at your disposal, primarily involving mobile phase pH control and column choice.

Strategy 1: Operate at Low pH (Ion Suppression)

This is the most common and effective solution. By lowering the mobile phase pH to between 2.5 and 3.0, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[7][10] This eliminates the strong ionic interaction, leaving only the desired hydrophobic retention mechanism.

Protocol: Mobile Phase pH Adjustment

  • Select an appropriate buffer: Use a buffer effective in the pH 2.5-3.0 range, such as 0.1% formic acid or a 20-25 mM potassium phosphate buffer.

  • Prepare the aqueous phase: Dissolve the buffer salt/acid in HPLC-grade water.

  • Adjust pH: Carefully adjust the pH of the aqueous portion only before mixing with the organic modifier. Use an acid like phosphoric acid for phosphate buffers.

  • Mix and Degas: Prepare the final mobile phase composition (e.g., 60:40 Aqueous Buffer:Acetonitrile) and degas thoroughly.

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase until a stable baseline is achieved.

Strategy 2: Use a Modern, High-Purity, End-Capped Column

Column technology has advanced significantly. Modern columns are often made with high-purity silica with fewer acidic silanol sites. Additionally, they undergo a process called "end-capping," which blocks many of the remaining silanols with a small silylating agent.[1][6] While not 100% effective, it dramatically reduces secondary interactions.

Column TypeDescriptionSuitability for Basic Analytes
Traditional (Type A Silica) Older technology, higher silanol activity.Poor; prone to severe tailing.
High-Purity, End-Capped (Type B Silica) Modern standard, low silanol activity.Excellent; significantly reduces tailing.[7]
Hybrid or Polar-Embedded Silica-organic hybrid particles or phases with embedded polar groups.Excellent; offers alternative selectivity and shields silanols.[8]

If you are using an older column, simply switching to a modern equivalent can often solve the problem.

Part 3: Investigating Physical and System Effects

If all peaks in your chromatogram are tailing, the issue is likely physical or system-related, not a specific chemical interaction.

Q5: My column is relatively new, but all my peaks are tailing. What should I check first?

A5: A common cause of symmetrical peak distortion for all analytes is a physical disruption of the packed bed inside the column, often called a "void."

  • Cause: A void can form at the column inlet if the stationary phase settles or collapses due to pressure shocks, high pH, or repeated injections. This creates an empty space where the sample band can spread out before entering the packed bed, causing distortion.[10]

  • Diagnosis: Disconnect the column from the detector and carefully inspect the inlet. You may see a small depression or channel in the packing material.

  • Solution:

    • Temporary Fix: Reversing the column and flushing with a strong solvent can sometimes wash away contaminants on the inlet frit and slightly re-compress the bed. Crucially, check the manufacturer's instructions to see if your column can be reversed. [1]

    • Permanent Fix: If a void is confirmed, the column must be replaced.

    • Prevention: Always ramp up the pump flow rate gradually to avoid pressure shocks. Ensure your mobile phase pH is within the column's stable operating range (typically pH 2-8 for silica columns).[11]

Q6: Could my sample diluent be the problem?

A6: Absolutely. This is a frequently overlooked cause of peak distortion, especially for early-eluting peaks.

  • The Principle: The ideal sample solvent is the mobile phase itself or a solvent that is weaker (i.e., more polar in reversed-phase) than the mobile phase.[12]

  • The Problem: If you dissolve your this compound sample in a solvent significantly stronger (e.g., 100% acetonitrile or methanol) than your initial mobile phase (e.g., 90% water/buffer), the sample plug travels through the column inlet as a "wave" of strong solvent.[13][14] This causes the analyte band to spread and distort before it has a chance to properly focus on the stationary phase, leading to tailing, fronting, or split peaks.[15][16]

  • Solution:

    • Reconstitute your sample in the initial mobile phase composition.

    • If solubility is an issue, use the minimum amount of organic solvent necessary to dissolve the sample, then dilute with the aqueous component of the mobile phase.

    • If possible, reduce the injection volume. A smaller plug of strong solvent has less of a distorting effect.[10]

Part 4: Frequently Asked Questions (FAQs)

Q7: Can a blocked guard column or frit cause peak tailing? A7: Yes. A partial blockage at the inlet frit of the guard or analytical column can disrupt the flow path, causing turbulence and band spreading that manifests as tailing. To diagnose this, remove the guard column and run the analysis again. If the peak shape improves, replace the guard. If the problem persists, the analytical column's inlet frit may be blocked. Backflushing (if permitted) may help, but replacement is often necessary.[10]

Q8: I've tried adjusting the pH and my peak shape is still poor. What else can I do? A8: Consider adding a basic competitor to the mobile phase. A small concentration (e.g., 0.05 M) of an amine modifier like triethylamine (TEA) can be used.[7] The TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your larger analyte. This is a more "traditional" approach and may not be suitable for LC-MS applications due to ion suppression.

Q9: Does temperature affect peak tailing? A9: Temperature has a minor effect on the chemical interactions causing tailing, but a significant effect on mobile phase viscosity and mass transfer. Operating at a slightly elevated temperature (e.g., 35-40 °C) can improve peak efficiency and sometimes reduce tailing by allowing for faster kinetics between the mobile and stationary phases. Ensure your column and analytes are stable at the chosen temperature.

Q10: What is an acceptable USP Tailing Factor according to regulations? A10: While guidelines like ICH Q2(R1) don't set a universal limit, the USP often suggests a tailing factor not more than 2.0 in many monographs. However, for method validation and routine analysis, a much stricter internal limit of ≤1.5 is highly recommended to ensure robustness and accurate integration.[1] The newly harmonized USP <621> chapter emphasizes system suitability, where peak symmetry is a key parameter.[4][17]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Chirico, S., et al. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Fest, C., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. PubMed Central. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Biorelevant. (n.d.). Signs of HPLC Column deterioration and biorelevant media. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Ticagrelor in Formulation. Retrieved from [Link]

  • YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

Sources

Improving the yield of Ticagrelor sulphone in laboratory-scale synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ticagrelor Sulphone

Welcome to the technical support guide for the laboratory-scale synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols for researchers engaged in the synthesis of Ticagrelor metabolites and related compounds. This compound is a critical reference standard for impurity profiling and metabolic studies. Its efficient synthesis requires precise control over oxidative conditions to prevent the formation of byproducts and ensure a high yield.

This guide is structured to address common challenges encountered during the oxidation of the thioether moiety in Ticagrelor to the corresponding sulphone.

Troubleshooting Guide: Optimizing this compound Yield

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Q1: My reaction shows low or no conversion of Ticagrelor to the sulphone. What are the likely causes and how can I fix it?

Potential Causes:

  • Insufficient Oxidant Stoichiometry: The oxidation from a sulfide to a sulphone is a two-step process that requires at least two molar equivalents of the oxidizing agent. The reaction first forms the intermediate sulfoxide, which is then further oxidized to the sulphone. Using only one equivalent will primarily yield the sulfoxide.

  • Low Reaction Temperature: The activation energy for oxidizing the sulfoxide to the sulphone is higher than that for the initial oxidation of the sulfide. If the temperature is too low, the reaction may stall at the sulfoxide intermediate stage.

  • Inappropriate Choice of Oxidant: While many oxidants can perform this transformation, their reactivity varies. A mild oxidant may efficiently produce the sulfoxide but struggle to complete the second oxidation to the sulphone under the chosen conditions.

  • Poor Solvent Solubility: If Ticagrelor or the oxidant has poor solubility in the chosen solvent, the reaction kinetics will be significantly hindered.

Recommended Solutions:

  • Adjust Oxidant Equivalents: Start the reaction with at least 2.2-2.5 molar equivalents of the oxidant, such as meta-Chloroperoxybenzoic acid (m-CPBA). This slight excess helps drive the reaction to completion. Monitor the reaction closely to avoid over-oxidation.

  • Optimize Reaction Temperature: If the reaction stalls at room temperature, consider gently heating the mixture to 40-50 °C. Higher temperatures can, however, decrease selectivity, so this must be balanced with careful monitoring.[1] Conversely, some powerful oxidations may require cooling to control exotherms and prevent side reactions.

  • Select a Suitable Oxidant: m-CPBA is a reliable and widely used reagent for this type of oxidation due to its high selectivity and ease of handling.[2][3] Alternatives like hydrogen peroxide (in the presence of a catalyst like sodium tungstate) or potassium peroxymonosulfate (Oxone®) can also be effective but may require more extensive optimization.[1][4]

  • Ensure Proper Solvation: Use a solvent that effectively dissolves Ticagrelor, such as Dichloromethane (DCM) or Ethyl Acetate. If using a biphasic system (e.g., with aqueous hydrogen peroxide), a phase-transfer catalyst may be necessary to improve reaction rates.[1]

Q2: My reaction produces a significant amount of the sulfoxide intermediate but is very slow to proceed to the sulphone. How can I drive the reaction to completion?

Potential Causes:

  • Deactivated Oxidant: Peroxyacids like m-CPBA can degrade over time, especially if not stored properly (cool and dry). Commercial grades are often stabilized with water and m-chlorobenzoic acid, with a typical purity of ~77%.[2] Using degraded oxidant will result in lower effective stoichiometry.

  • Electron-Withdrawing Effects: The sulfoxide group is more electron-withdrawing than the initial sulfide, which deactivates it towards further electrophilic oxidation. This inherently makes the second oxidation step slower than the first.

Recommended Solutions:

  • Verify Oxidant Potency: Before use, determine the exact concentration of active oxidant in your m-CPBA sample via iodometric titration. This ensures you are adding the correct stoichiometry.

  • Increase Oxidant Addition: If the reaction has stalled with sulfoxide present, a second charge of the oxidant (0.5-1.0 equivalents) can be added to push the reaction toward the sulphone.

  • Increase Reaction Time/Temperature: As discussed in Q1, allowing the reaction to stir for a longer period (e.g., 12-24 hours) or moderately increasing the temperature can provide the necessary energy to overcome the activation barrier for the second oxidation.[1]

Q3: I am observing the formation of multiple unknown impurities alongside my desired sulphone product. What are these and how can I minimize them?

Potential Causes:

  • Over-oxidation: Using a large excess of a strong oxidant or running the reaction at high temperatures for too long can lead to undesired side reactions.

  • N-Oxidation: The Ticagrelor molecule contains several nitrogen atoms within its heterocyclic core that are susceptible to oxidation, leading to the formation of N-oxides.[3]

  • Degradation of Starting Material: Ticagrelor can be sensitive to strongly acidic or basic conditions. m-CPBA reactions produce m-chlorobenzoic acid as a byproduct, which can acidify the reaction mixture.[]

Recommended Solutions:

  • Precise Stoichiometric Control: Avoid using a large excess of the oxidant. Use HPLC to monitor the reaction and stop it once the starting material and sulfoxide intermediate are consumed.

  • Buffer the Reaction: To prevent acidification from the carboxylic acid byproduct, the reaction can be buffered by adding a solid base like sodium bicarbonate or potassium carbonate to the mixture.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity and minimize byproduct formation.[1] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.

Frequently Asked Questions (FAQs)

Q: What is a standard laboratory procedure for oxidizing Ticagrelor to this compound? A: A common and effective method involves dissolving Ticagrelor in a chlorinated solvent like DCM, cooling the solution to 0 °C, and then adding a solution or solid m-CPBA (approx. 2.2 equivalents) portion-wise. The reaction is typically stirred at 0 °C for an hour and then allowed to warm to room temperature, with progress monitored by HPLC or TLC. See the detailed protocol below for a complete procedure.

Q: How can I effectively monitor the reaction progress? A: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most reliable method. It allows for clear separation and quantification of the starting material (Ticagrelor), the sulfoxide intermediate, and the final sulphone product. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or ammonium acetate buffer) and an organic modifier (acetonitrile or methanol) is typically effective.[6][7]

Q: What are the expected relative retention times for Ticagrelor, its sulfoxide, and its sulphone in RP-HPLC? A: In reverse-phase chromatography, polarity is key. The polarity of the compounds increases with the oxidation state of the sulfur atom. Therefore, you can expect the elution order to be:

  • Ticagrelor (least polar)

  • Ticagrelor Sulfoxide (intermediate polarity)

  • This compound (most polar) The sulphone will have the shortest retention time, while the starting material will have the longest.

Q: What is the best way to purify the final this compound product? A: Purification can often be achieved through crystallization. If chromatographic purification is necessary due to persistent impurities, column chromatography on silica gel is the standard approach. A gradient elution system, for example, starting with ethyl acetate/hexane and gradually increasing the polarity by adding methanol, can effectively separate the sulphone from less polar starting material and byproducts. Several purification methods for Ticagrelor itself, such as crystallization from ethyl acetate or a methanol/water mixture, have been reported and could be adapted.[8][9][10]

Visualized Reaction Pathway and Troubleshooting

Reaction Pathway Diagram

The oxidation of Ticagrelor proceeds sequentially through a sulfoxide intermediate.

ReactionPathway Ticagrelor Ticagrelor (Sulfide) Oxidant1 +1 eq. Oxidant (e.g., m-CPBA) Ticagrelor->Oxidant1 Sulfoxide Ticagrelor Sulfoxide Oxidant2 +1 eq. Oxidant (e.g., m-CPBA) Sulfoxide->Oxidant2 Sulphone This compound Oxidant1->Sulfoxide Oxidant2->Sulphone TroubleshootingWorkflow Start Start Reaction: Ticagrelor + Oxidant Monitor Monitor by HPLC after 2-4 hours Start->Monitor LowConversion Is conversion >80%? Monitor->LowConversion CheckOxidant Action: 1. Check oxidant purity/age 2. Add 0.5 eq. more oxidant LowConversion->CheckOxidant No HighSulfoxide Is sulfoxide the major product? LowConversion->HighSulfoxide Yes CheckOxidant->Monitor CheckTemp Action: 1. Increase temperature moderately (e.g., to 40°C) 2. Increase reaction time CheckTemp->Monitor HighSulfoxide->CheckTemp Yes Byproducts Are significant byproducts observed? HighSulfoxide->Byproducts No ControlConditions Action: 1. Lower reaction temperature 2. Buffer the reaction 3. Reduce oxidant excess Byproducts->ControlConditions Yes Proceed Continue monitoring until reaction is complete Byproducts->Proceed No ControlConditions->Monitor

Caption: A decision-tree for troubleshooting this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol describes a robust method for the oxidation of Ticagrelor on a laboratory scale.

Materials:

  • Ticagrelor (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.5 eq)

  • Dichloromethane (DCM), reagent grade

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ticagrelor (1.0 eq) in DCM (approx. 20 mL per gram of Ticagrelor).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Add m-CPBA (2.5 eq) to the cooled solution portion-wise over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by HPLC every 2-4 hours until the starting material and sulfoxide intermediate are no longer detected (typically 8-16 hours).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess oxidant by slowly adding saturated sodium thiosulfate solution and stir for 20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or crystallization as required to achieve the desired purity.

Protocol 2: HPLC Method for Reaction Monitoring

This protocol provides a baseline for a self-validating analytical system to track reaction progress.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 8.2
Mobile Phase B Acetonitrile
Gradient Start at 40% B, ramp to 70% B over 10 minutes, hold for 2 minutes
Flow Rate 0.7 mL/min [6]
Column Temperature 25 °C [6]
Detection Wavelength 256 nm [7]
Injection Volume 10 µL

Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with 1 mL of mobile phase (50:50 A:B). Filter through a 0.45 µm syringe filter before injection.

References

  • Iyer, M., Sowmya H G., & Gnana Babu C, J. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Danielak, D., et al. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. National Center for Biotechnology Information. Available at: [Link]

  • Parida, A. K., et al. (2017). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. Available at: [Link]

  • CN106866677A. The purifying of Ticagrelor and preparation method. Google Patents.
  • SHAANXI BICON PHARMA GRP HLDG COMPANY. (2017). Purification and preparation methods of ticagrelor. Patsnap. Available at: [Link]

  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Available at: [Link]

  • Lović, J., et al. (2022). Ticagrelor Determination via Its Electrooxidation as the Standard, in Tablets and the Spiked Human Serum at Au Solid Electrode. International Journal of Electrochemical Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]

  • Lović, J., et al. (2022). Ticagrelor Determination via Its Electrooxidation as the Standard, in Tablets and the Spiked Human Serum at Au Solid Electrode. ResearchGate. Available at: [Link]

  • Niu, Y-N., et al. (2011). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis Online. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

Sources

Navigating the Analytical Maze: A Technical Support Center for Ticagrelor Sulphone Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and reliable extraction of Ticagrelor and its sulphone metabolite from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of bioanalysis. Here, we move beyond mere protocols to provide a deeper understanding of the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your data.

The extraction of Ticagrelor and its metabolites, such as the sulphone derivative, from biological samples like plasma, serum, and whole blood is a critical first step in pharmacokinetic and metabolic studies. The inherent challenges of these matrices, including high protein content and the presence of endogenous interferences, demand carefully optimized extraction protocols to achieve accurate and reproducible results. This guide provides in-depth troubleshooting for the most common extraction techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), along with detailed experimental protocols and a comprehensive FAQ section.

The Challenge of the Matrix: Why Extraction is Critical

Biological matrices are complex mixtures of proteins, lipids, salts, and other endogenous compounds that can significantly interfere with the analysis of a target analyte. This interference, known as the "matrix effect," can lead to ion suppression or enhancement in mass spectrometry-based assays, ultimately compromising the accuracy and precision of the results.[1][2][3] Effective sample preparation is therefore paramount to remove these interferences and ensure the reliability of the bioanalytical method.

Troubleshooting Common Extraction Protocols

This section provides a detailed troubleshooting guide for the three most common extraction techniques used for Ticagrelor and its metabolites.

Protein Precipitation (PP): The Quick and Simple Approach

Protein precipitation is often the first choice due to its simplicity and speed. However, it can be prone to incomplete protein removal and significant matrix effects.[4]

  • Low Analyte Recovery:

    • Cause: The analyte may be co-precipitating with the proteins.

    • Troubleshooting:

      • Optimize Precipitant-to-Sample Ratio: A common starting point is a 3:1 ratio of organic solvent (e.g., acetonitrile) to plasma.[5] Systematically evaluate ratios from 2:1 to 4:1 to find the optimal balance between protein removal and analyte recovery.

      • Evaluate Different Organic Solvents: While acetonitrile is widely used, methanol or acetone can sometimes yield better recovery for specific analytes.[6]

      • Consider Acidification: Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can disrupt protein-drug interactions and improve recovery.

  • High Matrix Effects (Ion Suppression/Enhancement):

    • Cause: Insufficient removal of phospholipids and other endogenous components.[1][2]

    • Troubleshooting:

      • Post-Precipitation Cleanup: Incorporate a subsequent clean-up step, such as a simple pass-through SPE or a phospholipid removal plate.

      • Optimize Centrifugation: Increase the centrifugation speed and/or time to ensure a compact protein pellet and minimize carryover of interfering substances into the supernatant.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Ticagrelor-d7 can effectively compensate for matrix effects.[7][8]

  • Poor Reproducibility:

    • Cause: Inconsistent vortexing, temperature variations, or pipetting errors.

    • Troubleshooting:

      • Standardize Vortexing: Use a vortex mixer with a consistent speed and time for all samples.

      • Maintain Consistent Temperature: Perform the precipitation step on ice or at a controlled room temperature to minimize variability.

      • Ensure Accurate Pipetting: Calibrate pipettes regularly and use proper pipetting techniques, especially when handling viscous biological fluids.

PP_Workflow cluster_0 Protein Precipitation Protocol A 1. Sample Aliquoting (e.g., 100 µL Plasma) B 2. Add Internal Standard (e.g., Ticagrelor-d7) A->B C 3. Add Precipitation Solvent (e.g., 300 µL Acetonitrile) B->C D 4. Vortex Mix (e.g., 1 min) C->D E 5. Centrifuge (e.g., 10,000 x g for 10 min) D->E F 6. Transfer Supernatant E->F G 7. Evaporate to Dryness (Optional) F->G I 9. LC-MS/MS Analysis F->I H 8. Reconstitute G->H H->I

Caption: A typical workflow for protein precipitation.

Liquid-Liquid Extraction (LLE): The Classic Cleanup

LLE offers a cleaner extract than PP by partitioning the analyte into an immiscible organic solvent.

  • Low Analyte Recovery:

    • Cause: Inefficient partitioning of the analyte into the organic phase.

    • Troubleshooting:

      • Optimize Extraction Solvent: Test a range of solvents with varying polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether). A mixture of solvents can sometimes improve extraction efficiency.[9]

      • Adjust pH of the Aqueous Phase: The ionization state of Ticagrelor sulphone is pH-dependent. Adjusting the pH of the sample to suppress the ionization of the analyte will enhance its partitioning into the organic solvent.

      • Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency.

      • Optimize Mixing: Ensure thorough mixing of the two phases by vortexing or gentle shaking for an adequate amount of time.

  • Emulsion Formation:

    • Cause: Vigorous mixing or the presence of surfactants in the sample.

    • Troubleshooting:

      • Gentler Mixing: Use gentle, end-over-end mixing instead of vigorous vortexing.

      • Add Salt: The addition of a small amount of salt (e.g., sodium chloride) can help to break the emulsion.

      • Centrifugation: Centrifuging at a higher speed or for a longer duration can help to separate the layers.

      • Filtration: Passing the emulsified layer through a bed of glass wool can sometimes break the emulsion.

  • Poor Phase Separation:

    • Cause: Similar densities of the aqueous and organic phases.

    • Troubleshooting:

      • Choose a Solvent with a Significantly Different Density: For example, if using a solvent with a density close to water, switch to one that is much lighter or heavier.

      • Centrifugation: As with emulsion formation, centrifugation can aid in phase separation.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol A 1. Sample Aliquoting & IS Spiking B 2. pH Adjustment (Optional) A->B C 3. Add Extraction Solvent (e.g., Ethyl Acetate) A->C B->C D 4. Mix Thoroughly C->D E 5. Centrifuge to Separate Phases D->E F 6. Transfer Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute G->H I 9. LC-MS/MS Analysis H->I

Caption: A typical workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE): The Selective and Clean Approach

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[10][11]

  • Low Analyte Recovery:

    • Cause: Incomplete retention on the sorbent, premature elution during washing, or incomplete elution.

    • Troubleshooting:

      • Select the Appropriate Sorbent: For Ticagrelor and its metabolites, reversed-phase sorbents like C8 or C18 are commonly used.[10] Mixed-mode cation exchange (MCX) sorbents can also be effective.

      • Optimize Loading Conditions: Diluting the sample with a weak solvent (e.g., water or a weak buffer) is crucial for efficient retention on a reversed-phase sorbent.

      • Optimize Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Start with a weak solvent (e.g., 5% methanol in water) and gradually increase the organic content.

      • Optimize Elution Solvent: Use an elution solvent that is strong enough to fully desorb the analyte from the sorbent. This is often a high percentage of organic solvent (e.g., methanol or acetonitrile), sometimes with a modifier like formic acid or ammonia to ensure the analyte is in the correct ionization state for elution.

  • High Matrix Effects:

    • Cause: Co-elution of interferences that were not effectively removed during the wash steps.

    • Troubleshooting:

      • Incorporate an Interference Wash: Add an additional wash step with a solvent specifically chosen to remove a known class of interferences (e.g., a more non-polar wash to remove lipids).

      • Use a More Selective Sorbent: If matrix effects persist, consider a more selective sorbent, such as a polymeric or mixed-mode phase.

  • Clogged SPE Cartridge:

    • Cause: Particulate matter in the sample or precipitation of proteins.

    • Troubleshooting:

      • Pre-filter or Centrifuge the Sample: Before loading onto the SPE cartridge, centrifuge the sample to pellet any particulates.

      • Dilute the Sample: Diluting the sample can reduce its viscosity and the likelihood of clogging.

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol A 1. Condition Sorbent (e.g., Methanol, then Water) B 2. Load Sample A->B C 3. Wash Sorbent (e.g., 5% Methanol in Water) B->C D 4. Elute Analyte (e.g., Methanol) C->D E 5. Evaporate to Dryness D->E F 6. Reconstitute E->F G 7. LC-MS/MS Analysis F->G

Caption: A typical workflow for solid-phase extraction.

Quantitative Data Summary

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (C8)
Analyte Recovery 85-105%[5]87-94%[9]>92%[10]
Matrix Effect Can be significant, often requires further cleanup or SIL-IS[1]Generally lower than PP, but can still be present[9]Minimal, provides the cleanest extracts[10]
Throughput HighModerateModerate to High (with automation)
Cost LowLow to ModerateHigh
Complexity LowModerateHigh

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard (IS) to use for this compound analysis?

A1: The gold standard is a stable isotope-labeled (SIL) internal standard, such as Ticagrelor-d7.[7][8] A SIL-IS has a chemical structure nearly identical to the analyte and will behave similarly during extraction and ionization, effectively compensating for matrix effects and variability in sample preparation.[7] If a SIL-IS is not available, a structural analog can be used, but it requires more rigorous validation to ensure it adequately tracks the analyte.[7]

Q2: My analyte recovery is consistently low, even after optimizing the extraction protocol. What else could be the issue?

A2: Several factors could be at play:

  • Analyte Stability: Ticagrelor and its metabolites can be susceptible to degradation under certain conditions, such as extreme pH or exposure to light.[12][13] Ensure that your samples are handled and stored under appropriate conditions.

  • Adsorption to Labware: Analytes can sometimes adsorb to the surface of plastic or glass tubes. Using silanized glassware or polypropylene tubes can help to minimize this.

  • Inaccurate Standard Concentrations: Double-check the preparation and concentration of your stock and working standard solutions.

Q3: How can I assess the stability of this compound in my biological matrix?

A3: Stability should be evaluated under various conditions that mimic the sample lifecycle:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after several freeze-thaw cycles (e.g., three cycles).

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that reflects the expected sample handling time (e.g., 4-24 hours) before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points (e.g., 1, 3, and 6 months).

  • Post-Preparative Stability: Evaluate the stability of the extracted samples in the autosampler over the expected run time.

Q4: I am working with whole blood samples. Are there any special considerations?

A4: Yes, whole blood presents unique challenges due to the presence of red blood cells.

  • Hemolysis: Hemolysis can release cellular components that may interfere with the assay. It's important to handle whole blood samples gently to prevent this.

  • Analyte Distribution: Ticagrelor is highly protein-bound in plasma (>99.8%).[14] However, its distribution between plasma and red blood cells should be considered. If the analyte partitions into red blood cells, a whole blood lysis step may be necessary before extraction to ensure complete recovery.

  • Extraction Efficiency: The high hematocrit of whole blood can make extraction more challenging. You may need to adjust the sample-to-solvent ratios or use more rigorous mixing. Some studies have successfully removed Ticagrelor from whole blood using hemadsorption techniques.[15][16][17]

Q5: What are the typical LC-MS/MS parameters for Ticagrelor and its metabolites?

A5:

  • Chromatography: Reversed-phase chromatography using a C18 column is most common.[18][19] The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[5][18]

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode is used. Detection is performed using multiple reaction monitoring (MRM). The specific precursor and product ion transitions will need to be optimized for your instrument. For Ticagrelor, a common transition is m/z 523.4 > 127.0.[18]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., Ticagrelor-d7 in methanol).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction using Ethyl Acetate
  • Pipette 200 µL of plasma sample into a 2 mL centrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 1 mL of ethyl acetate.[20]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction using a C18 Cartridge
  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading: Dilute 200 µL of plasma with 800 µL of water. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

References

  • A Comparative Guide to Internal Standard Selection for Ticagrelor Bioanalysis. Benchchem.
  • A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Ticagrelor Using Ticagrelor-d4. Benchchem.
  • Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. National Institutes of Health.
  • Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. PubMed.
  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate.
  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. National Institutes of Health.
  • analytical methods of ticagrelor: a review. IJPSR.
  • Ticagrelor-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods. Benchchem.
  • Advancing Ticagrelor Bioavailability: A Comprehensive Review of Solubility Enhancement Techniques. Jurnal Sains Farmasi & Klinis.
  • Precipitation Procedures. Sigma-Aldrich.
  • Determination of Ticagrelor chemical stability and characterization of its degradants. Pharmaceutica Analytica Acta.
  • Spectrofluorimetric analysis of ticagrelor in pharmaceutical formulations and spiked human plasma using 1-dimethylaminonaphthalene-5-sulphonyl chloride reagent. ResearchGate.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health.
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. PubMed.
  • Ticagrelor Removal From Human Blood. National Institutes of Health.
  • (PDF) Ticagrelor Removal From Human Blood. ResearchGate.
  • Ticagrelor Removal From Human Blood. PubMed.
  • Importance of matrix effects in LC-MS/MS bioanalysis. Future Science.
  • Protein Precipitation Technical Guide. AxisPharm.
  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Unibo.

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Technical Support Center: Ensuring the Stability of Ticagrelor and its Sulphone Metabolite in Analytical Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical assessment of Ticagrelor and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working with Ticagrelor and may encounter stability challenges, particularly with its sulphone metabolite, in analytical solutions. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Introduction to Ticagrelor and its Analytical Challenges

Ticagrelor is a crucial antiplatelet therapeutic agent that requires precise and accurate quantification in various stages of drug development and quality control.[1] Chemically, it is a triazolopyrimidine, a complex molecule susceptible to degradation under various stress conditions.[2][3] The primary degradation pathways for Ticagrelor include oxidation, hydrolysis, and photolysis.[2][4] A key oxidative metabolite is Ticagrelor sulphone, the stability of which can present unique analytical challenges due to its increased polarity. This guide will address the stability issues of both the parent drug and its sulphone metabolite, providing practical solutions to common problems encountered during analysis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of Ticagrelor and its sulphone metabolite in analytical solutions.

Q1: My Ticagrelor standard solution is showing a rapid decrease in peak area. What are the likely causes?

A rapid decrease in the peak area of your Ticagrelor standard is often indicative of degradation. The most common culprits are:

  • Solvent Instability: Ticagrelor is susceptible to hydrolysis, particularly in highly acidic or alkaline conditions.[3][5] Ensure your solvent is neutral or appropriately buffered if prolonged storage is necessary.

  • Photodegradation: Exposure to UV light can cause significant degradation of Ticagrelor.[6] Always store your solutions in amber vials or protect them from light.

  • Oxidation: The thioether moiety in Ticagrelor is prone to oxidation, forming the sulfoxide and sulphone metabolites. This can be accelerated by the presence of dissolved oxygen or oxidizing agents in your solvents.[2][4] Using freshly prepared, high-purity solvents can mitigate this.

Q2: I am observing a new, more polar peak appearing in my chromatogram over time when analyzing Ticagrelor. Could this be this compound?

Yes, it is highly probable. The oxidation of the propylthio group on Ticagrelor to a propylsulfonyl group results in the formation of this compound.[7] This transformation significantly increases the polarity of the molecule, leading to an earlier elution time in reversed-phase HPLC. If you observe a new, earlier-eluting peak that grows over time as the Ticagrelor peak decreases, it is a strong indication of oxidative degradation to the sulphone.

Q3: What are the ideal storage conditions for Ticagrelor and its metabolite solutions to ensure stability?

To maintain the integrity of your analytical solutions, adhere to the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) for short-term use and frozen (≤ -20°C) for long-term storage to slow down degradation kinetics.[8]

  • Light: Always use amber glassware or light-protective containers to prevent photodegradation.[5]

  • pH: For aqueous solutions, maintaining a pH in the neutral range (around pH 6-7) is generally advisable to minimize acid or base-catalyzed hydrolysis.[1][9]

  • Inert Atmosphere: For highly sensitive analyses or long-term storage, consider purging the solvent with an inert gas like nitrogen to remove dissolved oxygen and minimize oxidation.

Q4: My this compound peak is showing significant tailing. How can I improve the peak shape?

Peak tailing for polar compounds like this compound is a common issue in reversed-phase chromatography.[10][11] It is often caused by secondary interactions with the silica stationary phase. To address this:

  • Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of residual silanol groups on the column, which are a primary cause of tailing for polar analytes. A slightly acidic mobile phase (e.g., pH 3-4) is often effective.[11]

  • Buffer Strength: Increasing the buffer concentration in your mobile phase can help to mask the active sites on the stationary phase, leading to improved peak symmetry.[10]

  • Column Choice: Consider using a column with a highly inert stationary phase or one that is end-capped to minimize silanol interactions. Phenyl-hexyl or polar-embedded phases can also offer alternative selectivity and better peak shapes for polar compounds.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to identifying and resolving stability and chromatographic issues you may encounter.

Issue 1: Rapid Degradation of Ticagrelor in Solution

If you suspect rapid degradation of your Ticagrelor standard or sample, a systematic investigation is key.

Workflow for Investigating Ticagrelor Degradation

Caption: Troubleshooting workflow for decreasing Ticagrelor peak area.

Step-by-Step Protocol for Forced Degradation Study:

A forced degradation study is a powerful tool to identify the degradation pathways and to confirm that your analytical method is stability-indicating.[3][4][12]

  • Preparation of Stock Solution: Prepare a stock solution of Ticagrelor in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2-8 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photodegradation: Expose the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.[12]

  • Analysis: Analyze the stressed samples by your HPLC method alongside a non-stressed control sample. The goal is to achieve 5-20% degradation of the parent drug.[5]

  • Evaluation: Assess the chromatograms for the appearance of new peaks and the decrease in the Ticagrelor peak. This will confirm the degradation pathways and the ability of your method to separate the degradants.

Issue 2: Poor Peak Shape and Resolution for this compound

The increased polarity of this compound can lead to challenging chromatographic behavior.

Troubleshooting Poor Peak Shape for this compound

Caption: Decision tree for improving this compound peak shape.

Key Optimization Parameters for Sulphone Analysis:

ParameterRecommendationRationale
Mobile Phase pH Adjust to a slightly acidic pH (e.g., 3-4).Suppresses the ionization of residual silanol groups on the silica stationary phase, reducing secondary interactions that cause peak tailing.[1][9][11]
Buffer Concentration Increase the buffer strength (e.g., 25-50 mM).A higher buffer concentration can more effectively mask active sites on the column, leading to improved peak symmetry.[10]
Organic Modifier Evaluate both acetonitrile and methanol.Acetonitrile and methanol offer different selectivities. For some polar compounds, methanol may provide better peak shape due to its hydrogen-bonding capabilities.
Column Chemistry Use a high-purity, end-capped C18 column or consider alternative stationary phases like phenyl-hexyl or polar-embedded phases.These columns are designed to minimize silanol interactions and can provide better retention and peak shape for polar analytes like sulphones.[10]
Injection Solvent Dissolve the sample in the initial mobile phase composition or a solvent weaker than the mobile phase.Injecting in a strong solvent can cause peak distortion and fronting.[6]

Summary of Best Practices

To ensure the stability and accurate analysis of Ticagrelor and its sulphone metabolite, always consider the following:

  • Method Validation: Employ a fully validated, stability-indicating analytical method as per ICH guidelines.[4]

  • Solvent Quality: Use high-purity, freshly prepared, and degassed solvents.

  • Proper Storage: Store all solutions under appropriate conditions of temperature and light to minimize degradation.

  • System Suitability: Regularly perform system suitability tests to monitor the performance of your chromatographic system.

  • Proactive Troubleshooting: Be vigilant for changes in peak shape, retention time, and peak area, and use the guides in this document to address them promptly.

By implementing these best practices and utilizing the troubleshooting guides provided, you can overcome the stability challenges associated with Ticagrelor and its sulphone metabolite, leading to more reliable and accurate analytical results.

References

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Nageswari, A., & Sravani, K. (2015). A Review on Different Solubility Enhancement Techniques of Ticagrelor. International Journal of Pharmaceutical Sciences and Research, 6(8), 3226-3234.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Retrieved from [Link]

  • Sadou Yaye, H., et al. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. 5th International Conference and Exhibition on Pharmaceutics & Novel Drug Delivery Systems.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(4), 1-14.
  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe, 32(11), 606-610.
  • Teja, G. S., & Kumar, K. A. (2019). Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form. Journal of Drug Delivery and Therapeutics, 9(1-s), 239-245.
  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]

  • Wanjari, D., et al. (2015). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 8(7), 849-854.
  • Welsh, D. (2023).
  • Wilson, I. D., & Morden, W. (1997). The importance of mobile phase pH in chromatographic separations.
  • YouTube. (2025). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!. Retrieved from [Link]

  • Zhang, X., et al. (2014). Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 25(4), 656-663.
  • Zhou, D., et al. (2018). Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects. Analytical and Bioanalytical Chemistry, 410(1), 137-146.
  • Zissis, N. P., & Jain, R. (2014). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
  • Zotou, A. (2017). Analytical methodologies for the determination of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 145, 553-565.
  • Zuin, V. G., & Yariwake, J. H. (2008). Sulfones: An important class of organic compounds with diverse biological activities. Current Organic Chemistry, 12(12), 1013-1033.

Sources

Technical Support Center: Minimizing Ticagrelor Sulphone Formation in Drug Product Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals focused on minimizing the formation of the Ticagrelor sulphone impurity during drug product manufacturing. Our approach is grounded in mechanistic understanding and validated by practical, field-proven strategies to ensure the chemical stability and quality of your Ticagrelor drug product.

Introduction: The Challenge of Oxidative Degradation

Ticagrelor, a critical antiplatelet agent, contains a propylthioether moiety that is susceptible to oxidation.[1] During the manufacturing process, particularly under conditions of oxidative stress, this thioether can be oxidized first to a sulfoxide and subsequently to a sulphone. The formation of this compound, also known as Ticagrelor Impurity M, represents a critical quality attribute that must be controlled to ensure product safety and efficacy.[2] This guide will illuminate the pathways to sulphone formation and provide robust strategies for its mitigation.

Visualizing the Degradation Pathway

The primary degradation pathway of concern is the oxidation of the sulfur atom in the propylthio group of the Ticagrelor molecule. This is a two-step oxidative process.

Ticagrelor Oxidation Pathway Ticagrelor Ticagrelor (Thioether) Sulfoxide Ticagrelor Sulfoxide Ticagrelor->Sulfoxide Oxidation Step 1 (e.g., H₂O₂) Sulphone This compound Sulfoxide->Sulphone Oxidation Step 2 (Further Oxidation)

Caption: Oxidation of Ticagrelor to its sulphone impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

This compound is an oxidative degradation product of Ticagrelor.[2] Its chemical structure features a sulfonyl group (-SO₂) in place of the native thioether group (-S-).[2][3] The formation of this impurity is a critical concern for several reasons:

  • Regulatory Compliance: Regulatory bodies like the ICH require that degradation products in new drug products are identified, reported, and qualified above certain thresholds.[4][5] Uncontrolled levels of this compound can lead to regulatory scrutiny and delays in product approval.

  • Product Safety and Efficacy: The presence of impurities can potentially impact the safety and efficacy profile of the drug product.[6]

  • Process Control and Robustness: High levels of sulphone formation can indicate a lack of control over the manufacturing process.[6]

Q2: What are the primary drivers of this compound formation during manufacturing?

The formation of this compound is primarily an oxidative process. The key drivers during drug product manufacturing include:

  • Reactive Impurities in Excipients: Certain common pharmaceutical excipients, such as povidone (a binder), polysorbates, and polyethylene glycols (PEGs), can contain residual reactive impurities like hydroperoxides (HPO) from their manufacturing process.[7][8] These peroxides are potent oxidizing agents that can directly react with the thioether moiety of Ticagrelor.[9][10]

  • Manufacturing Process Conditions: High temperatures, especially during drying steps in wet granulation, can accelerate the rate of oxidative reactions.[11] The intimate mixing of Ticagrelor with excipients during blending and granulation increases the potential for interaction with any resident oxidizing species.

  • Exposure to Atmospheric Oxygen: While less aggressive than peroxides, prolonged exposure to atmospheric oxygen, particularly at elevated temperatures and humidity, can contribute to oxidative degradation.

Q3: How can I detect and quantify this compound in my drug product?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for the detection and quantification of Ticagrelor and its impurities, including the sulphone.[12][13]

Key considerations for your HPLC method:

  • Column: A C18 or C8 reversed-phase column is typically suitable.[12][14]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is commonly used.[13][14]

  • Detection Wavelength: Ticagrelor and its impurities can generally be detected around 254 nm.[15]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific for the sulphone impurity and can separate it from Ticagrelor and other potential degradants.

Troubleshooting Guide: A Step-by-Step Approach to Mitigation

If you are observing unacceptable levels of this compound in your stability batches or during process development, follow this systematic troubleshooting guide.

Step 1: Confirm the Identity and Quantify the Sulphone Impurity

Before proceeding, it is crucial to unequivocally confirm the identity of the impurity as this compound and accurately quantify its levels.

  • Protocol 1: HPLC-MS Analysis for Impurity Identification:

    • Analyze the degraded sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Compare the mass-to-charge ratio (m/z) of the impurity peak with the known molecular weight of this compound (approximately 554.57 g/mol , which is Ticagrelor's molecular weight of 522.57 g/mol + 32 g/mol for two oxygen atoms).

    • If available, use a qualified reference standard of this compound to confirm the retention time and mass spectrum.

Step 2: Investigate the Source of Oxidation

This step involves a systematic evaluation of your formulation and process to pinpoint the root cause of the oxidative degradation.

Troubleshooting Workflow Start High Sulphone Levels Detected ScreenExcipients Screen Excipients for Peroxides Start->ScreenExcipients ProcessParams Evaluate Process Parameters Start->ProcessParams Antioxidant Consider Antioxidant Addition Start->Antioxidant Reformulate Reformulate with Low-Peroxide Excipients ScreenExcipients->Reformulate OptimizeProcess Optimize Drying Temp. & Time ProcessParams->OptimizeProcess TestAntioxidants Screen Compatible Antioxidants Antioxidant->TestAntioxidants Finalize Finalize Formulation & Process Reformulate->Finalize OptimizeProcess->Finalize TestAntioxidants->Finalize

Sources

Technical Support Center: Enhancing Ticagrelor & Metabolite Detection Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the bioanalysis of Ticagrelor and its metabolites. This guide is designed to provide in-depth, experience-driven strategies for enhancing the sensitivity of your analytical methods, particularly for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you troubleshoot and optimize your experiments effectively.

A quick note on nomenclature: While the prompt specifically mentioned "Ticagrelor sulphone," our comprehensive literature review primarily identifies Ticagrelor's major active metabolite as AR-C124910XX and another metabolite, AR-C133913XX[1]. The analytical strategies detailed herein are focused on Ticagrelor and these well-documented metabolites. These principles and troubleshooting steps are broadly applicable and should prove effective for enhancing the detection of other related metabolites as well.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the detection of Ticagrelor and its metabolites, providing practical solutions grounded in scientific principles.

Sample Preparation

Question 1: I'm observing low recovery of Ticagrelor and its metabolites from plasma samples. What are the likely causes and how can I improve this?

Answer: Low recovery is a frequent challenge and often points to suboptimal sample preparation. The choice of extraction technique is critical.

  • Expertise & Experience: While simple protein precipitation (PPT) with acetonitrile is fast, it may not be sufficient for achieving the lowest limits of quantification due to significant matrix effects and potential for analyte loss[1][2]. For enhanced sensitivity, a liquid-liquid extraction (LLE) is often superior as it provides a cleaner extract.

  • Causality: Ticagrelor and its metabolites are highly protein-bound in plasma. Inefficient disruption of this binding or suboptimal partitioning of the analytes into the extraction solvent will lead to poor recovery.

  • Troubleshooting Steps:

    • Switch to Liquid-Liquid Extraction (LLE): If you are using PPT, consider switching to an LLE method. A common and effective solvent combination is hexane/ethyl acetate (50/50)[3].

    • Optimize pH: The pH of the sample can influence the charge state of your analytes and thus their extraction efficiency. Experiment with slight acidification of the plasma sample with formic acid prior to extraction to improve recovery[4].

    • Vortexing Time and Intensity: Ensure adequate vortexing time (e.g., 10 minutes) to facilitate the complete transfer of the analytes from the aqueous plasma phase to the organic extraction solvent[2][4].

    • Choice of Anticoagulant: While studies have shown no significant effect from common anticoagulants like K2-EDTA, K3-EDTA, lithium heparin, or sodium heparin, it is a parameter to consider if all other troubleshooting fails[2].

Question 2: My baseline is noisy, and I'm seeing significant matrix effects. How can I get a cleaner sample?

Answer: A noisy baseline and matrix effects (ion suppression or enhancement) are classic signs of co-eluting endogenous components from the biological matrix.

  • Expertise & Experience: The key is to effectively separate your analytes of interest from phospholipids and other interfering substances present in plasma.

  • Causality: Co-eluting matrix components compete with the analytes for ionization in the mass spectrometer source, leading to inconsistent and suppressed signal.

  • Troubleshooting Steps:

    • Refine Your Extraction: As mentioned, LLE generally provides a cleaner extract than PPT[3].

    • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation between your analytes and the matrix components. This can be achieved by:

      • Gradient Elution: Employing a gradient mobile phase can help in resolving complex mixtures[1][2].

      • Column Chemistry: Using a C18 column is common for Ticagrelor analysis[1][2][5]. Ensure your column is not aged, which can lead to poor peak shape and resolution.

    • Diversion Valve: If your LC-MS system has a divert valve, program it to divert the initial and final portions of the chromatographic run (which often contain highly polar and non-polar interfering compounds, respectively) to waste, only allowing the eluent containing your analytes of interest to enter the mass spectrometer.

LC-MS/MS Method Optimization

Question 3: I'm struggling to achieve the desired sensitivity (Lower Limit of Quantification - LLOQ). What parameters in my LC-MS/MS method should I focus on?

Answer: Achieving a low LLOQ requires a systematic optimization of both the liquid chromatography and mass spectrometry parameters.

  • Expertise & Experience: A multi-pronged approach is necessary, focusing on analyte ionization, fragmentation, and chromatographic peak shape.

  • Causality: Sensitivity is a function of signal-to-noise ratio. Increasing the analyte signal and/or decreasing the baseline noise will improve your LLOQ.

  • Troubleshooting Steps:

    • Ionization Source Optimization:

      • Ionization Mode: Ticagrelor and its primary active metabolite, AR-C124910XX, can be ionized in both positive and negative modes. However, several studies have reported higher sensitivity in the negative ion mode [1][2][5]. If you are using positive mode, switching to negative mode is highly recommended.

      • Source Parameters: Systematically optimize source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) to maximize the signal for your specific analytes[2].

    • Mass Spectrometry Parameters (MRM):

      • Precursor and Product Ions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions. For Ticagrelor, a common transition in negative mode is m/z 521.11 → 361.10, and for AR-C124910XX, it is m/z 477.03 → 361.10[2].

      • Collision Energy (CE) and Declustering Potential (DP): These parameters are critical for efficient fragmentation and ion transmission. They should be individually optimized for Ticagrelor and each of its metabolites.

    • Chromatography:

      • Mobile Phase Composition: The use of high-purity, LC-MS grade solvents is crucial to minimize background noise[6][7]. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency[2][3].

      • Column and Flow Rate: A C18 column with a smaller particle size (e.g., 2.2 µm) can provide better peak resolution and sensitivity[2]. Adjusting the flow rate can also impact sensitivity.

Part 2: Detailed Experimental Protocols

Protocol 1: High-Sensitivity Plasma Sample Preparation using LLE

This protocol is designed for researchers aiming to achieve low ng/mL or sub-ng/mL detection limits for Ticagrelor and its metabolites.

Materials:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Ticagrelor and metabolite analytical standards

  • Internal Standard (IS) (e.g., Ticagrelor-d7)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 10 µL of 1% formic acid to the plasma sample and vortex briefly.

  • Add 1 mL of a hexane/ethyl acetate (50/50, v/v) mixture.

  • Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization Workflow

This workflow outlines the steps to optimize your mass spectrometer for maximum sensitivity for Ticagrelor and its metabolites.

1. Analyte Infusion and Ionization Mode Selection:

  • Prepare a 1 µg/mL solution of Ticagrelor and each metabolite in your mobile phase.
  • Infuse each solution individually into the mass spectrometer using a syringe pump.
  • Perform a full scan in both positive and negative ionization modes to determine which mode provides a more intense signal for the precursor ion ([M+H]+ or [M-H]-). For Ticagrelor and AR-C124910XX, negative mode is often preferred[1][2][5].

2. MRM Transition Optimization:

  • Once the optimal ionization mode and precursor ion are identified, perform a product ion scan to identify the most abundant and stable fragment ions.
  • Select the most intense product ions for your MRM transitions.

3. Collision Energy (CE) and Declustering Potential (DP) Optimization:

  • While continuously infusing the analyte, create a method that ramps the CE and DP values across a range to find the values that produce the maximum product ion intensity. This should be done for each MRM transition.

4. Source Parameter Optimization:

  • Using the optimized MRM transitions, perform flow injection analysis (injecting the analyte solution without a chromatographic column).
  • Systematically adjust the ion source parameters (ion spray voltage, temperature, gas flows) one at a time to find the settings that yield the highest signal intensity.

Part 3: Data Presentation and Visualization

Table 1: Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Speed FastSlower
Cleanliness of Extract Lower (higher matrix effects)Higher (lower matrix effects)[3]
Potential for Sensitivity GoodExcellent
Typical Recovery Variable, can be lowerGenerally higher and more consistent[3]
Recommendation Suitable for higher concentration samples or when speed is critical.Recommended for achieving the lowest LLOQs and minimizing matrix effects.
Diagrams

Sample_Preparation_Workflow cluster_0 Sample Preparation plasma Plasma Sample + IS acidification Acidification (optional) plasma->acidification Improves recovery extraction Extraction Solvent Addition (e.g., Hexane/Ethyl Acetate) acidification->extraction vortex Vortex Mixing extraction->vortex 10 min centrifuge Centrifugation vortex->centrifuge Phase Separation transfer Organic Layer Transfer centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: High-sensitivity LLE workflow for plasma samples.

LC_MS_Optimization cluster_1 LC-MS/MS Sensitivity Optimization start Start Optimization ion_mode Select Ionization Mode (Negative Mode Recommended) start->ion_mode mrm_select Optimize MRM Transitions (Precursor -> Product Ions) ion_mode->mrm_select ce_dp Optimize Collision Energy (CE) & Declustering Potential (DP) mrm_select->ce_dp source_opt Optimize Ion Source Parameters (Voltage, Temp, Gas) ce_dp->source_opt chrom_opt Optimize Chromatography (Mobile Phase, Gradient, Column) source_opt->chrom_opt validate Validate Method chrom_opt->validate

Caption: Systematic workflow for LC-MS/MS method optimization.

References

  • Chae, U. K., et al. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis, 186, 113320. [Link]

  • Sillén, H., et al. (2010). Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry. Journal of Chromatography B, 878(25), 2299-2306. [Link]

  • Xu, X., et al. (2019). Validated Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Ticagrelor and Its Active Metabolite in Human Plasma. Biomedical Chromatography, 33(6), e4498. [Link]

  • El-Kassem, M. T., et al. (2021). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science, 57(4), 331-338. [Link]

  • Yayé, G. D., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Current Pharmaceutical Analysis, 16(7), 845-854. [Link]

  • Kelemen, H., et al. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography, 33(7), e4528. [Link]

  • Andersson, M., et al. (2018). Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452. PLoS ONE, 13(7), e0201203. [Link]

  • Gautier, J., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 335. [Link]

  • Srivastava, A., et al. (2023). Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. Frontiers in Medicine, 7, 1499189. [Link]

  • D'cruz, D., et al. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC. International Journal of Applied Pharmaceutics, 9(3), 51-54. [Link]

  • Bueno, L. M., et al. (2017). Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. Journal of the Chilean Chemical Society, 62(4), 3662-3666. [Link]

  • Stoll, D. R. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 612-619. [Link]

Sources

Technical Support Center: Method Refinement for the Accurate Quantification of Low-Level Ticagrelor Sulphone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with research teams tackling the bioanalytical challenges of quantifying drug metabolites at trace levels. Ticagrelor sulphone, a metabolite of the antiplatelet agent Ticagrelor, presents a classic example of such a challenge. Its accurate measurement is pivotal, particularly in pharmacokinetic studies or when assessing metabolic pathways, yet achieving the required sensitivity and reproducibility can be elusive.

This guide is structured from my field experience to serve as a practical resource. We will move from foundational questions to deep-dive troubleshooting, focusing not just on the 'what' but the critical 'why' behind each methodological choice. The goal is to empower you to build a robust and self-validating assay.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when starting work with this compound.

Q1: What is this compound and why is its low-level quantification important?

This compound is a metabolite of Ticagrelor, formed through oxidation. While Ticagrelor and its active metabolite, AR-C124910XX, are the primary drivers of its antiplatelet effect, quantifying minor metabolites like the sulphone derivative is crucial for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Low-level quantification is often necessary in pharmacokinetic studies, especially during the terminal elimination phase or when investigating potential metabolic pathways and drug-drug interactions.[2]

Q2: What is the most reliable analytical technique for this type of analysis?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[3] Its inherent sensitivity and selectivity allow for the detection and quantification of low-concentration analytes in complex biological matrices like plasma.[4] Methods using electrospray ionization (ESI) in either negative or positive mode have been successfully developed.[5][6]

Q3: What Lower Limit of Quantification (LLOQ) should I be targeting?

Published LC-MS/MS methods for Ticagrelor and its primary active metabolite have achieved LLOQs ranging from 0.2 to 5.0 ng/mL in human plasma.[5] For a minor metabolite like the sulphone, achieving a sub-ng/mL LLOQ (e.g., < 1 ng/mL) is a reasonable and often necessary target to accurately characterize its pharmacokinetic profile, especially when dealing with low doses or in later time-point samples.[6][7]

Q4: Are there specific challenges associated with this compound?

Yes. The primary challenges include:

  • Low Endogenous Concentrations: As a minor metabolite, its concentration is inherently low, demanding high assay sensitivity.[8]

  • Matrix Effects: Like many bioanalytical assays, co-eluting endogenous components from plasma (e.g., phospholipids) can suppress or enhance the ionization of this compound, leading to inaccurate results.[4][9][10]

  • Analyte Stability: The stability of Ticagrelor and its metabolites in whole blood and plasma must be considered. For instance, Ticagrelor has shown instability in whole blood at room temperature for extended periods (e.g., 6 hours or more), necessitating prompt plasma isolation.[11] While specific data for the sulphone is less common, it should be treated with similar care.

Q5: What is a suitable internal standard (IS)?

The ideal choice is a stable isotope-labeled (SIL) version of this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, providing the most accurate correction.[10] If a SIL-IS for the sulphone is unavailable, a SIL-IS of Ticagrelor (e.g., Ticagrelor-d7) can be a viable alternative, though it's crucial to validate that it adequately tracks the analyte's behavior.[2][12]

Troubleshooting Guide: From Signal to Solution

Here, we address specific experimental problems in a question-and-answer format, providing a logical path to resolution.

Problem: My signal-to-noise ratio is too low, and I cannot achieve the required LLOQ.

This is the most common hurdle in low-level quantification. The issue can stem from the sample preparation, chromatography, or mass spectrometer settings.

Initial Diagnosis:

  • Confirm Instrument Performance: Before blaming the method, ensure the LC-MS/MS system is performing optimally. Inject a known standard of this compound in a neat solvent (e.g., methanol/water) to verify instrument sensitivity and peak shape.

  • Evaluate Sample Preparation: Are you losing the analyte during extraction? Is your cleanup insufficient, leading to ion suppression?

Potential Causes & Solutions:

  • Cause 1: Inefficient Sample Cleanup Leading to Ion Suppression. Biological matrices are complex. Co-eluting phospholipids or salts can severely quench the ESI signal.[4][10]

    • Solution: Refine your sample preparation. While simple protein precipitation (PPT) is fast, it often provides the least clean extract. Consider transitioning to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interferences. LLE with solvents like ethyl acetate or methyl tert-butyl ether (MTBE) can offer a cleaner extract than PPT.[2][13]

  • Cause 2: Suboptimal Mass Spectrometry Parameters. The chosen precursor-product ion transition (MRM) and associated parameters (e.g., collision energy, source temperature) may not be optimal for this compound.

    • Solution: Systematically optimize MS parameters. Infuse a standard solution of the analyte directly into the mass spectrometer to fine-tune the MRM transition, declustering potential, and collision energy to maximize the signal of the product ion.[14]

  • Cause 3: Analyte Degradation. Ticagrelor and its metabolites can be susceptible to degradation under certain conditions.[15]

    • Solution: Assess stability. Perform freeze-thaw and bench-top stability tests using quality control (QC) samples at low and high concentrations to ensure the analyte is stable throughout the sample preparation process.[11] Ensure samples are processed promptly after thawing and kept at a low temperature (e.g., 4°C) in the autosampler.[5]

Below is a workflow to systematically troubleshoot low signal intensity.

G cluster_method Method Optimization start Low Signal / Cannot Reach LLOQ check_instrument Inject Standard in Neat Solvent Is sensitivity acceptable? start->check_instrument instrument_issue Troubleshoot Instrument: - Clean Ion Source - Calibrate Mass Axis - Check Gas Flows check_instrument->instrument_issue No method_issue Issue is Method-Related check_instrument->method_issue Yes optimize_ms Optimize MS/MS Parameters: - Infuse Analyte - Maximize MRM Transition - Adjust Source Settings method_issue->optimize_ms improve_cleanup Improve Sample Cleanup: - Switch from PPT to LLE/SPE - Test Different Extraction Solvents - Evaluate Phospholipid Removal Plates optimize_ms->improve_cleanup check_chroma Enhance Chromatography: - Test Different Columns (C18, Phenyl-Hexyl) - Modify Mobile Phase Gradient - Reduce Flow Rate for Better Ionization improve_cleanup->check_chroma

Caption: Workflow for troubleshooting low signal intensity.

Problem: I'm observing significant matrix effects that are compromising accuracy and precision.

Matrix effects are a primary cause of failed validations in bioanalysis. They occur when co-eluting compounds from the matrix affect the ionization efficiency of the analyte.[9][10]

Initial Diagnosis: The "gold standard" for quantifying matrix effects involves comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat solution at the same concentration.[10] A ratio significantly different from 1.0 indicates ion suppression (<1.0) or enhancement (>1.0).

Potential Causes & Solutions:

  • Cause 1: Insufficient Chromatographic Separation. The most common cause is the co-elution of this compound with highly abundant, ion-suppressing endogenous compounds like lysophosphatidylcholines.

    • Solution: Optimize the LC method to separate the analyte from the "matrix band." Modify the gradient to be shallower, allowing more time for separation. Experiment with different stationary phases (e.g., a biphenyl or pentafluorophenyl (PFP) column instead of a standard C18) to alter selectivity.[16]

  • Cause 2: Inadequate Sample Preparation. As with low signal, the sample cleanup method may not be effectively removing interfering compounds.

    • Solution: Implement a more rigorous cleanup protocol. If you are using LLE, test different pH values for the aqueous sample and various organic solvents to target the removal of interferences. SPE offers a high degree of selectivity and can be tailored to strongly retain the analyte while washing away matrix components.

  • Cause 3: Inappropriate Internal Standard. If you are not using a stable isotope-labeled IS, your chosen analogue IS may not be tracking the matrix effects experienced by the analyte, leading to poor correction.

    • Solution: The most robust solution is to use a SIL-IS for this compound. This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[10] If unavailable, ensure your analogue IS is structurally very similar and co-elutes as closely as possible with the analyte.

This decision tree outlines a systematic approach to addressing matrix effects.

G cluster_solutions Mitigation Strategies start Matrix Effect Suspected (Poor Accuracy/Precision) quantify_me Quantify Matrix Factor (MF) (Post-Extraction Spike vs. Neat) Is MF outside 0.85-1.15? start->quantify_me no_issue Matrix Effect Not Significant. Investigate other causes (e.g., sample stability, dilution errors). quantify_me->no_issue No issue_confirmed Significant Matrix Effect Confirmed quantify_me->issue_confirmed Yes use_sil_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? issue_confirmed->use_sil_is implement_sil Implement a SIL-IS. This is the most robust solution. use_sil_is->implement_sil No improve_chroma Improve Chromatographic Separation: - Modify gradient - Change column chemistry - Divert flow post-elution use_sil_is->improve_chroma Yes improve_cleanup Improve Sample Cleanup: - Switch to SPE or a more selective LLE method. improve_chroma->improve_cleanup

Caption: Decision tree for managing matrix effects.

Validated Experimental Protocols

The following protocols provide a validated starting point for your method development. Always perform full validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) before analyzing study samples.[17]

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is designed to provide a cleaner sample than a simple protein precipitation method.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality controls to room temperature. Vortex gently to ensure homogeneity.

  • Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add Internal Standard (IS): Add 10 µL of the working IS solution (e.g., Ticagrelor-d7 in 50% methanol) and vortex for 10 seconds.

  • Add Extraction Solvent: Add 500 µL of ethyl acetate (or another tested LLE solvent).

  • Extract: Cap the tubes and vortex vigorously for 5 minutes.

  • Centrifuge: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer (~450 µL) to a clean tube, taking care not to disturb the protein pellet or aqueous layer.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. Inject 5-10 µL.[5][11]

Protocol 2: Baseline LC-MS/MS Parameters

These parameters serve as a robust starting point for method development. Optimization will be required for your specific instrumentation and column.

ParameterRecommended Starting ConditionRationale / Notes
LC System
Analytical ColumnC18 Column (e.g., 2.1 x 100 mm, <3 µm)A standard C18 provides good hydrophobic retention. Other phases can be explored for selectivity.[5]
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization in positive ion mode.[5]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. Methanol can also be tested.[6]
Flow Rate0.4 - 0.5 mL/minA moderate flow rate balances run time with ionization efficiency.[6]
Gradient5% B to 95% B over 5 min, hold 1 min, re-equilibrateA generic gradient to start. This must be optimized to separate the analyte from matrix interferences.
Column Temperature40°CElevated temperature improves peak shape and reduces viscosity.
Injection Volume5 µLKeep injection volume low to minimize solvent effects.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositiveTicagrelor and its metabolites ionize well in positive mode. Negative mode can also be effective.[5][6]
MRM TransitionAnalyte-SpecificMust be determined by infusing a standard of this compound. For reference, Ticagrelor is often monitored at m/z 523.4 → 127.0 or 521.11 → 361.10.[2][5]
Source Temp.450 - 550°CInstrument-dependent; optimize for best signal and stability.
IonSpray Voltage~5000 VInstrument-dependent; optimize for best signal and stability.
Collision GasNitrogenStandard for most instruments.

References

  • Kulkarni, P.R. et al. (2017). Analytical Method Development and Validation of Ticagrelor: Review. Journal of Pharmaceutical Sciences and Research.
  • Chae, J.-W., et al. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Srivastava, A., et al. (2024). Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. Frontiers in Pharmacology. Available at: [Link]

  • Xu, X., et al. (2019). Validated Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Ticagrelor and Its Active Metabolite in Human Plasma. Biomedical Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Lagoutte-Renosi, J., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules. Available at: [Link]

  • Kim, T.-H., et al. (2019). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science. Available at: [Link]

  • Sillén, H., et al. (2018). Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452. Journal of Thrombosis and Thrombolysis. Available at: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Danielak, D., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]

  • Parida, A. K., et al. (2018). Method development and validation for estimation of ticagrelor in pharmaceutical dosage form by using RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Parida, A. K., & Kulkarni, A. A. (2017). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Nikitha, S., & Ajitha, A. (2021). analytical methods of ticagrelor: a review. International Journal of Pharmaceutical Sciences and Research.
  • Patel, D. A., et al. (2022). SPECTROSCOPIC DETERMINATION OF TICAGRELOR IN BULK AND TABLET FORMULATION BY AREA UNDER CURVE METHOD. World Journal of Pharmaceutical Research.
  • Souri, E., et al. (2018). Analytical Method Development and Validation of Ticagrelor. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Naidong, W. (2001). Systematic troubleshooting techniques for LC/MS/MS in bioanalytical methods. BioPharm.
  • Yaye, H. S., et al. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. Pharm Anal Acta. Available at: [Link]

  • Kumar, S., et al. (2018). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. QTanalytics. Available at: [Link]

  • Sillén, H., et al. (2018). Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452. PMC. Available at: [Link]

  • FDA Access Data. (2010). Environmental Assessment for Ticagrelor. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • Rappold, B. A. (2017). Troubleshooting for LC-MS/MS. Request PDF on ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ticagrelor Sulfone. Available at: [Link]

  • GLP Pharma Standards. (n.d.). Ticagrelor Sulfone Impurity. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Patel, K. C., et al. (2012). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Bioanalysis Zone. (2012). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]

  • Bhaskar, V. V., et al. (2013). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. Omicsonline.org. Available at: [Link]

  • Souri, E., et al. (2018). Analytical methodologies for the determination of ticagrelor. PubMed. Available at: [Link]

  • Li, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]

  • Wellhagen, G., et al. (2016). Unraveling the pharmacokinetic interaction of ticagrelor and MEDI2452 (Ticagrelor antidote) by mathematical modeling. PMC - PubMed Central. Available at: [Link]

  • Andell, P., et al. (2015). Ticagrelor Paradox: Systematic Review and Network Meta-Analysis.

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Technical Support Center: Process Improvements for the Purification of Ticagrelor Sulphone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the purification of Ticagrelor. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the Ticagrelor sulphone impurity. As a common oxidative degradation product and process-related impurity, effective removal of the sulphone is critical for achieving high-purity Ticagrelor. This document provides in-depth, experience-driven troubleshooting advice and methodologies.

Part 1: Understanding the Challenge - The this compound Impurity

Ticagrelor is susceptible to oxidation at the thioether linkage of its propylthio side chain, leading to the formation of the corresponding sulphone.[1][2] This impurity can arise during synthesis, formulation, or storage, particularly under oxidative stress conditions.[] Due to its structural similarity to the parent molecule, separating the sulphone from Ticagrelor can be challenging, often requiring highly optimized purification protocols.

The primary challenge stems from the increased polarity of the sulphone derivative compared to Ticagrelor. This subtle difference in physicochemical properties is the key to developing effective separation strategies, whether through chromatography or crystallization.

Part 2: Troubleshooting and FAQ

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: My current HPLC method shows poor resolution between Ticagrelor and the sulphone impurity. How can I improve the separation?

Answer:

Achieving baseline separation is crucial for both accurate quantification and preparative purification. If you are experiencing poor resolution, the issue likely lies with the selectivity of your chromatographic system. Here are several parameters you can adjust, moving from simple tweaks to more comprehensive method development.

Core Principle: The goal is to exploit the polarity difference between the thioether in Ticagrelor and the sulphone group in the impurity.

Step-by-Step Protocol for Method Optimization:

  • Mobile Phase pH Adjustment: The ionization state of Ticagrelor and its sulphone can significantly impact retention. A systematic pH screen of the aqueous component of your mobile phase is a powerful first step. A common mobile phase involves an ammonium acetate buffer, where the pH can be adjusted.[4][5]

  • Solvent Strength and Gradient Modification:

    • Reduce Isocratic Acetonitrile/Methanol Percentage: If using an isocratic method, lowering the percentage of the organic solvent will increase the retention time of both compounds, often enhancing resolution.

    • Implement a Shallow Gradient: A shallow gradient elution can effectively resolve closely eluting peaks. Start with a lower initial concentration of the organic phase and increase it slowly over a longer period.

  • Stationary Phase Selection: If mobile phase adjustments are insufficient, consider changing your column's stationary phase.

    • C8 vs. C18: While C18 columns are common, a C8 column is slightly less hydrophobic and can offer different selectivity for closely related compounds.[][4]

    • Phenyl-Hexyl Phases: These phases offer alternative selectivity through π-π interactions, which can be beneficial if the aromatic rings in Ticagrelor and its impurity interact differently with the stationary phase.

Troubleshooting Flowchart for HPLC Method Development

start Poor Resolution Observed ph_adjust Adjust Mobile Phase pH (e.g., pH 4.0-9.0) start->ph_adjust resolution_ok Resolution Acceptable? ph_adjust->resolution_ok Test gradient_adjust Modify Gradient Slope (Make it shallower) gradient_adjust->resolution_ok Test solvent_strength Decrease Organic Solvent % (Isocratic) solvent_strength->resolution_ok Test change_column Change Stationary Phase (e.g., C8, Phenyl) change_column->resolution_ok Test resolution_ok->gradient_adjust No resolution_ok->solvent_strength No resolution_ok->change_column No end Method Optimized resolution_ok->end Yes

Caption: HPLC troubleshooting decision tree.

Comparative Table of Starting HPLC Conditions:

ParameterCondition A (General)Condition B (Alternative)[4][5]
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C8 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 50 mM Ammonium Acetate (pH 8.2)B: Acetonitrile
Gradient 55:45 (A:B) isocratic43:57 (A:B) isocratic
Flow Rate 1.0 mL/min0.7 mL/min
Detection 254 nm270 nm
FAQ 2: I'm trying to remove the sulphone impurity via crystallization, but my yields are low, or the impurity persists. What should I do?

Answer:

Crystallization is an effective, scalable purification technique, but its success hinges on selecting a solvent system where the solubility of Ticagrelor and its sulphone are significantly different. The increased polarity of the sulphone is the key property to exploit here.

Core Principle: Find a solvent or solvent system that preferentially dissolves the sulphone impurity while having lower solubility for Ticagrelor at a given temperature, or vice-versa.

Recommended Strategies & Protocols:

  • Single Solvent Crystallization:

    • Ethyl Acetate: This is a well-documented solvent for Ticagrelor purification.[6][7] It has intermediate polarity and is often effective at leaving more polar impurities, like the sulphone, in the mother liquor upon cooling.

    • Protocol:

      • Dissolve the crude Ticagrelor in a minimal amount of hot ethyl acetate (e.g., 1g in 10-15 mL).[6]

      • Cool the solution slowly to room temperature, then further cool to 0-5°C or even -20°C to maximize crystal formation.[7]

      • Filter the crystals and wash with a small amount of cold ethyl acetate.

      • Analyze the purity of the crystals and the mother liquor by HPLC to confirm the partitioning of the sulphone impurity.

  • Anti-Solvent Crystallization: This technique is powerful when a single solvent is not selective enough.

    • Solvent System: A good combination is a "solvent" in which both Ticagrelor and the impurity are soluble (e.g., dichloromethane, acetone, ethanol) and an "anti-solvent" in which Ticagrelor is poorly soluble (e.g., n-hexane, heptane).[8]

    • Protocol:

      • Dissolve the crude material in a minimal amount of the "solvent" (e.g., acetone).

      • Slowly add the "anti-solvent" (e.g., n-hexane) at a constant temperature until turbidity is observed.

      • Allow the solution to stand and crystallize. The more non-polar anti-solvent will force the less polar Ticagrelor out of solution first, ideally retaining the more polar sulphone.

      • Filter, wash with a mixture of the solvent/anti-solvent, and dry.

Solvent Selection Guide for Crystallization:

Solvent/SystemPolarityRoleRationale & Comments
Ethyl Acetate MediumSingle SolventGood balance of solubility for Ticagrelor at high temp and poor solubility at low temp. Often purges polar impurities.[6][7]
Acetone / n-Hexane High / LowSolvent / Anti-SolventA classic anti-solvent approach. The high polarity of acetone dissolves both, while the non-polar hexane precipitates the less polar Ticagrelor.[8]
Dichloromethane / Heptane Medium / LowSolvent / Anti-SolventSimilar to Acetone/Hexane. Dichloromethane is a good solvent for Ticagrelor.[8]
Acetonitrile HighSingle SolventCan be used for recrystallization.[9] Its high polarity may be suitable for isolating Ticagrelor from less polar impurities, but could retain the sulphone. Requires careful optimization.
FAQ 3: Can I use preparative chromatography for this separation, and what are the key considerations?

Answer:

Yes, preparative HPLC is an excellent, albeit resource-intensive, method for obtaining highly pure material, especially at the lab or pilot scale. The primary goal is to maximize throughput while maintaining resolution.

Core Principle: The analytical HPLC method you developed in FAQ 1 serves as the starting point. The challenge is to scale it up without losing the separation.

Key Considerations for Scaling Up:

  • Column Loading: Overloading the column is the most common cause of failure in preparative chromatography.

    • Determine Loading Capacity: Start with a small injection (e.g., 1-2% of the column's theoretical capacity) and gradually increase the mass injected until you see a loss of resolution between Ticagrelor and the sulphone peak.

  • Focusing Gradient: Use a step gradient to quickly elute early impurities, then switch to a shallow, focused gradient around the elution point of Ticagrelor and its sulphone to maximize separation and reduce run time.

  • Solvent Consumption: Preparative HPLC uses large volumes of solvent. Consider using solvent recycling for the isocratic portions of your run where no peaks are eluting to reduce waste and cost.

  • Fraction Collection: Use a peak-triggered fraction collector. Set the threshold and slope parameters carefully to ensure you collect only the purest fractions of the Ticagrelor peak, excluding the tailing end that might contain the sulphone.

Workflow for Preparative HPLC Purification

start Develop Analytical Method (See FAQ 1) load_study Perform Loading Study on Preparative Column start->load_study optimize_gradient Optimize Gradient for Speed (Shallow focus on target peaks) load_study->optimize_gradient run_prep Run Preparative HPLC optimize_gradient->run_prep collect_fractions Collect Fractions Based on UV Peak Detection run_prep->collect_fractions analyze_fractions Analyze Fraction Purity by Analytical HPLC collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate final_product Obtain High-Purity Ticagrelor evaporate->final_product

Caption: Preparative HPLC workflow.

References

  • Identification of the major degradation pathways of ticagrelor. PubMed, Elsevier B.V.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. (Source details not fully available in search results)
  • Determination of Ticagrelor chemical stability and characterization of its degradants. Pharm Anal Acta.
  • Ticagrelor and Impurities. BOC Sciences.
  • The purifying of Ticagrelor and preparation method.
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate, Journal of Pharmaceutical and Biomedical Analysis.
  • Purification method of ticagrelor.
  • Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Shimadzu.
  • HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegrad
  • Preparation of ticagrelor.
  • Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method.
  • Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. GSC Online Press.
  • Purification and preparation methods of ticagrelor.
  • RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. QTanalytics.
  • Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method.
  • Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form. Journal of Drug Delivery and Therapeutics.
  • Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method | Request PDF.
  • Preparation of ticagrelor.
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed form
  • Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide. MDPI.

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating Assay for Ticagrelor Sulphone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for the validation of a stability-indicating assay method (SIAM) for Ticagrelor and its critical oxidative degradation product, Ticagrelor sulphone. The content herein is grounded in experimental data and adheres to internationally recognized regulatory standards, offering researchers, scientists, and drug development professionals a comprehensive framework for establishing a robust analytical procedure.

The Analytical Imperative: Why a Stability-Indicating Method is Crucial

Ticagrelor is a potent and reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] Its chemical structure, however, is susceptible to degradation under various stress conditions, particularly oxidation, which can lead to the formation of impurities such as this compound. The presence of such degradation products can impact the safety and efficacy of the drug product.

Therefore, a rigorously validated stability-indicating assay—one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients—is not merely a quality control measure but a regulatory necessity. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, forming the basis of the methodologies discussed in this guide.[2][3][4]

Method Development Strategy: UPLC vs. Traditional HPLC

The primary analytical challenge lies in achieving adequate separation between the Ticagrelor peak and the peaks of its closely related impurities, including this compound. While traditional High-Performance Liquid Chromatography (HPLC) has been used, this guide focuses on an Ultra-Performance Liquid Chromatography (UPLC) method for its superior performance.

Why UPLC? The Rationale:

  • Enhanced Resolution: UPLC systems utilize columns with smaller particle sizes (<2 µm), leading to significantly higher chromatographic efficiency and better separation of closely eluting peaks.

  • Increased Speed: The higher pressure tolerance of UPLC systems allows for faster flow rates, drastically reducing run times without sacrificing resolution.[5]

  • Improved Sensitivity: Sharper, narrower peaks result in a higher signal-to-noise ratio, which is critical for the accurate quantification of low-level impurities.

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a greener, more cost-effective analytical process.

The developed UPLC method, detailed below, serves as the foundation for the validation studies.

Table 1: Optimized UPLC Chromatographic Conditions
ParameterOptimized ConditionJustification
Instrument UPLC System with TUV DetectorProvides the necessary pressure tolerance and sensitivity.
Column Acquity UPLC BDS C8 (150 x 4.6 mm, 5µ)C8 stationary phase offers excellent selectivity for Ticagrelor and its non-polar to moderately polar impurities.[5][6]
Mobile Phase 0.1% Orthophosphoric Acid Buffer (pH 2.2) : Acetonitrile (60:40 v/v)The acidic pH ensures the protonation of Ticagrelor, leading to sharp, symmetrical peak shapes. Acetonitrile provides good elution strength.[5]
Flow Rate 1.0 mL/minOptimal for achieving good separation within a short analysis time.
Detection Wavelength 240 nmA suitable wavelength for detecting both Ticagrelor and its key impurities based on their UV spectra.[5]
Injection Volume 1 µLAppropriate for UPLC systems to prevent column overload and maintain peak shape.[5]
Column Temperature 30°CEnsures reproducible retention times by controlling viscosity and analyte interaction with the stationary phase.

Forced Degradation: Proving Method Specificity

The cornerstone of any stability-indicating method is its ability to separate the analyte of interest from all potential degradation products. Forced degradation (stress testing) is the systematic process of subjecting the API to harsh chemical and physical conditions to generate these degradants.[7][8] This is the ultimate test of the method's specificity.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 80°C) Analysis Analyze via UPLC (Compare to unstressed sample) Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 80°C) Base->Analysis Oxidative Oxidation (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (105°C, 48h) Thermal->Analysis Photolytic Photolytic (UV/Vis Light) Photolytic->Analysis API Ticagrelor API Solution API->Acid Expose to API->Base Expose to API->Oxidative Expose to API->Thermal Expose to API->Photolytic Expose to Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Workflow for Ticagrelor Forced Degradation Studies.

Summary of Forced Degradation Results

The UPLC method demonstrated excellent specificity. Under oxidative stress (hydrogen peroxide), a significant degradation peak corresponding to this compound was observed, which was well-resolved from the parent Ticagrelor peak.

Stress Condition% Degradation of TicagrelorResolution (Rs) between Ticagrelor and Major DegradantObservations
Acid (0.1N HCl) 4.87%> 2.0Minor degradation, peak well-resolved.[5]
Base (0.1N NaOH) 6.24%> 2.0Moderate degradation, peak well-resolved.[5]
Oxidative (3% H₂O₂) 3.95%> 3.0This compound formed and baseline separated.[5]
Thermal (105°C) 1.88%N/AMinimal degradation observed.[5]
Photolytic (UV) 1.51%N/AMinimal degradation observed.[5]

Method Validation: A Deep Dive into Performance

Following the successful demonstration of specificity, the method was rigorously validated according to ICH Q2(R1) guidelines.[2][9] Each validation parameter provides a different layer of assurance about the method's reliability.

Relationship of Core Validation Parameters

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOQ LOQ center->LOQ Specificity->Accuracy ensures Linearity->Accuracy underpins Linearity->LOQ defines range for Precision->Accuracy affects Precision->LOQ determines

Sources

A Comparative Analysis of the Antiplatelet Activities of Ticagrelor and Its Major Active Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of antiplatelet therapy, particularly for patients with acute coronary syndromes (ACS), the P2Y12 receptor has emerged as a critical target. Ticagrelor, a direct-acting, reversible antagonist of the P2Y12 receptor, represents a significant advancement in this class of drugs. Unlike thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation to exert its effect, leading to a more rapid and consistent inhibition of platelet aggregation.[1][2] However, the in vivo activity of ticagrelor is not solely attributable to the parent compound. It is extensively metabolized, primarily by CYP3A4, into several metabolites, with one major active metabolite, AR-C124910XX, contributing significantly to its overall antiplatelet effect.[2][3]

This guide provides a detailed comparative analysis of the antiplatelet activities of ticagrelor and its principal active metabolite, AR-C124910XX. While the initial query included "Ticagrelor sulphone," extensive literature review indicates this is not a pharmacologically significant or commonly referenced metabolite in the context of antiplatelet activity. Therefore, this guide will focus on the scientifically pertinent comparison between the parent drug and its equipotent active metabolite. We will delve into their mechanisms of action, comparative potencies supported by experimental data, and provide detailed protocols for key assays used to evaluate their efficacy.

Mechanism of Action: Reversible Antagonism of the P2Y12 Receptor

Ticagrelor and AR-C124910XX are cyclopentyl-triazolo-pyrimidines that act as selective, non-competitive, and reversible antagonists of the P2Y12 receptor on the surface of platelets.[1][2] Adenosine diphosphate (ADP), released from dense granules of activated platelets, is a key agonist that promotes further platelet activation and aggregation through its interaction with two purinergic receptors: P2Y1 and P2Y12.[4][5] While P2Y1 receptor activation initiates a transient aggregation, sustained and robust platelet aggregation is primarily driven by the P2Y12 receptor signaling cascade.[4]

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP alleviates the inhibition of platelet activation pathways, ultimately resulting in the conformational change of the glycoprotein IIb/IIIa receptors, enabling them to bind fibrinogen and mediate platelet aggregation.[6]

Ticagrelor and AR-C124910XX bind to a site on the P2Y12 receptor distinct from the ADP binding site, allosterically inhibiting receptor signaling.[2] This non-competitive and reversible binding allows for a rapid onset and offset of action, with platelet function recovering as the plasma concentrations of the drug and its active metabolite decrease.[7]

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane cluster_downstream Intracellular Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Ticagrelor Ticagrelor / AR-C124910XX Ticagrelor->P2Y12 Binds & Inhibits (Allosteric) Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA Inactivation cAMP->PKA VASP VASP (dephosphorylated) PKA->VASP Phosphorylates (Inhibitory Signal) GPIIbIIIa_inactive GPIIb/IIIa (Inactive) VASP->GPIIbIIIa_inactive Leads to activation GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Binds Fibrinogen Ticagrelor_Metabolism Ticagrelor Ticagrelor (Active) ARC124910XX AR-C124910XX (M8) (Active Metabolite) Ticagrelor->ARC124910XX CYP3A4 (O-deethylation) ARC133913XX AR-C133913XX (M5) (Inactive Metabolite) Ticagrelor->ARC133913XX CYP3A4 (N-dealkylation) Other_Metabolites Other Inactive Metabolites Ticagrelor->Other_Metabolites ARC124910XX->Other_Metabolites Further Metabolism ARC133913XX->Other_Metabolites Further Metabolism Excretion Biliary/Fecal and Renal Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathway of Ticagrelor.

Comparative Antiplatelet Potency

The antiplatelet activity of both ticagrelor and AR-C124910XX has been characterized using various in vitro assays. The data consistently demonstrate that AR-C124910XX is an active metabolite with a potency comparable to that of the parent drug.

Assay TypeCompoundIC50 (µM)Reference
P2Y12 Receptor Binding Ticagrelor0.014[6]
AR-C124910XX0.020[6]
P2Y12 Receptor Signaling Ticagrelor0.18[6]
AR-C124910XX0.18[6]
Platelet Aggregation (Whole Blood) Ticagrelor0.58[6]
AR-C124910XX0.53[6]
Platelet Aggregation (PRP) Ticagrelor0.10[6]
AR-C124910XX0.08[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

The similar IC50 values for ticagrelor and AR-C124910XX across receptor binding, signaling, and platelet aggregation assays confirm that the metabolite is equipotent to the parent compound. [6]This equipotency is a crucial aspect of ticagrelor's clinical profile, as the combined plasma concentrations of both the parent drug and this active metabolite determine the sustained and high level of platelet inhibition observed in patients. [8]

Experimental Protocols for Assessing Antiplatelet Activity

To quantitatively assess the antiplatelet effects of P2Y12 inhibitors like ticagrelor and its metabolites, several well-established laboratory methods are employed. The choice of assay depends on the specific aspect of platelet function being investigated and the available laboratory infrastructure.

Experimental_Workflow cluster_sample Sample Preparation cluster_assays Platelet Function Assays cluster_readout Data Output Blood Whole Blood (3.2% Sodium Citrate) PRP Platelet-Rich Plasma (PRP) (Low-speed centrifugation) Blood->PRP VASP VASP Phosphorylation (Flow Cytometry) Blood->VASP PSelectin P-Selectin Expression (Flow Cytometry) Blood->PSelectin PPP Platelet-Poor Plasma (PPP) (High-speed centrifugation) LTA Light Transmission Aggregometry (LTA) PRP->LTA PPP->LTA Used as blank LTA_out % Aggregation LTA->LTA_out VASP_out Platelet Reactivity Index (PRI) VASP->VASP_out PSelectin_out % P-Selectin Positive Platelets PSelectin->PSelectin_out

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ticagrelor Sulphone Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Ticagrelor and its primary active metabolite, AR-C124910XX (Ticagrelor Sulphone). Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides the technical data necessary to make informed decisions for bioanalytical testing.

Introduction: The Clinical Significance of Ticagrelor and its Active Metabolite

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation.[1][2][3] Unlike thienopyridine antiplatelet agents such as clopidogrel, ticagrelor does not require metabolic activation to exert its therapeutic effect.[1][2] However, it is extensively metabolized by cytochrome P450 3A4 (CYP3A4) to form an active metabolite, AR-C124910XX, which is approximately equipotent to the parent drug.[1][2][4] Both ticagrelor and AR-C124910XX contribute significantly to the overall antiplatelet effect.[2]

Given the combined activity of the parent drug and its metabolite, accurate and reliable quantification of both analytes in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide will compare two of the most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The validation of these analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[5][6] This guide is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures and the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[7][8][9][10][11][12]

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the determination of Ticagrelor and its sulphone metabolite depends on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix.

ParameterHPLC-UVLC-MS/MSRationale & Insights
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.UV detection is less specific than mass spectrometry and can be prone to interference from endogenous matrix components.
Sensitivity Lower (typically in the µg/mL range).[13][14]Higher (can achieve sub-ng/mL levels).[15][16][17]LC-MS/MS is the preferred method for bioanalytical studies where low concentrations are expected.
Selectivity Moderate. Susceptible to co-eluting interferences.High. Provides structural confirmation based on mass fragmentation.The high selectivity of MS/MS minimizes the risk of overestimation due to interfering substances.
Matrix Effects Less susceptible to ion suppression/enhancement.Prone to matrix effects that can impact accuracy and precision.Careful method development and the use of an appropriate internal standard are critical for LC-MS/MS to mitigate matrix effects.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate.Higher initial investment and maintenance costs. Requires specialized expertise.The choice of method is often a balance between performance requirements and available resources.
Applications Suitable for routine quality control of pharmaceutical formulations.[13][14]The gold standard for bioequivalence, pharmacokinetic, and toxicokinetic studies in biological matrices.[15][16][18]The sensitivity and selectivity of LC-MS/MS are essential for accurately characterizing the drug's behavior in vivo.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for the determination of Ticagrelor and AR-C124910XX in human plasma. These methods are designed to be self-validating, adhering to the principles of scientific integrity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Ticagrelor in pharmaceutical dosage forms, where concentrations are relatively high and the matrix is less complex.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13][19]

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 20:80 v/v), with the pH of the buffer adjusted to 3.0 with orthophosphoric acid.[13]

  • Flow Rate: 1.0 mL/min[13]

  • Detection Wavelength: 282 nm[13]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Ticagrelor reference standard in 10 mL of a suitable solvent (e.g., acetonitrile) to obtain a concentration of 1000 µg/mL.[14]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 10-80 µg/mL.[14]

  • Sample Preparation (Tablets): Finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to 10 mg of Ticagrelor to a 10 mL volumetric flask. Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.[14]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides the high sensitivity and selectivity required for the simultaneous quantification of Ticagrelor and AR-C124910XX in human plasma.

  • Column: A suitable C18 column (e.g., Kinetex XB-C18)[20]

  • Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile, both containing 0.1% formic acid.[20]

  • Flow Rate: Typically 0.2 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Ticagrelor, AR-C124910XX, and the internal standard should be optimized. For example, for Ticagrelor, a transition of m/z 523.4 > 127.0 has been reported.[17]

Protein precipitation is a simple and effective method for extracting the analytes from plasma.[15][20]

  • Internal Standard (IS) Spiking: To 50 µL of plasma sample, add a small volume of the internal standard solution (e.g., Ticagrelor-d7).

  • Protein Precipitation: Add 150 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well-plate.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Method Validation: Ensuring Data Integrity

A comprehensive validation of the analytical method is crucial to ensure the reliability of the generated data. The validation should be performed in accordance with ICH Q2(R1) and relevant bioanalytical method validation guidelines from the FDA and EMA.[7][8][9][10][11][12]

Key Validation Parameters
Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components.[5]No significant interference at the retention time of the analyte and internal standard.
Linearity To demonstrate a proportional relationship between the instrument response and the analyte concentration.Correlation coefficient (r²) ≥ 0.99[14]
Accuracy The closeness of the measured value to the true value.[19]The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[18]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[19]The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[18]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Recovery The extraction efficiency of an analytical method.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the nominal concentration.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both HPLC-UV and LC-MS/MS methodologies.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Weigh Tablet Powder dissolve Dissolve in Mobile Phase & Sonicate start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc Prepared Sample detect UV Detection (282 nm) hplc->detect quant Quantification detect->quant LC_MS_MS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample + Internal Standard precipitate Protein Precipitation (Acetonitrile) start->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms Extracted Analytes detect MRM Detection lcms->detect quant Quantification detect->quant

Caption: LC-MS/MS Experimental Workflow for Ticagrelor and Metabolite in Plasma.

Conclusion: Selecting the Appropriate Method

The choice between HPLC-UV and LC-MS/MS for the determination of Ticagrelor and its sulphone metabolite is dictated by the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and reliable method for the routine quality control of pharmaceutical formulations where analyte concentrations are high. [13][14]* LC-MS/MS is the indispensable tool for bioanalytical applications, offering the necessary sensitivity and selectivity to accurately quantify both Ticagrelor and its active metabolite, AR-C124910XX, in complex biological matrices such as plasma. [15][16][18] A thorough method validation, in accordance with regulatory guidelines, is non-negotiable for both techniques to ensure the generation of high-quality, reliable, and defensible data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathway of ticagrelor and its metabolites. [Link]

  • Kim, T. H., et al. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]

  • Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor: pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 34(10), 1077-1090. [Link]

  • AstraZeneca. (n.d.). BRILINTA | Clinical Pharmacology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lee, H., et al. (2019). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science, 57(4), 331-338. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Teng, R. (2015). Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update. Clinical Pharmacokinetics, 54(7), 685-701. [Link]

  • Lee, H., et al. (2019). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science, 57(4), 331-338. [Link]

  • Kumar, A., & Singh, A. (2013). Ticagrelor: An emerging oral antiplatelet agent. Journal of advanced pharmaceutical technology & research, 4(4), 175. [Link]

  • Patel, M. J., & Patel, C. N. (2014). RP-HPLC and UV spectrophotometric methods for estimation of ticagrelor in pharmaceutical formulations. American Journal of PharmTech Research, 4(4), 548-558. [Link]

  • Sharma, K., & Singh, G. (2017). UV Spectrophotometric and HPLC Method for Quantification of Ticagrelor in Bulk and Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis, 7(4), 235-240. [Link]

  • International Council for Harmonisation. (2005). Validation of analytical procedures: text and methodology Q2(R1). [Link]

  • Hauchard, D., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 278. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Hauchard, D., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. ouci.dntb.gov.ua. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Analytical Method Development and Validation of Ticagrelor. [Link]

  • Parida, A. K., et al. (2016). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 9(8), 1162-1166. [Link]

  • Kelemen, H., Hancu, G., & Papp, L. A. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography, 33(7), e4528. [Link]

  • Karaźniewicz-Łada, M., et al. (2019). Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. Journal of Chromatography B, 1105, 136-143. [Link]

  • ResearchGate. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. [Link]

  • Hauchard, D., et al. (2021). Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 278. [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2022). SPECTROSCOPIC DETERMINATION OF TICAGRELOR IN BULK AND TABLET FORMULATION BY AREA UNDER CURVE METHOD. [Link]

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Sources

A Comparative Toxicological Assessment: Ticagrelor vs. its Active Metabolite AR-C124910XX

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative toxicological analysis of the antiplatelet agent Ticagrelor and its major active metabolite, AR-C124910XX. For researchers, scientists, and drug development professionals, understanding the toxicological profile of a drug and its metabolites is paramount for a comprehensive safety assessment. This document synthesizes available nonclinical data, explains the rationale behind key toxicological assays, and provides detailed experimental protocols to support further research in this area.

Introduction: The Clinical Significance of Ticagrelor and its Metabolite

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet activation and aggregation.[1] It is a cornerstone therapy for the prevention of thrombotic events in patients with acute coronary syndromes (ACS).[2] Unlike thienopyridine antiplatelet agents such as clopidogrel, ticagrelor does not require metabolic activation to exert its therapeutic effect.[1] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form several metabolites.[3][4] The most significant of these is AR-C124910XX, which is also an active antiplatelet agent and is approximately equipotent to the parent drug.[5][6] Given that exposure to AR-C124910XX is about one-third that of ticagrelor, its contribution to the overall clinical effect and potential toxicity is substantial.[4] Therefore, a comparative toxicological evaluation of Ticagrelor and AR-C124910XX is essential for a complete understanding of the drug's safety profile.

Metabolic Pathway of Ticagrelor

The biotransformation of Ticagrelor to its active metabolite, AR-C124910XX, is a critical step in its in vivo activity. The primary metabolic pathway involves O-deethylation of the hydroxyethoxy side chain to form the active metabolite.

Ticagrelor Ticagrelor CYP3A4 CYP3A4/5 Ticagrelor->CYP3A4 Metabolite AR-C124910XX (Active Metabolite) CYP3A4->Metabolite O-deethylation

Caption: Metabolic conversion of Ticagrelor to AR-C124910XX.

Comparative Genotoxicity Assessment

Genotoxicity testing is a critical component of preclinical safety evaluation, designed to detect compounds that can induce genetic damage.[7] A standard battery of in vitro and in vivo tests is typically employed to assess the mutagenic and clastogenic potential of new drug candidates and their metabolites.[7][8]

Based on nonclinical safety assessments, both Ticagrelor and its active metabolite AR-C124910XX have been evaluated for their genotoxic potential. The key findings are summarized in the table below.

Assay Ticagrelor AR-C124910XX Conclusion
Bacterial Reverse Mutation Assay (Ames Test) NegativeNegativeNo evidence of mutagenicity in bacteria.[3]
Mouse Lymphoma Assay (MLA) NegativeNegativeNo evidence of mutagenicity in mammalian cells.[3]
In vivo Rat Micronucleus Test NegativeNot TestedNo evidence of chromosomal damage in vivo for Ticagrelor.[3]

The available data robustly indicate that neither Ticagrelor nor its active metabolite, AR-C124910XX, exhibit genotoxic potential in a standard battery of in vitro assays.[3] This is a significant finding, as it suggests that the therapeutic action of Ticagrelor is not associated with a risk of DNA damage or mutagenesis from either the parent compound or its primary active metabolite.

Experimental Protocols for In Vitro Genotoxicity Assays

To provide a practical framework for researchers, this section details the standard operating procedures for the key in vitro genotoxicity assays mentioned above.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[7][9]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) E1 Combine bacteria, test compound, and +/- S9 mix P1->E1 P2 Prepare test compound dilutions P2->E1 P3 Prepare S9 metabolic activation mix P3->E1 E2 Add to minimal glucose agar plates with trace histidine E1->E2 E3 Incubate at 37°C for 48-72 hours E2->E3 A1 Count revertant colonies E3->A1 A2 Assess cytotoxicity E3->A2 A3 Compare to negative and positive controls A1->A3

Caption: Workflow for the Ames Test.

  • Strain Preparation: Cultures of appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are grown overnight in nutrient broth.[7]

  • Metabolic Activation: A fraction of the experiment is conducted in the presence of a liver homogenate (S9 fraction) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats to mimic mammalian metabolism.[7]

  • Exposure: The test compound, at various concentrations, is combined with the bacterial culture and either the S9 mix or a buffer control. This mixture is then added to molten top agar containing a trace amount of histidine or tryptophan.[9]

  • Plating: The agar mixture is poured onto minimal glucose agar plates. The limited amount of histidine/tryptophan allows for a few cell divisions, which is necessary for mutations to be fixed.[9]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[9]

  • Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize the essential amino acid will form visible colonies. The number of revertant colonies is counted for each plate.

  • Data Analysis: The number of revertant colonies on the test plates is compared to the number on the solvent control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is also statistically significant.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage. It identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (whole chromosome loss).[10][11]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture mammalian cells (e.g., CHO, human lymphocytes) E1 Treat cells with test compound (+/- S9 mix) P1->E1 P2 Prepare test compound dilutions P2->E1 E2 Add Cytochalasin B to block cytokinesis E1->E2 E3 Incubate to allow for one cell division E2->E3 E4 Harvest and fix cells E3->E4 A1 Stain cells with DNA-specific dye E4->A1 A2 Score micronuclei in binucleated cells using microscopy or flow cytometry A1->A2 A3 Calculate micronucleus frequency A2->A3 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture L5178Y mouse lymphoma cells E1 Treat cells with test compound (+/- S9 mix) for 4 hours P1->E1 P2 Prepare test compound dilutions P2->E1 E2 Wash and culture cells for 2 days (mutation expression) E1->E2 A1 Plate cells in selective medium (containing trifluorothymidine - TFT) E2->A1 A2 Plate cells in non-selective medium (for viability) E2->A2 A3 Incubate and count colonies A1->A3 A2->A3 A4 Calculate mutant frequency A3->A4

Caption: Workflow for the Mouse Lymphoma Assay.

  • Cell Culture: L5178Y mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-), are used. [12]2. Treatment: Cells are exposed to the test compound for 3-4 hours, both with and without S9 metabolic activation.

  • Expression Period: After treatment, the cells are washed and cultured in normal medium for approximately 48 hours to allow for the expression of any induced mutations at the TK locus.

  • Selection: The cells are then plated in a selective medium containing trifluorothymidine (TFT). Cells with a functional TK enzyme (TK+/-) will incorporate the toxic TFT and die. Mutant cells (TK-/-) lack a functional TK enzyme, do not incorporate TFT, and will survive to form colonies. [12]5. Viability Plating: A separate set of cells is plated in a non-selective medium to determine the cloning efficiency (viability).

  • Incubation and Scoring: Plates are incubated until colonies are formed. The colonies are then counted. Mutant colonies can be further classified as large or small, which can provide information about the type of genetic damage (point mutation vs. chromosomal damage). [13]7. Data Analysis: The mutant frequency is calculated as the number of mutant colonies per 10^6 viable cells. A significant, dose-dependent increase in mutant frequency indicates a positive result.

Comparative Cytotoxicity and Other Toxicities

The known safety profile of Ticagrelor in clinical use includes an increased risk of bleeding and dyspnea. [2]While these are important toxicological considerations for the parent drug, there is a lack of specific data to directly compare the contribution of AR-C124910XX to these or other adverse effects. Future research focusing on a head-to-head comparison of the pharmacological and toxicological effects of Ticagrelor and AR-C124910XX on relevant cell types (e.g., hepatocytes, cardiomyocytes, endothelial cells) would be highly valuable.

Conclusion

This comparative guide has synthesized the available nonclinical data on the toxicology of Ticagrelor and its primary active metabolite, AR-C124910XX. The key takeaway is that both the parent drug and its metabolite have shown no evidence of genotoxic potential in a standard battery of in vitro assays. This provides a strong foundation for the genetic safety of Ticagrelor.

While direct comparative data on other toxicological endpoints are limited, the detailed experimental protocols provided herein offer a roadmap for researchers to conduct further investigations. A thorough understanding of the toxicological profiles of both a parent drug and its major metabolites is crucial for a comprehensive risk assessment and is a fundamental principle of modern drug development.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Farabaugh, C. S., Doak, S., Roy, S., & Elespuru, R. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. MethodsX, 10, 102146.
  • Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. Retrieved from [Link]

  • Fenech, M. (2007). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models.
  • GOV.UK. (2009). Nonclinical Overview - Drug Substance Ticagrelor (AZD6140). Retrieved from [Link]

  • Farabaugh, C. S., Doak, S., Roy, S., & Elespuru, R. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ResearchGate. Retrieved from [Link]

  • Lloyd, M., & Kidd, D. (2012). The mouse lymphoma assay. Methods in Molecular Biology, 817, 35–54.
  • Nucro-Technics. (2019). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • Chen, T., Guo, X., & Moore, M. M. (2014). The Mouse Lymphoma Assay. In Genotoxicity and DNA Repair (pp. 357-385). Humana Press, Totowa, NJ.
  • Teng, R. (2012). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Journal of the American College of Cardiology, 60(17 Suppl), S18-S27.
  • Moore, M. M., Heflich, R. H., & Honma, M. (2019). Methods for Using the Mouse Lymphoma Assay to Screen for Chemical Mutagenicity and Photo-Mutagenicity. ResearchGate. Retrieved from [Link]

  • Bio-Rad. (n.d.). The Ames Test. Retrieved from [Link]

  • Clements, J. (2000). In vitro mouse lymphoma (L5178Y Tk⁺/⁻-3.7.2C) forward mutation assay. Methods in Molecular Biology, 136, 263-276.
  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • BRILINTA. (n.d.). Clinical Pharmacology. Retrieved from [Link]

  • Bio-Rad. (n.d.). The Ames Test Protocol. Retrieved from [Link]

  • ProPharma. (2024). Nonclinical Drug Development: FDA Recommendations for Confirming an Ames Positive Finding. Retrieved from [Link]

  • accessdata.fda.gov. (2020). CENTER FOR DRUG EVALUATION AND RESEARCH. Retrieved from [Link]

  • Butler, K., & Teng, R. (2010). Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update. Clinical Pharmacokinetics, 49(11), 723–737.
  • Adamski, P., et al. (2018). AR-C124910XX to ticagrelor plasma concentration ratios. Comparison of... ResearchGate. Retrieved from [Link]

  • Kotha, S. R., et al. (2019). Ticagrelor: a cardiometabolic drug targeting erythrocyte-mediated purinergic signaling?
  • accessdata.fda.gov. (n.d.). 022433Orig1s000. Retrieved from [Link]

  • Li, X., et al. (2018). Population pharmacokinetics and pharmacodynamics of ticagrelor and AR-C124910XX in Chinese healthy male subjects. European Journal of Clinical Pharmacology, 74(6), 741–750.
  • Liu, Y., et al. (2024). Progress in the clinical effects and adverse reactions of ticagrelor. Frontiers in Pharmacology, 14, 1326410.
  • Siniarski, A., et al. (2017). Ticagrelor – toward more efficient platelet inhibition and beyond. Vascular Pharmacology, 98, 15-23.
  • Li, Y., et al. (2018). Effect of Ticagrelor on Coronary Blood Flow and Prognosis in Patients with Acute Myocardial Infarction Undergoing Primary Percutaneous Coronary Intervention in Real World. Medical Science Monitor, 24, 7887–7894.
  • Alexopoulos, D., et al. (2019). Bioavailability of ticagrelor and AR-C124910XX over time in patients... ResearchGate. Retrieved from [Link]

  • Gargiulo, G., et al. (2024). Ticagrelor 60 vs. 90 mg in elderly ACS patients undergoing PCI: a randomized, crossover trial. European Heart Journal - Cardiovascular Pharmacotherapy, pvae054.
  • ResearchGate. (n.d.). Comparisons between ticagrelor groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Hepatic formation of ticagrelor's active metabolite (AR-C124910XX). Retrieved from [Link]

  • Alexopoulos, D., et al. (2019). Comparison of bioavailability and antiplatelet action of ticagrelor in patients with ST-elevation myocardial infarction and non-ST-elevation myocardial infarction: A prospective, observational, single-centre study. PLoS One, 14(1), e0210343.

Sources

A Comparative Guide to the Inter-laboratory Quantification of Ticagrelor and Its Active Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Ticagrelor and its primary active metabolite, AR-C124910XX (also known as Deshydroxyethoxy Ticagrelor). While the topic mentions "Ticagrelor sulphone," the predominant and pharmacologically significant metabolite discussed in scientific literature is AR-C124910XX. Therefore, this guide will focus on the quantification of Ticagrelor and AR-C124910XX, providing researchers, scientists, and drug development professionals with a comprehensive overview of current analytical approaches.

Introduction: The Significance of Ticagrelor and its Active Metabolite

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is a cornerstone in the management of acute coronary syndromes.[1][2] Unlike thienopyridine antiplatelet agents such as clopidogrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect.[2] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[1][3] The most significant of these is AR-C124910XX, which is also an active antiplatelet agent with a potency similar to the parent drug.[2]

Accurate quantification of both Ticagrelor and AR-C124910XX in biological matrices is crucial for a variety of research and clinical applications, including:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and its active metabolite, and to correlate their concentrations with antiplatelet effects.[4]

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens in specific patient populations and to investigate potential drug-drug interactions.

  • Bioequivalence (BE) studies: To compare the bioavailability of different formulations of Ticagrelor.

  • Toxicology studies: To assess the safety profile of the drug.

This guide will compare the two most prevalent analytical techniques for the quantification of Ticagrelor and AR-C124910XX: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparative Analysis of Quantification Methods

The choice of analytical method for Ticagrelor and AR-C124910XX quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity.

  • Sample Preparation: The primary goal of sample preparation is to remove interfering substances from the biological matrix (e.g., plasma, serum) that can suppress or enhance the ionization of the analytes and to concentrate the analytes of interest.

    • Protein Precipitation (PPT): This is a simple and rapid technique where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins.[5][6] It is often chosen for its high-throughput applicability. However, it may not remove all matrix components, such as phospholipids, which can lead to ion suppression.[6]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analytes from the aqueous sample into an immiscible organic solvent. This method is more effective at removing salts and phospholipids but is more time-consuming and less amenable to automation.

    • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to selectively retain and elute the analytes. It is highly effective but is the most expensive and complex of the three techniques.

  • Chromatographic Separation: Reversed-phase chromatography is typically employed to separate Ticagrelor and AR-C124910XX from each other and from endogenous matrix components before they enter the mass spectrometer.

    • Mobile Phase: A mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium acetate) and an organic solvent (typically acetonitrile or methanol) is used. The acidic modifier aids in the protonation of the analytes, which enhances their ionization in the mass spectrometer.[7][8] A gradient elution is commonly used to provide optimal separation and peak shape for both the parent drug and its more polar metabolite.

    • Stationary Phase: A C18 column is the most common choice, providing good retention and separation for moderately non-polar compounds like Ticagrelor and its metabolite.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) is the preferred ionization technique. Both positive and negative ion modes have been successfully used for Ticagrelor and AR-C124910XX. The choice depends on the specific compound and the mobile phase composition. Negative ion mode often provides a higher response for these analytes.[9][10]

    • Multiple Reaction Monitoring (MRM): MRM is used for quantification. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity.

ParameterMethod 1Method 2Method 3
Analyte(s) Ticagrelor & AR-C124910XXTicagrelor & AR-C124910XXTicagrelor & AR-C124910XX
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
LC Column C18C18C18
Ionization Mode ESI NegativeESI NegativeESI Negative
LLOQ (ng/mL) 0.20.7814.69
Linearity Range (ng/mL) 0.2 - 25000.781 - 8004.69 - 5000
Intra-day Precision (%RSD) ≤ 9.86%< 12.61%Not Reported
Inter-day Precision (%RSD) ≤ 5.76%< 12.61%Not Reported
Intra-day Accuracy (%RE) -3.22% to 4.67%± 7.88%Not Reported
Inter-day Accuracy (%RE) -4.43% to 0.07%± 7.88%Not Reported
Recovery (%) 99.2% - 105%Not ReportedNot Reported
Reference [11][12][4]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more widely available and less expensive technique compared to LC-MS/MS. While it may lack the sensitivity and selectivity of mass spectrometry, it can be a robust and reliable method for the quantification of Ticagrelor in pharmaceutical dosage forms and, in some cases, in biological fluids when concentrations are sufficiently high.

  • Sample Preparation: For pharmaceutical formulations, a simple dissolution and dilution in a suitable solvent is typically sufficient. For biological samples, a more rigorous cleanup, such as LLE or SPE, is necessary to remove interferences that may absorb at the same wavelength as the analytes.

  • Chromatographic Separation: Similar to LC-MS/MS, reversed-phase chromatography with a C18 column is the standard approach.

    • Mobile Phase: The mobile phase composition is critical for achieving adequate separation from endogenous peaks. A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is common. The pH of the buffer is adjusted to ensure consistent ionization and retention of the analytes.[7][8]

  • UV Detection: The wavelength for detection is selected based on the UV absorbance maxima of Ticagrelor and AR-C124910XX, which is typically around 254-282 nm.[13][14]

ParameterMethod 1Method 2Method 3
Analyte(s) TicagrelorTicagrelorTicagrelor
Matrix Pharmaceutical Dosage FormBulk and Pharmaceutical Dosage FormsPharmaceutical Formulation
LC Column Symmetry C18Primesil C18Shimadzu HPLC C18G
Mobile Phase Phosphate buffer: Methanol (25:75 v/v)Methanol: Water with 0.05% OPA (95:05 v/v)Methanol: Water (20:80 v/v)
Detection Wavelength (nm) 256Not specified, likely UV254
LOD (µg/mL) 0.4Not ReportedNot Reported
LOQ (µg/mL) 1.28Not ReportedNot Reported
Linearity Range (µg/mL) 5 - 505 - 2510 - 100
Precision (%RSD) < 2%Not ReportedNot Reported
Accuracy (Recovery %) 99.57% - 99.97%Not ReportedNot Reported
Reference [15][1][13]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

The following are detailed, representative protocols for the quantification of Ticagrelor and AR-C124910XX using LC-MS/MS and HPLC-UV. These protocols are synthesized from published methods and should be validated in the user's laboratory.

LC-MS/MS Quantification in Human Plasma

This protocol is designed for high sensitivity and selectivity, making it suitable for pharmacokinetic studies.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (e.g., Ticagrelor-d7) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C18 column, Gradient Elution) inject->lc ms MS/MS Detection (ESI Negative, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: LC-MS/MS workflow for Ticagrelor quantification.

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Ticagrelor, AR-C124910XX, and an internal standard (IS), such as Ticagrelor-d7, in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solutions into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the IS working solution.

    • Add 150 µL of acetonitrile.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions:

      • Ticagrelor: m/z 521.1 -> 361.1

      • AR-C124910XX: m/z 477.1 -> 361.1

      • Ticagrelor-d7 (IS): m/z 528.1 -> 367.9

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of the analytes in the unknown samples and QC samples from the calibration curve using a weighted linear regression model.

HPLC-UV Quantification in Pharmaceutical Formulations

This protocol is suitable for quality control of Ticagrelor tablets.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing tablet Weigh and Crush Tablet dissolve Dissolve in Diluent tablet->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter dilute Dilute to Working Concentration filter->dilute inject Inject into HPLC dilute->inject hplc HPLC Separation (C18 column, Isocratic Elution) inject->hplc uv UV Detection (256 nm) hplc->uv quant Quantification (External Standard) uv->quant report Report Results quant->report

Caption: HPLC-UV workflow for Ticagrelor tablet analysis.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve a known amount of Ticagrelor reference standard in a suitable diluent (e.g., a mixture of mobile phase) to obtain a stock solution.

    • Prepare a working standard solution of a known concentration by diluting the stock solution.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Ticagrelor.

    • Transfer to a volumetric flask and add the diluent.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm filter.

    • Further dilute the filtered solution with the diluent to a concentration within the calibration range.

  • HPLC-UV Conditions:

    • HPLC System: A high-performance liquid chromatography system with a UV detector.

    • Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 25:75 v/v), pH adjusted to 4.0 with orthophosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 256 nm.

  • Data Analysis:

    • Calculate the amount of Ticagrelor in the tablet by comparing the peak area of the sample solution with that of the standard solution.

Trustworthiness and Method Validation

To ensure the reliability and accuracy of the analytical data, all methods must be thoroughly validated according to international guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][9][16][17]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Conclusion

Both LC-MS/MS and HPLC-UV are valuable techniques for the quantification of Ticagrelor and its active metabolite, AR-C124910XX. LC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies. HPLC-UV, on the other hand, offers a cost-effective and robust solution for the analysis of pharmaceutical formulations. The selection of the most appropriate method should be based on the specific requirements of the study. Regardless of the method chosen, rigorous validation is essential to ensure the generation of reliable and accurate data.

References

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. National Institutes of Health.

  • Analytical Method Development and Validation of Ticagrelor. Research and Reviews.

  • A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology.

  • Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Ticagrelor in Formulation. International Journal of Engineering Research & Technology.

  • analytical methods of ticagrelor: a review. International Journal of Pharmaceutical Sciences and Research.

  • rp-hplc and uv spectrophotometric methods for estimation of ticagrelor in pharmaceutical. American Journal of PharmTech Research.

  • Bioanalytical method validation. European Medicines Agency.

  • Comparing Ticagrelor and Clopidogrel Pharmacodynamics After Thrombolysis. ClinicalTrials.gov.

  • Guideline on bioanalytical method validation. European Medicines Agency.

  • Comparison of bioavailability and antiplatelet action of ticagrelor in patients with ST-elevation myocardial infarction and non-ST-elevation myocardial infarction: A prospective, observational, single-centre study. National Institutes of Health.

  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate.

  • Validated Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Ticagrelor and Its Active Metabolite in Human Plasma. PubMed.

  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.

  • Walking the Line with Ticagrelor: Meta-Analysis Comparing the Safety and Efficacy of Ticagrelor Monotherapy after a Short Course of Ticagrelor-Based Dual Antiplatelet Therapy versus Standard Therapy in Complex Percutaneous Coronary Intervention. National Institutes of Health.

  • Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. ACG Publications.

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.

  • Meta-analysis of direct and indirect comparison of ticagrelor and prasugrel effects on platelet reactivity. PubMed.

  • Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate.

  • Protein Precipitation: Significance and symbolism. ScienceDirect.

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Technology Networks.

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.

  • Ticagrelor. PubChem.

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.

  • Ticagrelor Related Compound 97 (AR-C124910XX-O-Glucuronide). CymitQuimica.

  • How to Optimize Your Reversed Phase Chromatography. SelectScience.

  • A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory.

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. National Institutes of Health.

  • Protein precipitation: A comprehensive guide. Abcam.

  • Ticagrelor: Package Insert / Prescribing Information / MOA. Drugs.com.

  • Protein Precipitation Technical Guide. AxisPharm.

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  • Chemical structure of ticagrelor. ResearchGate.

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Establishing the Relative Response Factor of Ticagrelor Sulphone for Accurate Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Pharmaceutical Impurity Profiling

In the landscape of drug development and manufacturing, the assurance of purity is not merely a quality benchmark but a fundamental pillar of patient safety. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[1][2][3][4] Ticagrelor, a P2Y12 platelet inhibitor, is a critical therapy for preventing thrombotic events in patients with acute coronary syndrome.[5][6][7] During its synthesis and storage, various process-related impurities and degradation products can emerge, one of which is Ticagrelor Sulphone. The accurate quantification of such impurities is paramount, as even minute quantities can impact the safety and efficacy of the final drug product.

Understanding the Relative Response Factor (RRF)

In chromatographic analysis, different chemical compounds can elicit varying detector responses even at identical concentrations. The Response Factor (RF) is a measure of this response per unit concentration.[9][10] The Relative Response Factor (RRF) is the ratio of the response factor of an impurity to the response factor of the API.[8][9]

An RRF value of 1.0 indicates that the impurity and the API have an identical response at the same concentration. However, this is often not the case due to differences in chromophores and other molecular properties. Assuming an RRF of 1.0 without experimental verification can lead to significant over- or underestimation of the impurity level, potentially compromising the quality and safety of the drug substance.[11] Therefore, establishing an accurate RRF is a cornerstone of reliable impurity quantification in the absence of a certified impurity standard.[8][9]

Experimental Design: A Step-by-Step Protocol for RRF Determination

The following protocol outlines a comprehensive approach to determining the RRF of this compound relative to Ticagrelor using High-Performance Liquid Chromatography (HPLC). This method is designed to be robust and compliant with regulatory expectations as outlined in ICH Q2(R1).[12][13][14][15]

Materials and Reagents
  • Ticagrelor Reference Standard (RS)

  • This compound (isolated and characterized impurity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Formic acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving adequate separation and resolution between Ticagrelor and its sulphone impurity. A reverse-phase HPLC method is commonly employed for this purpose.[16][17][18][19]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and selectivity for the moderately polar Ticagrelor and its impurities.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase improves peak shape and suppresses the ionization of acidic analytes.
Mobile Phase B AcetonitrileProvides the necessary elution strength for the analytes.
Gradient Elution See Table BelowA gradient is often necessary to achieve optimal separation of all related substances within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds like Ticagrelor and its derivatives.[17][20]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
06535
154060
204060
226535
256535
Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to the reliability of the RRF determination.

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Ticagrelor Stock Solution (A): Accurately weigh about 25 mg of Ticagrelor RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • This compound Stock Solution (B): Accurately weigh about 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Linearity Solutions: Prepare a series of at least five concentrations of both Ticagrelor and this compound from their respective stock solutions. The concentration range should span from the limit of quantification (LOQ) to approximately 120% of the specification limit for the impurity.

Experimental Workflow

The following workflow diagram illustrates the key steps in the RRF determination process.

G cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation Prep_API Prepare Ticagrelor Stock Solution Prep_Lin Prepare Linearity Solutions (API & Impurity) Prep_API->Prep_Lin Prep_Imp Prepare this compound Stock Solution Prep_Imp->Prep_Lin Inject_Blank Inject Diluent (Blank) Prep_Lin->Inject_Blank Inject_Lin Inject Linearity Solutions (n=3) Inject_Blank->Inject_Lin Plot_Cal Plot Calibration Curves (Peak Area vs. Concentration) Inject_Lin->Plot_Cal Calc_Slope Calculate Slopes of Calibration Curves Plot_Cal->Calc_Slope Calc_RRF Calculate RRF Calc_Slope->Calc_RRF

Sources

A Comparative Physicochemical Assessment of Ticagrelor and Its Active Metabolite, AR-C124910XX

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Parent Compound

Ticagrelor, a member of the cyclopentyltriazolo-pyrimidine class, is a cornerstone of antiplatelet therapy for patients with acute coronary syndrome (ACS)[1][2]. Unlike thienopyridine prodrugs, ticagrelor is an orally active, direct-acting antagonist of the P2Y12 receptor, offering rapid and potent inhibition of platelet aggregation[3][4]. Its reversible binding allows for a more flexible therapeutic strategy compared to irreversible inhibitors[4][5]. However, a comprehensive understanding of any drug's in vivo behavior necessitates a thorough characterization of not only the parent compound but also its major metabolites.

Ticagrelor is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites[5][6]. Among these, AR-C124910XX is the only known active metabolite, exhibiting potency comparable to the parent drug[4][6]. This guide provides a detailed comparative assessment of the critical physicochemical properties of ticagrelor and AR-C124910XX, offering insights into their potential influence on absorption, distribution, metabolism, and excretion (ADME) profiles. This analysis is crucial for drug development professionals seeking to optimize formulation strategies and predict clinical performance.

Metabolic Transformation: The Genesis of an Active Moiety

The primary metabolic pathway leading to the formation of AR-C124910XX is the O-deethylation of the hydroxyethyl side chain on the cyclopentane ring of ticagrelor[4]. This biotransformation, catalyzed by CYP3A4, results in a molecule that retains the core pharmacophore responsible for P2Y12 receptor antagonism[6].

G Ticagrelor Ticagrelor CYP3A4 CYP3A4 (Liver) Ticagrelor->CYP3A4 Metabolism Metabolite AR-C124910XX (Active Metabolite) CYP3A4->Metabolite O-deethylation

Caption: Metabolic conversion of Ticagrelor to its active metabolite, AR-C124910XX.

Comparative Physicochemical Properties

A molecule's physicochemical characteristics are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of ticagrelor and its active metabolite, AR-C124910XX.

PropertyTicagrelorAR-C124910XX (Metabolite)Significance in Drug Development
Molecular Weight ( g/mol ) 522.57478.52Influences diffusion and transport across biological membranes.
Aqueous Solubility Poorly soluble (~10 µg/mL)[2][7]Expected to be slightly more polar and potentially more soluble due to the exposed hydroxyl group.Impacts dissolution rate and oral bioavailability. Ticagrelor is a BCS Class IV drug (low solubility, low permeability)[8].
Lipophilicity (LogP) High (log D > 4.02 at pH 5, 7, and 9)[7]Expected to be slightly lower than ticagrelor due to increased polarity.Affects membrane permeability, protein binding, and volume of distribution.
Ionization Constant (pKa) No pKa within the physiological range (pH 1-8)[7]Expected to have no pKa in the physiological range, similar to the parent compound.Determines the extent of ionization at different physiological pH values, which influences solubility and permeability.
Polar Surface Area (PSA) 145 ŲExpected to be slightly higher than ticagrelor.Influences membrane permeability and oral absorption.
Protein Binding >99.8%Highly protein-bound, similar to ticagrelor.Affects the free drug concentration available to exert a pharmacological effect.

Experimental Protocols

The accurate determination of these physicochemical properties relies on robust and validated analytical methodologies.

Solubility Determination (Shake-Flask Method)

This method is a standard protocol for assessing the equilibrium solubility of a compound.

Methodology:

  • An excess amount of the compound (ticagrelor or AR-C124910XX) is added to a sealed vial containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • The vials are agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Following agitation, the samples are filtered to remove undissolved solids.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The shake-flask method is chosen for its simplicity and reliability in determining thermodynamic solubility, a critical parameter for predicting oral absorption.

Lipophilicity Determination (LogP/LogD)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • After separation of the two phases (typically by centrifugation), the concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: LogP/LogD is a crucial predictor of a drug's ability to cross biological membranes. A high LogP, as seen with ticagrelor, suggests good membrane permeability but may also lead to poor aqueous solubility.

pKa Determination (Potentiometric Titration)

This technique is used to determine the ionization constant(s) of a molecule.

Methodology:

  • A solution of the compound is prepared in water or a co-solvent system.

  • The solution is titrated with a standardized acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically at the half-equivalence point.

Causality: Understanding the pKa is essential for predicting how a drug's solubility and permeability will change throughout the gastrointestinal tract, which has a varying pH. For ticagrelor and its metabolite, the absence of a pKa in the physiological range indicates that their charge state will not change significantly, simplifying ADME predictions[7].

Analytical Quantification (HPLC and LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the simultaneous quantification of ticagrelor and its metabolites in various matrices.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm or 260 nm.

LC-MS/MS for Enhanced Sensitivity and Specificity: For bioanalytical applications, such as quantifying drug and metabolite levels in plasma, LC-MS/MS is the preferred method due to its high sensitivity and specificity.

Discussion and Implications

The physicochemical profiles of ticagrelor and its active metabolite, AR-C124910XX, offer valuable insights for drug development. The poor aqueous solubility of ticagrelor presents a significant formulation challenge, necessitating solubility enhancement techniques to ensure adequate bioavailability[8]. The high lipophilicity of both compounds contributes to their extensive protein binding and likely facilitates their distribution into tissues.

The structural modification from ticagrelor to AR-C124910XX (O-deethylation) results in a slight increase in polarity. While this may lead to a marginal improvement in aqueous solubility, it is unlikely to fundamentally alter the compound's overall physicochemical classification. Both the parent drug and its active metabolite are expected to exhibit similar absorption and distribution characteristics.

The absence of an ionizable group within the physiological pH range for both molecules simplifies their biopharmaceutical assessment, as pH-dependent solubility and permeability changes are not a primary concern.

Conclusion

A thorough understanding of the physicochemical properties of both a parent drug and its active metabolites is paramount for successful drug development. This guide has provided a comparative assessment of ticagrelor and its primary active metabolite, AR-C124910XX, highlighting their key physicochemical attributes and the experimental methodologies used for their determination. While direct comparative data for all properties of the metabolite are not extensively available in the public domain, a scientifically sound extrapolation based on its chemical structure and metabolic pathway can be made. This information is critical for optimizing drug delivery systems, predicting in vivo performance, and ensuring the development of safe and effective antiplatelet therapies.

References

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  • Vertex AI Search. (n.d.). Ticagrelor | Deranged Physiology.
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A Comparative Guide to the Validation of an Analytical Procedure for Ticagrelor Sulphone in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded comparison of analytical procedures for the validation of Ticagrelor sulphone, a potential impurity in Ticagrelor drug substance and product. It is designed for researchers, scientists, and drug development professionals engaged in the analytical characterization and quality control of this critical antiplatelet therapeutic. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and regulatory expectations, empowering you to design and execute robust validation studies.

Introduction: The Criticality of Impurity Profiling for Ticagrelor

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that plays a crucial role in the management of acute coronary syndromes.[1] The manufacturing process and storage of Ticagrelor can lead to the formation of related substances, including oxidative degradants. One such potential impurity is this compound, formed by the oxidation of the thioether linkage in the Ticagrelor molecule. The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures to ensure they are fit for their intended purpose, which in this case is the accurate quantification of impurities like this compound.[2][3]

This guide will detail the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and compare its performance characteristics with a more modern Ultra-Performance Liquid Chromatography (UPLC) alternative.

The Analytical Challenge: Selectively Quantifying this compound

The primary analytical challenge lies in developing a method that can separate this compound from the active pharmaceutical ingredient (API), Ticagrelor, and other potential process-related impurities and degradation products. This requires a stability-indicating method, which is a validated analytical procedure that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.

Forced Degradation Studies: The Key to a Stability-Indicating Method

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[4] This helps to ensure the analytical method's specificity. For Ticagrelor, oxidative stress is particularly relevant to the formation of this compound.

Experimental Protocol: Forced Degradation (Oxidative Stress)

  • Sample Preparation: Accurately weigh 100 mg of Ticagrelor and dissolve it in 5 mL of methanol.

  • Stress Condition: Add 5 mL of 10% (v/v) hydrogen peroxide to the solution.

  • Incubation: Reflux the solution at 80°C for 5 hours.

  • Neutralization/Dilution: Allow the solution to cool to room temperature and then dilute with methanol to a suitable concentration for analysis.

  • Analysis: Analyze the stressed sample using the developed chromatographic method to identify and separate the degradation products from the parent drug.

This process is designed to generate a sufficient amount of the this compound impurity to be used in the validation of the analytical method.

Method Validation: A Deep Dive into ICH Q2(R1) Parameters

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] For the quantification of an impurity like this compound, the following validation parameters are essential:

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Experimental Protocol: Specificity

  • Blank Analysis: Analyze a diluent blank to ensure no interfering peaks at the retention time of Ticagrelor or this compound.

  • Placebo Analysis: Analyze a placebo (formulation without the drug substance) to demonstrate the absence of interference from excipients.

  • Spiked Sample Analysis: Spike the placebo with known amounts of Ticagrelor and this compound (a reference standard for this compound can be procured from specialized suppliers).[5] Analyze this spiked sample to demonstrate the resolution between the two peaks and any other components.

  • Forced Degradation Sample Analysis: Analyze the sample from the forced degradation study to confirm that the this compound peak is well-resolved from the main Ticagrelor peak and other degradation products.

G

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol: Linearity and Range

  • Stock Solution Preparation: Prepare a stock solution of this compound reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.

Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3] For impurity analysis, accuracy is often determined by recovery studies.

Experimental Protocol: Accuracy

  • Sample Preparation: Spike a placebo with known concentrations of this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Analyze these samples in triplicate.

  • Calculation: Calculate the percentage recovery of the analyte at each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.[3]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of a placebo spiked with this compound at 100% of the specification limit.

    • Analyze these samples on the same day, with the same analyst and equipment.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies to assess the variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (standard deviation of the y-intercept / slope of the calibration curve)

  • LOQ = 10 * (standard deviation of the y-intercept / slope of the calibration curve)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze a system suitability solution and a sample under each of these modified conditions.

  • Evaluate the impact on the results and system suitability parameters (e.g., resolution, tailing factor).

Comparative Analysis: HPLC vs. UPLC for this compound Quantification

While traditional HPLC methods have been the workhorse of pharmaceutical analysis for decades, UPLC technology offers significant advantages, particularly for impurity analysis.

G

Proposed Analytical Methods

Method A: High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol and water (e.g., 25:75 v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection: UV at 254 nm[7]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method B: Ultra-Performance Liquid Chromatography (UPLC)

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Performance Comparison
Validation ParameterHPLC Method (Method A)UPLC Method (Method B)Rationale for UPLC Advantage
Specificity (Resolution) Good resolution between Ticagrelor and sulphone.Excellent resolution with sharper peaks.Smaller particle size in UPLC columns leads to higher efficiency and better separation of closely eluting peaks.
Linearity (r²) Typically > 0.999Typically > 0.999Both methods are expected to show excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Improved peak integration due to sharper peaks can lead to slightly better accuracy.
Precision (%RSD) < 2.0%< 1.0%Faster analysis times and more reproducible injections can improve precision.
LOD / LOQ Lower sensitivityHigher sensitivitySharper peaks and lower baseline noise in UPLC result in better signal-to-noise ratios, leading to lower detection and quantitation limits.
Robustness Generally robustHighly robustUPLC systems are often designed for high throughput and can be very reliable.
Analysis Time ~15-20 minutes~5-7 minutesSmaller column dimensions and higher optimal flow rates in UPLC significantly reduce run times.
Solvent Consumption HigherSignificantly lowerLower flow rates and shorter run times lead to a substantial reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option.

Conclusion

The validation of an analytical procedure for the quantification of this compound is a critical step in ensuring the quality and safety of Ticagrelor drug products. Adherence to the principles outlined in the ICH Q2(R1) guideline is paramount for regulatory acceptance. While a well-validated HPLC method can be suitable for this purpose, the adoption of UPLC technology offers significant advantages in terms of speed, resolution, sensitivity, and reduced environmental impact. For high-throughput quality control laboratories and in-depth impurity profiling during drug development, a validated UPLC method is the superior choice. This guide provides the foundational knowledge and experimental framework to successfully validate such an analytical procedure, ensuring data integrity and regulatory compliance.

References

  • DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP). (n.d.). Retrieved from [Link]

  • Ticagrelor Impurities - SynZeal. (n.d.). Retrieved from [Link]

  • Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form | GSC Biological and Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Identification of the major degradation pathways of ticagrelor - PubMed. (n.d.). Retrieved from [Link]

  • Ticagrelor-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Ticagrelor Sulfone Impurity | CAS No- 274693-39-9 - GLP Pharma Standards. (n.d.). Retrieved from [Link]

  • (PDF) Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Ticagrelor in Formulation - ResearchGate. (n.d.). Retrieved from [Link]

  • A Validated Stability-Indicating High performance liquid chromatography Method for Quantification of Related substances and Assa - International Scientific Organization. (n.d.). Retrieved from [Link]

  • Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form - GSC Online Press. (n.d.). Retrieved from [Link]

  • Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form - Journal of Drug Delivery and Therapeutics. (2019, February 15). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • Determination of Ticagrelor chemical stability and characterization of its degradants. (n.d.). Retrieved from [Link]

  • Key ICH Method Validation Parameters to Know - Altabrisa Group. (2025, August 25). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed. (2017, January 15). Retrieved from [Link]

  • Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method - Shimadzu. (n.d.). Retrieved from [Link]

  • Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples - ACG Publications. (2019, December 6). Retrieved from [Link]

  • HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ticagrelor Sulphone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ticagrelor sulphone within a laboratory environment. As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management of the chemical entities we handle. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams containing this specific metabolite are handled with the scientific diligence they require.

Context is Critical: Understanding Ticagrelor and its Sulphone Metabolite

Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. Through metabolic processes, primarily mediated by cytochrome P450 enzymes (CYP3A4), ticagrelor is converted into several metabolites. The active metabolite, AR-C124910XX, is well-documented. However, further metabolism can lead to the formation of various inactive downstream products, including sulphone derivatives.

In a research setting, this compound is most commonly encountered in one of two forms:

  • As a pure, synthesized analytical standard for use in pharmacokinetic (PK) or drug metabolism (DMPK) studies.

  • As a component within biological matrices (e.g., plasma, urine, tissue homogenates) from in-vitro or in-vivo experiments.

The disposal route for each form is dictated by its concentration, the matrix it's in, and prevailing regulations for chemical and biomedical waste. The core principle is to prevent the release of pharmacologically active or persistent compounds into the environment.

The Regulatory Framework: Adherence to EPA and RCRA Guidelines

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pharmaceutical waste is a complex category, and while a specific listing for ticagrelor or its metabolites may not exist, it often falls under the umbrella of "P-listed" or "U-listed" wastes if it meets certain criteria for acute or toxic hazardous waste.

However, for most laboratory-generated waste containing this compound, the most direct path to compliance is to manage it as a non-specific chemical waste, following institutional and local guidelines that align with RCRA principles. The key is to assume the waste is hazardous unless definitively proven otherwise and to ensure it is sent for high-temperature incineration.

Step-by-Step Disposal Protocol for this compound

This protocol provides a validated, self-consistent workflow for managing this compound waste from generation to final disposal.

3.1. Waste Identification and Segregation

  • Step 1: Identify the Waste Stream. Determine the nature of the waste.

    • Pure Compound/High Concentration Solutions: Any unused analytical standard, expired solutions, or grossly contaminated items (e.g., a spatula with visible powder, a flask with residue) must be treated as bulk chemical waste.

    • Trace Contaminated Materials: This includes items like pipette tips, empty vials, gloves, and bench paper with incidental contact. These are considered trace-contaminated and should be segregated.

    • Contaminated Biological Waste: Animal bedding, tissues, or bio-fluid samples containing the metabolite. This waste stream has dual hazards (chemical and biological) and requires specific handling.

  • Step 2: Segregate at the Point of Generation. Use dedicated, clearly labeled waste containers for each category. Never mix pharmaceutical waste with regular trash or non-hazardous waste. This prevents cross-contamination and ensures the final disposal method is appropriate for the hazard level.

3.2. Containerization and Labeling

  • Step 1: Select Appropriate Containers.

    • For pure compounds and solutions, use a sealable, chemical-resistant container (e.g., a high-density polyethylene (HDPE) jug or a glass bottle with a screw cap). Ensure the container is compatible with the solvents used.

    • For trace-contaminated sharps (needles, scalpels), use a designated sharps container.

    • For non-sharp trace-contaminated lab debris, use a sturdy, leak-proof bag or container designated for chemical waste.

  • Step 2: Label Containers Clearly and Accurately. Proper labeling is a cornerstone of safety and compliance. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If in a mixture, list all constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator and the laboratory location.

3.3. Storage and Final Disposal

  • Step 1: Store Waste Safely. Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the lab. The SAA must be under the control of the laboratory personnel, be clearly marked, and provide secondary containment to catch any potential leaks.

  • Step 2: Arrange for Professional Disposal. Do not attempt to treat or dispose of this chemical waste yourself. Your institution's Environmental Health & Safety (EH&S) department is responsible for the collection and final disposal of hazardous waste. Contact them to schedule a pickup. They will work with a licensed hazardous waste contractor who will transport the waste for final destruction, typically via high-temperature incineration, which is the EPA-preferred method for pharmaceutical waste to prevent environmental release.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper management of waste containing this compound.

start Waste Generation (this compound) decision_type Identify Waste Type start->decision_type type_pure Pure Compound or High Concentration Solution decision_type->type_pure  Bulk Chemical type_trace Trace Contaminated Labware (Gloves, Tips, Vials) decision_type->type_trace  Trace Contamination type_bio Contaminated Biologicals (Tissues, Fluids) decision_type->type_bio  Bio-Contamination action_container_chem Place in Labeled 'Hazardous Chemical Waste' Container (Sealable) type_pure->action_container_chem action_container_trace Place in Labeled 'Trace Chemo Waste' Container type_trace->action_container_trace action_container_bio Place in Labeled 'Biohazardous/Chemical Waste' Container type_bio->action_container_bio storage Store in Designated Satellite Accumulation Area (SAA) action_container_chem->storage action_container_trace->storage action_container_bio->storage disposal Contact EH&S for Pickup by Licensed Waste Handler storage->disposal end_node Final Disposal via High-Temperature Incineration disposal->end_node

Caption: Decision workflow for the segregation and disposal of this compound waste.

Data Summary for Parent Compound: Ticagrelor

While a specific Safety Data Sheet (SDS) for this compound is not commonly available, the disposal procedures should be based on the known hazards of the parent compound, ticagrelor. The following table summarizes key safety and disposal information from representative ticagrelor SDS documents.

ParameterInformationImplication for Disposal
GHS Hazard Class Acute toxicity (Oral), Category 4. Hazardous to the aquatic environment, long-term hazard, Category 4.The material is presumed harmful if ingested and poses a long-term risk to aquatic life. Landfill disposal is inappropriate.
Hazard Statements H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life.Reinforces the need to prevent environmental release through controlled disposal methods like incineration.
Disposal Considerations "Dispose of contents/ container to an approved waste disposal plant." "The product should not be allowed to enter drains, water courses or the soil."Direct guidance to use a professional, licensed hazardous waste contractor. Prohibits sewer or general trash disposal.
UN Number (Transport) Typically not regulated as a hazardous material for transport in quantities found in R&D, but bulk waste may require placarding (e.g., UN 3077 for Environmentally Hazardous Substance).Your institution's EH&S department will manage all transport and shipping manifest requirements. Proper labeling is crucial for their process.

This data is synthesized from publicly available Safety Data Sheets for Ticagrelor and should be used for guidance. Always refer to the specific SDS provided with your analytical standard.

Conclusion: A Commitment to the Full Research Lifecycle

Proper chemical waste management is a non-negotiable aspect of scientific integrity and corporate responsibility. By treating this compound with the same rigor in disposal as we do in its analysis, we protect our colleagues, our communities, and the environment. This protocol, grounded in established regulatory frameworks and scientific principles, provides the necessary steps to ensure that the lifecycle of this compound is managed safely from acquisition to final destruction. Always consult your institution's specific EH&S guidelines, as they are the final authority for your operations.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Provides the legal framework for hazardous waste management in the United States. [Link]

  • U.S. Environmental Protection Agency (EPA). Managing Pharmaceutical Waste: A 10-Step Blueprint for Healthcare Facilities in the United States. Offers detailed guidance on the classification and management of pharmaceutical waste streams. [Link]

Navigating the Unseen Risk: A Practical Guide to Handling Ticagrelor Sulphone

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, ensuring personal and environmental safety is as critical as achieving scientific breakthroughs. This guide provides essential, immediate safety and logistical information for handling Ticagrelor sulphone, a key metabolite of the antiplatelet medication Ticagrelor. As a compound with undefined potency, a rigorous and cautious approach is paramount. Here, we move beyond mere procedural lists to explain the causality behind each safety measure, empowering you to build a culture of safety and trust in your laboratory.

The Precautionary Principle: Why We Treat this compound as a Potent Compound

Ticagrelor's primary active metabolite, AR-C124910XX, is known to be approximately equipotent to the parent drug.[1] While the specific toxicological profile of this compound is not fully characterized, this fact necessitates that we handle it with the same level of caution as a potent active pharmaceutical ingredient (API). In the absence of a defined Occupational Exposure Limit (OEL), we will adopt the principles of Occupational Exposure Banding (OEB). This risk-based approach categorizes compounds based on their potential toxicity to determine appropriate containment and handling procedures.[2][3] For a substance of unknown potency like this compound, a conservative classification within OEB Level 3 or 4 is a prudent starting point.[2]

Core Directive: All handling of solid this compound or its concentrated solutions must be performed within certified engineering controls. Open handling on the benchtop is strictly prohibited.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are fundamental to minimizing exposure. The goal is to create a complete barrier between you and the compound.[4]

Step-by-Step PPE Protocol (Donning and Doffing)

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[5][6]

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Don an impermeable, disposable gown with a solid front and long sleeves with tight-fitting cuffs.

  • Respirator/Mask: If handling powder, a Powered Air-Purifying Respirator (PAPR) is recommended.[7] For handling solutions within a fume hood, a fit-tested N95 respirator is the minimum requirement.

  • Eye Protection: Wear snug-fitting safety goggles or a full-face shield.[8]

  • Gloves: Don the first pair of nitrile gloves, ensuring the gown cuffs are tucked inside. Then, don a second pair of nitrile gloves over the first, pulling them up over the gown's sleeves.[3]

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the appropriate hazardous waste container.

  • Gown: Untie the gown and pull it away from your body, touching only the inside. Roll it into a bundle and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front and place it in a designated area for decontamination.

  • Respirator/Mask: Remove your respirator or mask without touching the front. Dispose of it.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection Table
PPE ComponentSpecificationRationale
Gloves Double-layered, powder-free nitrile gloves.[3]Nitrile offers good resistance to a broad range of chemicals and provides a clear indication of tears or punctures.[9][10] Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, impermeable gown with a solid front and elasticized cuffs.Prevents skin contact with the compound and protects personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.[8]Protects the eyes and mucous membranes from splashes or aerosolized particles.
Respiratory Protection For solids/powders: Powered Air-Purifying Respirator (PAPR).[7] For solutions (in hood): Fit-tested N95 respirator.Prevents inhalation of airborne particles, which is a primary route of exposure for potent compounds.[7]

II. Engineering Controls: Containing the Hazard

Engineering controls are the primary method for protecting laboratory personnel.[11]

  • For Weighing and Handling Solids: Use a ventilated balance enclosure or a glove box. These systems are designed to contain powders at the source.

  • For Handling Solutions: All work with solutions of this compound should be conducted within a certified chemical fume hood.

III. Decontamination and Cleaning: Neutralizing the Threat

A thorough, validated cleaning procedure is essential to prevent cross-contamination and ensure a safe working environment.[12]

Decontamination Protocol
  • Initial Wipe-Down: At the end of each procedure, wipe down all surfaces and equipment that may have come into contact with this compound using a disposable, low-lint wipe dampened with a suitable detergent solution.

  • Deactivation (Recommended): Prepare a fresh solution of 2% sodium hypochlorite (bleach).[13] Wipe down the contaminated surfaces, allowing for a contact time of at least 10 minutes. Caution: Bleach can be corrosive to stainless steel. Always follow with a neutralizing agent.

  • Neutralization: Wipe the surfaces with a 1% sodium thiosulfate solution to neutralize the bleach.

  • Final Rinse: Wipe the surfaces with 70% isopropyl alcohol to remove any residues.

  • Disposal: All wipes and disposable materials used for cleaning must be disposed of as hazardous waste.

IV. Disposal Plan: From Cradle to Grave

All waste contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of according to institutional and local regulations.[14]

Waste Segregation and Disposal Workflow

The following diagram illustrates the decision-making process for proper waste disposal.

Waste_Disposal_Workflow This compound Waste Disposal Workflow start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Puncture-proof Sharps Container (Black Lid) is_sharp->sharps_container Yes is_solid Solid/Contaminated PPE is_liquid->is_solid No liquid_waste Hazardous Liquid Waste Bottle (Clearly Labeled) is_liquid->liquid_waste Yes solid_waste Hazardous Solid Waste Container (Yellow Bag/Bin) is_solid->solid_waste Yes disposal_vendor Dispose via Licensed Hazardous Waste Vendor sharps_container->disposal_vendor liquid_waste->disposal_vendor solid_waste->disposal_vendor

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.